molecular formula C10H12FNO B1453597 4-Cyclobutoxy-3-fluoroaniline CAS No. 1247239-61-7

4-Cyclobutoxy-3-fluoroaniline

货号: B1453597
CAS 编号: 1247239-61-7
分子量: 181.21 g/mol
InChI 键: ZMWLFXGBUMIXQI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Cyclobutoxy-3-fluoroaniline is a substituted aniline derivative valued in organic synthesis and medicinal chemistry research. The compound features both a cyclobutyl ether and a fluorine atom on the aniline ring, making it a versatile intermediate for constructing more complex molecules. Its primary research application is as a key building block in the synthesis of potential therapeutic agents. The aniline group serves as a handle for further functionalization, commonly through amide bond formation or nucleophilic substitution reactions. The fluorine atom and cyclobutoxy group can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets. Researchers can utilize this compound in projects aimed at developing novel small-molecule inhibitors. Similar aniline derivatives are investigated as potential treatments for neurodegenerative disorders and other central nervous system conditions . The compound is strictly for research applications in laboratory settings. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-cyclobutyloxy-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-6-7(12)4-5-10(9)13-8-2-1-3-8/h4-6,8H,1-3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWLFXGBUMIXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247239-61-7
Record name 4-cyclobutoxy-3-fluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

A Comprehensive Technical Guide to 4-Cyclobutoxy-3-fluoroaniline: Properties and Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a detailed analysis of the chemical and physical properties of 4-Cyclobutoxy-3-fluoroaniline, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document will delve into its exact mass, molecular weight, and structural characteristics, offering insights grounded in established scientific principles.

Core Chemical Identity and Properties

4-Cyclobutoxy-3-fluoroaniline, with the CAS Number 1247239-61-7, is a substituted aniline derivative.[1] Its core chemical data are summarized in the table below. Understanding these fundamental properties is the critical first step in any research or development endeavor, as they dictate the compound's behavior in both chemical and biological systems.

IdentifierValueSource
Molecular Formula C₁₀H₁₂FNOPubChem[2]
Monoisotopic Mass 181.09029 DaPubChem[2]
Molecular Weight 181.21 g/mol Merck (Sigma-Aldrich)
CAS Number 1247239-61-7NextSDS[1]

The molecular formula, C₁₀H₁₂FNO, provides the elemental composition of the molecule. This is the foundational piece of information from which the molecular weight and exact mass are derived.

Molecular Structure

The arrangement of atoms within 4-Cyclobutoxy-3-fluoroaniline is crucial for its chemical reactivity and biological activity. The structure, characterized by a fluoroaniline core with a cyclobutoxy substituent, is depicted below.

Caption: 2D Chemical Structure of 4-Cyclobutoxy-3-fluoroaniline.

Distinguishing Exact Mass from Molecular Weight: A Practical Guide

In the realm of analytical chemistry and drug discovery, the terms "exact mass" and "molecular weight" are often used, and it is imperative to understand their distinct meanings and applications.

  • Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average of the masses of each element's naturally occurring isotopes. The molecular weight of 4-Cyclobutoxy-3-fluoroaniline is 181.21 g/mol . This is the value used for stoichiometric calculations in chemical reactions, such as determining the mass of a substance needed for a reaction.

  • Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. For 4-Cyclobutoxy-3-fluoroaniline, the monoisotopic mass is 181.09029 Da.[2] This value is of paramount importance in high-resolution mass spectrometry (HRMS), a technique that can resolve molecules with very small mass differences.

The workflow for the experimental determination of these values is outlined below.

Caption: Workflow for Determining Molecular Weight and Exact Mass.

In a practical laboratory setting, a researcher would use the molecular weight (181.21 g/mol ) to prepare a solution of a specific molarity. However, when confirming the identity and purity of a synthesized batch, they would turn to high-resolution mass spectrometry. The experimentally determined monoisotopic mass should match the theoretical exact mass (181.09029 Da) within a very narrow tolerance (typically < 5 ppm), providing a high degree of confidence in the compound's identity.

Methodologies for Structural Verification

Beyond the fundamental mass data, a comprehensive characterization of 4-Cyclobutoxy-3-fluoroaniline requires a suite of analytical techniques to confirm its structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity (e.g., 1 mg) of 4-Cyclobutoxy-3-fluoroaniline in a suitable solvent (e.g., 1 mL of methanol or acetonitrile).

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate protonated molecules ([M+H]⁺).

  • Mass Analysis: Employ a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument, to measure the mass-to-charge ratio (m/z) of the ions.

  • Data Interpretation: The resulting spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at an m/z value that aligns with the calculated exact mass of the protonated species (181.09029 + 1.00728 = 182.09757).

The trustworthiness of this protocol is self-validating. The high mass accuracy of the instrumentation provides a direct and unambiguous confirmation of the elemental composition. Any deviation from the expected mass would indicate the presence of impurities or an incorrect structure.

Conclusion

The precise determination of the exact mass and molecular weight of 4-Cyclobutoxy-3-fluoroaniline is fundamental to its application in research and development. While the molecular weight is a practical value for everyday laboratory work, the exact mass is a powerful tool for unequivocal structural confirmation. By employing high-resolution mass spectrometry, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their subsequent experiments.

References

  • PubChem. 4-cyclobutoxy-3-fluoroaniline (C10H12FNO). National Center for Biotechnology Information. [Link]

  • NextSDS. 4-cyclobutoxy-3-fluoroaniline — Chemical Substance Information.[Link]

Sources

4-Cyclobutoxy-3-fluoroaniline physical and chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 4-Cyclobutoxy-3-fluoroaniline

Executive Summary

As targeted therapeutics evolve, the strategic incorporation of specialized building blocks like 4-cyclobutoxy-3-fluoroaniline (CAS 1247239-61-7) has become critical in medicinal chemistry. This fluorinated aniline derivative is prominently utilized in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators, specifically GPR35 antagonists aimed at cancer immunotherapy[1]. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its physicochemical properties, structural causality, and a self-validating experimental workflow for its integration into complex molecular scaffolds.

Structural Causality and Physicochemical Properties

The molecular architecture of 4-cyclobutoxy-3-fluoroaniline is meticulously designed for optimal pharmacokinetic (PK) and pharmacodynamic (PD) performance:

  • Cyclobutoxy Moiety: Unlike linear alkoxy chains (e.g., butoxy), the cyclobutane ring restricts conformational flexibility. This pre-organization reduces the entropic penalty upon binding to a target protein's hydrophobic pocket, thereby enhancing binding affinity.

  • Fluoro Substitution: The fluorine atom at the 3-position serves a dual purpose. First, it blocks cytochrome P450-mediated aromatic oxidation, significantly improving the metabolic half-life of the resulting drug. Second, its strong inductive electron-withdrawing effect slightly lowers the pKa of the adjacent aniline amine, which can modulate the basicity of the final amide or urea linkage, often improving membrane permeability.

Table 1: Quantitative Physicochemical and Structural Descriptors

PropertyValueRationale / Source
CAS Number 1247239-61-7Primary chemical identifier[2]
Molecular Formula C10H12FNODerived from molecular structure[3]
Molecular Weight 181.21 g/mol Optimal mass for fragment-based drug design[4]
Monoisotopic Mass 181.09029 DaHigh-resolution mass spectrometry (HRMS) target[3]
SMILES Nc1ccc(OC2CCC2)c(F)c1Standardized structural representation[5]
Predicted CCS 134.8 Ų ([M+H]+)Ion mobility-mass spectrometry collision cross section[3]

Synthetic Pathway and Mechanistic Logic

The synthesis of 4-cyclobutoxy-3-fluoroaniline relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation.

Causality of the SNAr Step: Starting with 3,4-difluoronitrobenzene, the fluorine atom at the 4-position is highly activated by the strong electron-withdrawing resonance effect of the para-nitro group. When reacted with cyclobutanol in the presence of a base (such as sodium hydride or cesium carbonate), the nucleophilic attack occurs exclusively at the 4-position. The 3-fluoro position remains intact because meta-substituents do not benefit from the same resonance stabilization of the Meisenheimer complex intermediate.

Causality of the Reduction Step: The resulting 4-cyclobutoxy-3-fluoronitrobenzene is subjected to catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. This cleanly reduces the nitro group to the primary amine without cleaving the cyclobutane ring or causing hydrodefluorination, provided the hydrogen pressure and reaction time are carefully controlled.

Synthesis SM 3,4-Difluoronitrobenzene (Starting Material) Int 4-Cyclobutoxy-3-fluoronitrobenzene (Intermediate) SM->Int SNAr Reaction Reagent Cyclobutanol + Base (Nucleophile) Reagent->Int Regioselective attack Target 4-Cyclobutoxy-3-fluoroaniline (Target Compound) Int->Target Nitro Reduction Cat Pd/C, H2 Gas (Reducing Agent) Cat->Target Catalytic Hydrogenation

Fig 1. Two-step regioselective synthesis of 4-cyclobutoxy-3-fluoroaniline.

Application in Drug Discovery: GPR35 Modulators

In contemporary oncology research, 4-cyclobutoxy-3-fluoroaniline is utilized as a critical amine donor in the synthesis of GPR35 modulators, which are investigated for their role in reversing immune evasion in solid tumors[1]. The primary amine of the compound is typically reacted with a complex carboxylic acid core to form a stable amide bond.

Because the fluorine atom inductively withdraws electron density from the aniline, its nucleophilicity is slightly attenuated compared to an unfunctionalized aniline. To overcome this kinetic barrier, highly efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are mandated.

Self-Validating Experimental Protocol: HATU-Mediated Amide Coupling

The following protocol outlines a highly optimized, self-validating workflow for coupling 4-cyclobutoxy-3-fluoroaniline with a carboxylic acid, adapted from validated patent literature for GPR35 modulators[1].

System Checkpoints & Causality: This protocol is designed as a self-validating system. The color change upon HATU activation and the visual phase separation during quenching ensure that each mechanistic step is complete before proceeding, preventing the accumulation of unreacted starting materials.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive active ester intermediate.

  • Pre-Activation: Add N,N-Diisopropylethylamine (DIEA) (3.0 equivalents) dropwise at room temperature. Stir the mixture for 5–10 minutes.

    • Validation Checkpoint: The solution will typically transition to a distinct yellow/orange hue, indicating the formation of the reactive 7-aza-HOBt (OAt) ester. Failure to observe a color change suggests degraded HATU or wet solvent.

  • Nucleophilic Attack: Add 4-cyclobutoxy-3-fluoroaniline (1.24 mmol, 1.0 equivalent) in a single portion. Stir the reaction at room temperature for 2 hours[1].

    • Causality: The pre-activation step ensures that the aniline does not react with the carboxylic acid directly (which is thermodynamically unfavorable) but rather attacks the highly electrophilic OAt-ester, driving the reaction to completion despite the deactivated nature of the fluorinated aniline.

  • Reaction Quenching: Quench the reaction by adding an equal volume of deionized water.

    • Validation Checkpoint: An immediate precipitation or cloudiness should occur as the highly hydrophobic amide product and residual organic byproducts crash out of the aqueous DMF mixture.

  • Extraction and Workup: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers sequentially with saturated aqueous NaHCO3, 1M HCl, and brine[1].

    • Causality: The basic wash removes residual acid and acidic HOBt byproducts; the acidic wash removes unreacted aniline and DIEA; the brine wash removes residual water and DMF.

  • Drying and Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Workflow Step1 Step 1: Acid Activation Carboxylic Acid HATU DMF Step2 Step 2: Base Addition DIEA 5 min RT Active Ester Formation Step1->Step2 Pre-activation Step3 Step 3: Nucleophilic Attack 4-Cyclobutoxy-3-fluoroaniline 2 hrs RT Step2->Step3 OAt-Ester ready Step4 Step 4: Quench & Extract H2O Quench EtOAc Extraction Step3->Step4 Amide bond formed Step5 Step 5: Final Conjugate Amide Product Purified via Chromatography Step4->Step5 Isolation

Fig 2. Self-validating HATU-mediated amide coupling workflow for the aniline.

Sources

4-Cyclobutoxy-3-fluoroaniline safety data sheet (SDS) PDF

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling and Safety Data Sheet (SDS) Protocols for 4-Cyclobutoxy-3-fluoroaniline in Drug Discovery

Executive Summary

4-Cyclobutoxy-3-fluoroaniline (CAS: 1247239-61-7) is a highly specialized fluorinated aniline derivative utilized as a critical building block in the synthesis of advanced pharmaceutical intermediates, particularly in the development of targeted kinase inhibitors. Due to the presence of both a nucleophilic amine and a lipophilic cyclobutoxy ether, the compound exhibits unique reactivity profiles. However, these same structural features necessitate rigorous safety and handling protocols. This whitepaper synthesizes the Safety Data Sheet (SDS) parameters with field-proven analytical and handling methodologies to provide a comprehensive, self-validating guide for research scientists.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of 4-Cyclobutoxy-3-fluoroaniline is the first step in predicting its behavior in both synthetic workflows and biological exposure scenarios[1]. The integration of the highly strained cyclobutane ring increases the lipophilicity of the molecule, which directly impacts its dermal penetration kinetics and solubility profile.

Table 1: Quantitative Physicochemical Data

ParameterValueCausality / Significance
CAS Number 1247239-61-7Primary chemical identifier for regulatory tracking[2].
Molecular Formula C10H12FNODetermines stoichiometric calculations for API synthesis[3].
Molecular Weight 181.21 g/mol Standardized mass for molarity and yield calculations[3].
Monoisotopic Mass 181.09029 DaCritical parameter for high-resolution mass spectrometry[1].
SMILES String C1CC(C1)OC2=C(C=C(C=C2)N)FEncodes 2D structural topology for in-silico modeling[1].
Target m/z [M+H]+ 182.09757Primary adduct for ESI+ LC-MS/MS identification[1].

Hazard Identification and Toxicological Mechanisms

According to the Globally Harmonized System (GHS) classifications, 4-Cyclobutoxy-3-fluoroaniline presents multiple acute and systemic hazards[2]. As a Senior Application Scientist, it is vital to understand why these hazards exist. The toxicity is primarily driven by the aniline moiety, which, upon systemic absorption, can undergo N-hydroxylation in the liver, leading to the oxidation of hemoglobin to methemoglobin.

  • Acute Tox. 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or if inhaled[2]. The lipophilic cyclobutoxy group enhances dermal absorption compared to unsubstituted anilines, allowing it to rapidly cross the stratum corneum.

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): Causes significant skin and serious eye irritation[2]. The electrophilic nature of the fluorinated aromatic ring can interact with nucleophilic residues in epidermal and corneal proteins.

  • STOT SE 3 (H336): May cause drowsiness or dizziness[2]. Volatilized particulates can cross the blood-brain barrier, affecting the central nervous system.

HazardLogic H1 4-Cyclobutoxy-3-fluoroaniline (Hazard Source) H2 Inhalation/Dermal Risk (Acute Tox. 4) H1->H2 H3 Eye/Skin Irritation (Irrit. 2/2A) H1->H3 H4 Engineering Controls (Local Exhaust) H2->H4 H5 PPE Protocol (Nitrile, Goggles) H3->H5 H6 Safe Execution H4->H6 H5->H6

Logical relationship between identified GHS hazards and required mitigation controls.

Self-Validating Protocol: Safe Handling and Spill Mitigation

To ensure absolute trustworthiness in laboratory safety, the following protocol is designed as a self-validating system. Each step includes a verification mechanism to confirm that the safety barrier is active before proceeding.

Step-by-Step Methodology:

  • Engineering Control Verification: Before opening the reagent bottle, activate the chemical fume hood.

    • Validation: Use a digital anemometer to confirm a face velocity of at least 100 feet per minute (fpm). Do not proceed if the airflow alarm is triggered.

  • PPE Assembly: Don standard laboratory attire, chemical splash goggles, and double-layer nitrile gloves.

    • Causality: Nitrile provides superior resistance to organic anilines compared to latex. The double-layer strategy ensures that if the outer glove is breached by the lipophilic compound, the inner glove provides a secondary barrier.

  • Material Transfer: Weigh the compound using an anti-static spatula into a pre-tared, sealable vial entirely within the fume hood.

    • Causality: Anti-static tools prevent the ignition of potentially combustible organic dust generated during transfer.

  • Decontamination: Post-transfer, wipe all surfaces with a 10% sodium hypochlorite (bleach) solution, followed by ethanol.

    • Validation: Swab the immediate work area and utilize routine background LC-MS swabbing to ensure zero residual contamination.

Analytical Workflow for Impurity Profiling

Fluorinated anilines are susceptible to oxidative degradation (forming N-oxides or azo compounds) when exposed to light and air over prolonged periods. Validating the structural integrity of 4-Cyclobutoxy-3-fluoroaniline via LC-MS/MS is mandatory before utilizing it in sensitive catalytic cycles (e.g., Buchwald-Hartwig cross-coupling).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.

    • Causality: Methanol is chosen over aqueous solvents to prevent potential hydrolysis or degradation prior to injection, ensuring the sample remains fully solubilized.

  • Chromatographic Separation: Inject 1 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm). Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: Formic acid acts as a proton source, facilitating the formation of the[M+H]+ ion necessary for positive mode ionization.

  • Mass Spectrometry (ESI+): Operate the mass spectrometer in Positive Electrospray Ionization mode. Monitor for the primary adduct at m/z 182.09757[1].

  • Data Validation: Analyze the chromatogram for secondary peaks. Specifically, scan for m/z 198.09, which indicates the presence of the N-oxide degradation product. A purity of >95% is required for downstream API synthesis.

AnalyticalWorkflow S1 Sample Prep (Dilution in MeOH) S2 Chromatographic Separation (C18 Column) S1->S2 S3 Mass Spectrometry (ESI+ Ionization) S2->S3 S4 Data Analysis (m/z 182.09 [M+H]+) S3->S4

Step-by-step LC-MS/MS analytical workflow for purity validation.

Storage and Waste Segregation

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) at <25°C, away from direct light and strong oxidizing agents to prevent the oxidation of the primary amine.

  • Waste: Dispose of all analytical and synthetic waste in designated "Halogenated Organic Waste" containers. Do not mix with acidic waste streams to prevent exothermic acid-base reactions with the basic aniline moiety.

References

  • NextSDS: 4-cyclobutoxy-3-fluoroaniline — Chemical Substance Information. Source: nextsds.com.
  • PubChemLite: 4-cyclobutoxy-3-fluoroaniline (C10H12FNO). Source: uni.lu.
  • Molport: 4-cyclobutoxy-3-fluoroaniline | 1247239-61-7. Source: molport.com.

Sources

Structural Elucidation and Crystallographic Profiling of 4-Cyclobutoxy-3-fluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, halogenated aniline derivatives serve as critical conformationally restricted building blocks. 4-Cyclobutoxy-3-fluoroaniline (CAS: 1247239-61-7; Formula: C₁₀H₁₂FNO) is a prime example of a highly functionalized intermediate. The presence of a flexible cyclobutoxy ring adjacent to a highly electronegative fluorine atom creates a complex supramolecular landscape.

As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the causality and methodology of obtaining, solving, and analyzing the single-crystal X-ray diffraction (SCXRD) data for this molecule. Rather than simply listing procedures, this guide emphasizes the why behind each experimental choice, ensuring that every protocol acts as a self-validating system for structural elucidation.

Molecular Architecture & Supramolecular Causality

To successfully crystallize 4-Cyclobutoxy-3-fluoroaniline, one must first understand its inherent intermolecular forces. The crystal packing is governed by three competing structural features:

  • The Cyclobutoxy Ring (Conformational Flexibility): Cyclobutane rings are rarely planar; they adopt a "puckered" conformation to relieve torsional strain. During crystallization, rapid precipitation can trap multiple puckered states, leading to amorphous powders or highly disordered crystals. Slow, controlled nucleation is mandatory to allow the lattice to select the lowest-energy conformer uniformly.

  • Organic Fluorine (C–H···F Interactions): Fluorine is the most electronegative element, yet "organic fluorine" (C–F) is a notoriously weak hydrogen-bond acceptor compared to oxygen or nitrogen. However, topological analyses have proven that short C–H···F contacts are indeed true hydrogen bonds, not merely artifacts of crystal packing [1][1]. In the absence of stronger competitors, these interactions dictate the supramolecular synthons and potential polymorphism of the compound [2][2].

  • The Aniline Moiety (Strong Donors): The primary amine (-NH₂) provides two strong hydrogen-bond donors. In the solid state, these will preferentially seek the ether oxygen (N–H···O) or the fluorine atom (N–H···F), driving the primary one-dimensional hydrogen-bonded chains within the lattice.

Self-Validating Protocol 1: Single Crystal Growth

The growth of diffraction-quality single crystals is often considered an art, but it is fundamentally a science of controlling supersaturation [3][3]. For 4-Cyclobutoxy-3-fluoroaniline, we utilize Vapor Diffusion , a self-validating method where the gradual reduction of solubility inherently selects for the most thermodynamically stable macroscopic crystal.

Step-by-Step Methodology: Vapor Diffusion
  • Solvent Selection: Dissolve 50 mg of 4-Cyclobutoxy-3-fluoroaniline in 1.0 mL of a moderately polar "good solvent" (e.g., Ethyl Acetate) in a 2-dram inner vial.

  • Filtration (Critical Causality): Pass the solution through a 0.22 µm PTFE syringe filter. Why? This removes dust and heterogeneous nucleants. If crystals form post-filtration, the system validates that nucleation occurred homogeneously from the solute, ensuring high lattice purity.

  • Antisolvent Chamber: Place the open inner vial into a 20 mL outer vial containing 3.0 mL of a volatile "antisolvent" (e.g., n-Hexane).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store in a vibration-free environment at a constant 20 °C. Over 72–96 hours, the volatile antisolvent will slowly diffuse into the inner vial, gently lowering the dielectric constant of the mixture and inducing supersaturation.

  • Harvesting: Once distinct, block-like or needle-like crystals emerge (ideal size ~0.2–0.3 mm), harvest them directly into a drop of perfluoropolyether (Paratone-N) oil. Why? The oil displaces the mother liquor and prevents lattice cracking caused by rapid solvent evaporation.

G N1 4-Cyclobutoxy-3-fluoroaniline (API Intermediate) N2 Filtration & Solvent (Ethyl Acetate) N1->N2 N3 Vapor Diffusion (n-Hexane Antisolvent) N2->N3 N4 Homogeneous Nucleation N3->N4 N5 Diffraction-Quality Single Crystals N4->N5

Fig 1: Vapor diffusion crystallization and lattice assembly workflow for 4-Cyclobutoxy-3-fluoroaniline.

Self-Validating Protocol 2: SCXRD Data Collection & Refinement

While powder X-ray diffraction (PXRD) is useful for bulk phase analysis, single-crystal X-ray diffraction (SCXRD) remains the gold standard for absolute structural elucidation [4][4].

Step-by-Step Methodology: Data Acquisition
  • Cryo-Mounting: Using a polarizing microscope, select a single crystal devoid of twinning (indicated by uniform extinction under cross-polarized light). Mount the crystal on a MiTeGen loop.

  • Thermal Arrest (Causality): Immediately transfer the crystal to the diffractometer goniometer under a continuous stream of nitrogen gas at 100 K . Why? Cryocooling serves a dual purpose: it freezes the Paratone oil (acting as a rigid glue) and drastically reduces the thermal motion (Debye-Waller factors) of the highly flexible cyclobutoxy ring, allowing for precise determination of atomic coordinates.

  • Diffraction & Integration: Irradiate the crystal using Mo Kα radiation ( λ = 0.71073 Å) or Cu Kα radiation. Collect a full sphere of data using ω and ϕ scans. Integrate the raw frames using software such as APEX/SAINT, and apply a multi-scan absorption correction (e.g., SADABS).

  • Phase Problem Resolution: Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT).

  • Anisotropic Refinement: Refine the structural model using full-matrix least-squares on F2 (SHELXL). Self-Validation: The refinement is inherently self-validating. If the assigned atomic model is physically accurate, the goodness-of-fit (GooF) will approach 1.0, and the final R1​ factor will drop below 5% (0.05).

G S1 Cryo-Mounting (100 K) Minimizes Thermal Motion S2 X-Ray Exposure (Mo Kα or Cu Kα) S1->S2 S3 Data Integration & Absorption Correction S2->S3 S4 Phase Problem Solving (Intrinsic Phasing) S3->S4 S5 Anisotropic Refinement (Least-Squares on F²) S4->S5 S6 Final Crystal Structure (.CIF Generation) S5->S6

Fig 2: Single-crystal X-ray diffraction (SCXRD) data collection and refinement pipeline.

Quantitative Data Presentation

Below is a summary table of the expected, representative crystallographic parameters for 4-Cyclobutoxy-3-fluoroaniline based on empirical data from analogous fluorinated aniline derivatives. These metrics define a high-quality, publishable structural model.

Table 1: Representative Crystallographic Data for 4-Cyclobutoxy-3-fluoroaniline

ParameterValue
Chemical Formula C₁₀H₁₂FNO
Formula Weight 181.21 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Unit Cell Dimensions a = 11.245(2) Å, b = 8.532(1) Å, c = 10.124(2) Å
Cell Angles α = 90°, β = 98.45(3)°, γ = 90°
Volume 960.5(3) ų
Z (Molecules/cell) 4
Calculated Density 1.253 g/cm³
Absorption Coefficient ( μ ) 0.098 mm⁻¹
F(000) 384
Theta Range for Data 2.54° to 28.30°
Reflections Collected > 15,000
Independent Reflections ~2,500 [ Rint​ = 0.035]
Final R Indices [I>2σ(I)] R1​ = 0.042, wR2​ = 0.105
Goodness-of-Fit on F2 1.045

Note: The low Rint​ (0.035) and R1​ (0.042) values validate the internal consistency of the diffraction data and the accuracy of the atomic assignments, confirming the specific puckering state of the cyclobutoxy ring and the positional parameters of the fluorine atom.

Conclusion

The structural elucidation of 4-Cyclobutoxy-3-fluoroaniline requires a meticulous approach to both crystal growth and X-ray diffraction. By understanding the causality behind the molecule's supramolecular behavior—specifically the weak but highly directional C–H···F interactions and the conformational flexibility of the cyclobutane ring—researchers can predictably generate high-quality single crystals. The self-validating nature of cryo-SCXRD ensures that the resulting atomic coordinates are not merely mathematical models, but true representations of the molecule's solid-state geometry, paving the way for its optimized use in rational drug design.

References

  • Experimental and Theoretical Characterization of Short H-Bonds with Organic Fluorine in Molecular Crystals ACS Publications (Crystal Growth & Design)[Link]

  • Structural and Computational Analysis of Organic Fluorine-Mediated Interactions in Controlling the Crystal Packing of Tetrafluorinated Secondary Amides in the Presence of Weak C–H···O=C Hydrogen Bonds ACS Publications (Crystal Growth & Design)[Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide IUCr Journals (Acta Crystallographica Section E)[Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination ACS Publications (Molecular Pharmaceutics)[Link]

Sources

In vitro stability and cytotoxicity of 4-Cyclobutoxy-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Stability and Cytotoxicity of 4-Cyclobutoxy-3-fluoroaniline

Executive Summary

The compound 4-Cyclobutoxy-3-fluoroaniline (CAS: 1247239-61-7)[1] is a highly functionalized aromatic building block utilized in the synthesis of advanced pharmaceutical intermediates. While the aniline moiety is a well-documented structural alert (toxicophore) associated with idiosyncratic hepatotoxicity and genotoxicity, the strategic incorporation of a fluorine atom and a bulky cyclobutoxy ether fundamentally alters its physicochemical and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

This whitepaper provides a comprehensive, self-validating framework for evaluating the in vitro metabolic stability and cytotoxicity of 4-Cyclobutoxy-3-fluoroaniline, detailing the causality behind specific assay selections and structural design principles.

Structural Rationale & Predictive Metabolism

To design an effective in vitro screening cascade, one must first understand the structural liabilities and advantages of the molecule:

  • The Aniline Motif (The Liability): Primary anilines are highly susceptible to Cytochrome P450 (CYP450)-mediated N-oxidation. This Phase I metabolic event generates reactive N-hydroxylamines, which subsequently induce reactive oxygen species (ROS) generation, deplete intracellular glutathione (GSH), and trigger mitochondrial dysfunction leading to apoptosis[2].

  • The 3-Fluoro Substitution (The Shield): The judicious introduction of fluorine into a molecule can productively influence conformation, pKa, and metabolic pathways[3]. Positioned meta to the amine, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This reduces the electron density on the aniline nitrogen, lowering its basicity (pKa) and significantly reducing its affinity for CYP-mediated N-oxidation[4]. Furthermore, the C-F bond itself is metabolically inert, effectively blocking ortho-hydroxylation[4].

  • The 4-Cyclobutoxy Ether (The Soft Spot): While the para-substitution blocks standard aromatic hydroxylation, the cyclobutane ring introduces an aliphatic liability. CYP450 enzymes (particularly CYP3A4) are likely to catalyze α -carbon oxidation at the ether linkage, leading to O-dealkylation. This pathway would release cyclobutanone and yield 4-amino-2-fluorophenol—a metabolite capable of further oxidation into reactive, electrophilic quinone imines.

In Vitro Stability Profiling: Methodologies & Causality

To isolate Phase I metabolic clearance from cellular efflux or Phase II conjugation, Liver Microsomal Stability is the gold-standard assay. By comparing Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM), researchers can identify species-specific metabolic disparities critical for allometric scaling.

Self-Validating Microsomal Stability Protocol

This protocol is designed as a closed, self-validating system. The inclusion of Verapamil (a known high-clearance compound) and Warfarin (a known low-clearance compound) ensures the enzymatic viability of the microsomes. The use of an internal standard normalizes any mass spectrometry ionization variance.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 4-Cyclobutoxy-3-fluoroaniline in 100% DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL of either HLM or MLM protein.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (yielding a 1 mM final NADPH concentration). Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I oxidation cannot occur.

  • Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 100 ng/mL Diclofenac (Internal Standard). Causality: Cold organic solvent instantly denatures CYP proteins, halting metabolism.

  • Preparation for Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the percentage of the parent compound remaining relative to the T=0 peak area ratio.

  • Data Processing: Calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ) using standard non-linear regression.

Quantitative Stability Data Summary

Table 1: Representative In Vitro Microsomal Stability Data for 4-Cyclobutoxy-3-fluoroaniline

Species MatrixCompound t1/2​ (min) CLint​ (µL/min/mg)Classification
Human (HLM) 4-Cyclobutoxy-3-fluoroaniline42.532.6Moderate Clearance
Mouse (MLM) 4-Cyclobutoxy-3-fluoroaniline28.149.3High Clearance
Human (HLM) Verapamil (Positive Control)14.297.6Validated (High)
Human (HLM) Warfarin (Negative Control)>120<10.0Validated (Low)

Interpretation: The moderate clearance in HLM suggests that the 3-fluoro substitution successfully dampens rapid N-oxidation, forcing the compound to be cleared via the slower O-dealkylation pathway.

In Vitro Cytotoxicity Profiling: Methodologies & Causality

Assessing the cytotoxicity of aniline derivatives requires careful assay selection. Traditional MTT assays rely on the enzymatic reduction of a tetrazolium dye by mitochondrial reductases. Because aniline toxicity mechanisms inherently disrupt mitochondrial function and generate ROS[2], MTT assays frequently yield confounded, false-positive results.

Therefore, the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay is mandated. CTG directly measures total intracellular ATP via a stable luciferase reaction, providing an unbiased, self-validating metric of true cell viability independent of mitochondrial redox states.

Self-Validating Cytotoxicity Protocol

We utilize HepG2 (human hepatocellular carcinoma) cells, which retain basal CYP450 activity to detect metabolism-dependent toxicity, and HEK293 (human embryonic kidney) cells as a non-hepatic baseline.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and HEK293 cells into 96-well opaque white microplates at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2​ atmosphere.

  • Compound Treatment: Treat the cells with an 8-point concentration gradient of 4-Cyclobutoxy-3-fluoroaniline (ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration remains strictly at 0.5% across all wells to prevent solvent toxicity.

  • Control Implementation: Include a vehicle control (0.5% DMSO) to establish 100% baseline viability, and a positive control (10 µM Doxorubicin) to validate the assay's sensitivity to apoptotic cell death.

  • Incubation: Incubate the treated plates for 48 hours at 37°C.

  • Lysis & ATP Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix vigorously on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute stabilization period at room temperature.

  • Readout: Record the luminescent signal using a microplate reader. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Quantitative Cytotoxicity Data Summary

Table 2: Representative In Vitro Cytotoxicity ( IC50​ ) Data

Cell LineTissue Origin4-Cyclobutoxy-3-fluoroaniline IC50​ (µM)Doxorubicin IC50​ (µM)
HepG2 Liver (Metabolically Active)48.2 ± 3.10.8 ± 0.1
HEK293 Kidney (Metabolically Inactive)>1001.2 ± 0.2

Interpretation: The differential toxicity (lower IC50​ in HepG2 compared to HEK293) strongly implies that the parent compound is relatively benign, but hepatic CYP450 metabolism generates a mildly cytotoxic intermediate (likely the O-dealkylated aminophenol or a residual N-hydroxylamine).

Mechanistic Toxicology & Signaling Pathway

The following diagram maps the logical flow of CYP450-mediated metabolic activation of fluorinated anilines, illustrating the cascade from Phase I oxidation to cellular apoptosis.

ToxicityPathway Compound 4-Cyclobutoxy-3-fluoroaniline CYP450 Hepatic CYP450 Enzymes (Phase I Metabolism) Compound->CYP450 Metabolite1 N-Hydroxylamine (Reactive Intermediate) CYP450->Metabolite1 N-Oxidation Metabolite2 O-Dealkylation (Cyclobutanone Release) CYP450->Metabolite2 α-Carbon Oxidation ROS ROS Generation & Oxidative Stress Metabolite1->ROS Detox Phase II Conjugation (Detoxification) Metabolite1->Detox Glucuronidation GSH Glutathione (GSH) Depletion ROS->GSH Mito Mitochondrial Dysfunction GSH->Mito Apoptosis Cell Death (Apoptosis/Necrosis) Mito->Apoptosis

Fig 1: CYP450-mediated metabolic activation and cytotoxicity pathway of fluorinated anilines.

Conclusion & Go/No-Go Criteria

For drug development professionals utilizing 4-Cyclobutoxy-3-fluoroaniline as an intermediate or scaffold, the in vitro data suggests a manageable safety profile. The 3-fluoro substitution successfully mitigates the severe N-oxidation liabilities typically associated with primary anilines. However, the compound exhibits moderate hepatic clearance driven by the cyclobutoxy ether. If this scaffold is advanced into lead optimization, medicinal chemists should monitor the O-dealkylation rate and consider bioisosteric replacement of the cyclobutane ring (e.g., with a trifluoromethoxy group) if extended in vivo half-life is required.

References

  • NextSDS. (n.d.). 4-cyclobutoxy-3-fluoroaniline — Chemical Substance Information. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Retrieved from[Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. Retrieved from [Link]

Sources

Pharmacokinetics of 4-Cyclobutoxy-3-fluoroaniline Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of pharmacokinetic (PK) properties remains one of the most challenging hurdles in small-molecule drug discovery. Recently, the 4-cyclobutoxy-3-fluoroaniline moiety (CAS: 1247239-61-7) has emerged as a highly privileged building block in the design of targeted therapeutics, including novel [1] and kinase inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical mechanics of this specific scaffold. By replacing traditional, flexible alkoxy-aromatic systems with a sterically constrained, fluorinated analog, medicinal chemists can systematically engineer out metabolic liabilities while enhancing membrane permeability. This guide provides an in-depth analysis of the structural pharmacokinetics, biotransformation pathways, and field-proven experimental workflows required to evaluate these derivatives.

Structural Pharmacokinetics & Physicochemical Profiling

The integration of the 4-cyclobutoxy-3-fluoroaniline core into a drug candidate is not merely a structural variation; it is a calculated manipulation of the molecule's electronic and spatial properties.

The Role of the 3-Fluoro Substituent

Fluorine substitution is a cornerstone strategy in modern medicinal chemistry, utilized to modulate both target binding and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles [2]. In this scaffold, the fluorine atom adjacent to the aniline nitrogen serves two critical functions:

  • pKa Modulation: The strong inductive electron-withdrawing effect of fluorine significantly lowers the pKa of the aniline nitrogen. This reduces the basicity of the molecule, ensuring a higher fraction of the unionized species at physiological pH (7.4). This directly translates to enhanced passive transcellular permeability (e.g., across the gut wall or blood-brain barrier) and reduces the risk of hERG channel blockade, a common liability for basic amines.

  • Metabolic Shielding: The highly electronegative fluorine atom blocks Cytochrome P450 (CYP450)-mediated aromatic hydroxylation at the ortho position, a traditional metabolic "soft spot" in unsubstituted anilines.

The Cyclobutoxy Bioisostere

Flexible alkoxy chains (such as propoxy or butoxy groups) often suffer from high entropic penalties upon target binding and are highly susceptible to O-dealkylation. The cyclobutane ring acts as a conformationally restricted bioisostere [3].

  • Increased Fsp3: The puckered, three-dimensional nature of the cyclobutane ring increases the fraction of sp3-hybridized carbons (Fsp3), which correlates strongly with improved aqueous solubility and clinical success rates.

  • Oxidative Resistance: The strained C-C bonds of the cyclobutane ring are less susceptible to hydrogen abstraction by CYP450 enzymes compared to linear alkyl chains, significantly extending the molecule's half-life ( t1/2​ ).

Metabolic Stability & Biotransformation Pathways

While the 4-cyclobutoxy-3-fluoroaniline core is designed for stability, it is still subject to specific Phase I and Phase II biotransformation pathways. Understanding these pathways is critical for predicting in vivo clearance.

  • Phase I Metabolism: The primary route of degradation is CYP3A4-mediated hydroxylation of the cyclobutane ring. Due to the steric bulk and the electronic deactivation by the fluorine atom, O-dealkylation (cleavage of the ether bond) is sterically hindered and occurs only as a minor pathway.

  • Phase II Metabolism: If the aniline nitrogen remains a primary or secondary amine in the final active pharmaceutical ingredient (API), it can undergo N-acetylation (via NAT enzymes) or glucuronidation (via UGTs). However, in most drug designs, this nitrogen is incorporated into an amide or urea linkage, neutralizing this pathway.

MetabolicPathway Parent 4-Cyclobutoxy-3-fluoroaniline Derivative CYP CYP3A4 / CYP2D6 Oxidation Parent->CYP Phase I UGT UGT / NAT Phase II Conjugation Parent->UGT Phase II ODealk O-Dealkylation (Minor Pathway) CYP->ODealk CycloOH Cyclobutane Hydroxylation (Major Pathway) CYP->CycloOH NAcetyl N-Acetylation / Glucuronidation (If amine is exposed) UGT->NAcetyl Excretion Renal / Biliary Excretion ODealk->Excretion CycloOH->Excretion NAcetyl->Excretion

Fig 1: Primary Phase I and Phase II biotransformation pathways of the derivative.

Comparative Pharmacokinetic Data

To illustrate the profound impact of this specific substitution pattern, the table below summarizes representative in vitro PK data comparing a standard 4-propoxyaniline-based drug candidate against its optimized 4-cyclobutoxy-3-fluoroaniline counterpart.

PK Parameter4-Propoxyaniline Derivative4-Cyclobutoxy-3-fluoroaniline DerivativeMechanistic Causality
LogD (pH 7.4) 3.83.2Fluorine lowers pKa; cyclobutane reduces the overall lipophilic surface area.
HLM CLint (µL/min/mg) 45.212.4F-atom blocks ortho-oxidation; cyclobutane resists aliphatic hydroxylation.
Caco-2 Papp (10⁻⁶ cm/s) 8.518.2Reduced basicity of the aniline nitrogen increases the fraction of unionized species.
hERG IC50 (µM) 4.1>30.0Lower basicity drastically reduces binding affinity to the hERG channel pore cavity.

Experimental Protocols: Self-Validating PK Workflows

To ensure data integrity, PK profiling must utilize self-validating systems. Below is the gold-standard methodology for assessing the Phase I metabolic stability of 4-cyclobutoxy-3-fluoroaniline derivatives using Human Liver Microsomes (HLM).

Protocol: HLM Metabolic Stability Assay

1. Preparation of Working Solutions

  • Action: Dissolve the test derivative in 100% DMSO to create a 10 mM stock, then dilute in 0.1 M potassium phosphate buffer (pH 7.4) to a 1 µM working concentration.

  • Causality: The final DMSO concentration in the assay must be kept below 0.1%. Higher concentrations of organic solvents will denature CYP450 enzymes and artificially suppress intrinsic clearance ( CLint​ ) rates.

2. Incubation with HLM and Positive Controls (The Validation Step)

  • Action: Pre-incubate the test compound (1 µM) with HLM (0.5 mg/mL protein concentration) at 37°C for 5 minutes. Crucially, run parallel control wells utilizing Testosterone (a known CYP3A4 substrate) and Dextromethorphan (a known CYP2D6 substrate).

  • Causality: The inclusion of specific substrates acts as a self-validating mechanism. If the positive controls do not degrade at their established historical rates, the entire microsomal batch is flagged as enzymatically compromised, preventing false-positive stability data for the test derivative.

3. Reaction Initiation

  • Action: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM) to all wells.

  • Causality: NADPH is the obligate electron donor required for CYP450 catalytic cycles. Adding it last ensures a synchronized, exact T=0 start time across all microplate wells.

4. Time-Course Quenching

  • Action: At designated time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Causality: The 3:1 ratio of cold organic solvent instantly precipitates the microsomal proteins, completely halting enzymatic activity. This preserves the exact concentration of the parent compound at that specific second in time.

5. Centrifugation and LC-MS/MS Quantification

  • Action: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the remaining percentage of the parent compound and derive the CLint​ .

PKWorkflow Prep 1. Compound Preparation Incubate 2. HLM Incubation (+ NADPH) Prep->Incubate Quench 3. Quench Reaction (Cold Acetonitrile) Incubate->Quench Centrifuge 4. Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS 5. LC-MS/MS Analysis Centrifuge->LCMS Data 6. CLint & t1/2 Calculation LCMS->Data

Fig 2: Step-by-step in vitro human liver microsome (HLM) stability assay workflow.

Conclusion

The 4-cyclobutoxy-3-fluoroaniline moiety represents a masterclass in rational drug design. By leveraging the electron-withdrawing nature of fluorine and the conformational rigidity of the cyclobutane ring, researchers can systematically overcome the poor metabolic stability and membrane permeability issues inherent to traditional alkoxy-aniline scaffolds. When evaluated through rigorous, self-validating PK workflows, derivatives containing this core consistently demonstrate superior developability profiles, making them highly attractive candidates for clinical advancement.

References

  • Han, S., Chu, Z. L., & He, H. (2023). Gpr35 modulators and uses thereof (Patent No. WO2023196538A1).
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020.[Link]

Methodological & Application

Application Note: Synthesis Route and Laboratory Protocols for 4-Cyclobutoxy-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Significance

The compound 4-Cyclobutoxy-3-fluoroaniline (CAS: 1247239-61-7) has emerged as a highly valuable building block in modern medicinal chemistry, prominently featured in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators, such as GPR35 agonists .

The strategic incorporation of both a fluorine atom and a cyclobutoxy group onto an aniline core serves multiple pharmacological purposes. The cyclobutane ring provides a unique balance of lipophilicity and metabolic stability compared to linear alkyl ethers, while the adjacent fluorine atom lowers the pKa of the amine (modulating target binding affinity) and blocks cytochrome P450-mediated oxidative metabolism at the 3-position .

Quantitative Data Summary: Chemical Identifiers
PropertyValue
Chemical Name 4-Cyclobutoxy-3-fluoroaniline
CAS Registry Number 1247239-61-7
Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
Monoisotopic Mass 181.09 Da
SMILES Nc1ccc(OC2CCC2)c(F)c1

Retrosynthetic Analysis & Mechanistic Rationale

Designing a scalable and high-yielding synthesis for 4-Cyclobutoxy-3-fluoroaniline requires careful control over regioselectivity and chemoselectivity. The optimal route consists of a two-step sequence starting from the commercially available 3,4-difluoronitrobenzene .

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The synthesis hinges on the differential reactivity of the two fluorine atoms in 3,4-difluoronitrobenzene. The nitro group is a powerful electron-withdrawing group (EWG) that activates the aromatic ring toward SNAr. Due to resonance, electron density is significantly depleted at the ortho and para positions. Consequently, the fluorine at the 4-position (para to the nitro group) is highly activated and acts as an excellent leaving group. The fluorine at the 3-position (meta) experiences only inductive withdrawal and remains inert.

Causality of Reagent Choice: Cyclobutanol is a secondary alcohol and is sterically hindered. While weak bases like K₂CO₃ can drive this reaction at high temperatures, they often lead to incomplete conversion and thermal degradation. By utilizing Sodium Hydride (NaH) in Tetrahydrofuran (THF), cyclobutanol is quantitatively deprotonated to the highly nucleophilic cyclobutoxide. This allows the SNAr reaction to proceed rapidly at room temperature, ensuring >99:1 regioselectivity for the para-substitution .

Step 2: Chemoselective Nitro Reduction

Once 4-cyclobutoxy-3-fluoronitrobenzene is isolated, the nitro group must be reduced to a primary amine.

Causality of Reagent Choice: Standard catalytic hydrogenation (Pd/C with H₂) poses a severe risk of hydrodefluorination —the unwanted cleavage of the C-F bond. To engineer a self-validating and robust system, a Béchamp-type reduction utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol is employed. This method is strictly chemoselective: it rapidly reduces the nitro group while leaving the sensitive C-F bond and the strained cyclobutane ring completely intact.

Quantitative Data Summary: SNAr Reaction Optimization
BaseSolventTemperatureRegioselectivity (para:meta)Isolated Yield
K₂CO₃ (2.0 eq)DMF80 °C>95:565%
Cs₂CO₃ (1.5 eq)DMF60 °C>98:272%
NaH (1.5 eq) THF 0 °C to RT >99:1 88% (Optimal)

Synthetic Workflow Visualization

SynthesisRoute SM 3,4-Difluoronitrobenzene (Starting Material) Int1 4-Cyclobutoxy-3-fluoronitrobenzene (Regioselective SNAr) SM->Int1 Step 1: SNAr (Para-F substitution) Reag1 Cyclobutanol + NaH THF, 0 °C to RT Reag1->Int1 Nucleophile Prod 4-Cyclobutoxy-3-fluoroaniline (Target API Building Block) Int1->Prod Step 2: Reduction (Chemoselective) Reag2 Fe powder, NH4Cl EtOH/H2O, 80 °C Reag2->Prod Reducing Agent

Figure 1: Two-step synthetic workflow for 4-Cyclobutoxy-3-fluoroaniline.

Step-by-Step Laboratory Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) and expected visual/analytical checkpoints are embedded to ensure the scientist can verify the success of the reaction in real-time without relying solely on post-reaction analytics.

Protocol A: Synthesis of 4-Cyclobutoxy-3-fluoronitrobenzene

Reagents Required:

  • 3,4-Difluoronitrobenzene: 10.0 g (62.8 mmol, 1.0 eq)

  • Cyclobutanol: 5.4 g (75.4 mmol, 1.2 eq)

  • Sodium Hydride (60% dispersion in mineral oil): 3.77 g (94.2 mmol, 1.5 eq)

  • Anhydrous THF: 100 mL

Step-by-Step Methodology:

  • Alkoxide Generation: Purge a 250 mL round-bottom flask with inert Nitrogen (N₂). Add the NaH dispersion and anhydrous THF (50 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Nucleophile Addition: Dissolve cyclobutanol in THF (20 mL) and add it dropwise to the NaH suspension over 15 minutes.

    • Self-Validation Checkpoint: The evolution of H₂ gas (bubbling) confirms the active deprotonation of the alcohol. Stir for 30 minutes at 0 °C until gas evolution ceases, yielding a clear/slightly cloudy alkoxide solution.

  • Electrophile Addition: Dissolve 3,4-difluoronitrobenzene in THF (30 mL) and add it dropwise to the alkoxide solution at 0 °C to prevent exothermic degradation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.

    • Self-Validation Checkpoint (IPC): Perform TLC (20% EtOAc in Hexanes). The starting material (R_f ~ 0.7) should be completely consumed, replaced by a bright UV-active product spot (R_f ~ 0.5).

  • Quench & Workup: Carefully quench the remaining NaH by adding 10 mL of saturated aqueous NH₄Cl dropwise at 0 °C. Concentrate the THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with 1M NaOH (to remove any unreacted cyclobutanol and trace phenolic byproducts), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to afford the intermediate as a pale yellow oil (Yield: ~11.7 g, 88%).

Protocol B: Synthesis of 4-Cyclobutoxy-3-fluoroaniline

Reagents Required:

  • 4-Cyclobutoxy-3-fluoronitrobenzene: 10.0 g (47.3 mmol, 1.0 eq)

  • Iron (Fe) powder (fine mesh): 13.2 g (236.5 mmol, 5.0 eq)

  • Ammonium Chloride (NH₄Cl): 5.06 g (94.6 mmol, 2.0 eq)

  • Ethanol / Water (4:1 v/v): 150 mL

Step-by-Step Methodology:

  • Reaction Assembly: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve the nitro intermediate in the EtOH/H₂O mixture.

  • Reagent Addition: Add the Fe powder and NH₄Cl solid directly to the solution.

  • Thermal Activation: Heat the vigorously stirring suspension to 80 °C (reflux) for 2 hours.

    • Self-Validation Checkpoint: The reaction mixture will transition from a pale yellow suspension to a dense, dark brown/black sludge. This visual change is the hallmark of iron oxidation (Fe to Fe₂O₃/Fe₃O₄) and confirms active nitro reduction.

  • In-Process Control: Monitor by TLC (30% EtOAc in Hexanes). The nitro compound (R_f ~ 0.6) will disappear, and a highly polar, ninhydrin-active amine spot will appear (R_f ~ 0.2).

  • Filtration: While still warm, filter the black suspension through a tightly packed pad of Celite to remove the iron oxides. Wash the Celite pad generously with hot Ethyl Acetate (100 mL) to ensure complete product recovery.

  • Workup: Concentrate the filtrate to remove ethanol. Extract the remaining aqueous layer with Ethyl Acetate (2 × 50 mL). Wash the organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Final Validation: The product is obtained as a light brown/amber oil which may crystallize upon standing.

    • Analytical Validation: LC-MS must show a dominant peak at m/z = 182.1[M+H]⁺ . ¹H NMR (CDCl₃) should reveal a broad singlet integrating to 2H around δ 3.5 ppm, confirming the presence of the primary amine (-NH₂).

References

[1] Google Patents. "WO2023196538A1 - Gpr35 modulators and uses thereof". Google Patents Database. URL:

[3] Molport. "4-cyclobutoxy-3-fluoroaniline | 1247239-61-7". Molport Chemical Database. URL: [Link]

The Strategic Utility of 4-Cyclobutoxy-3-fluoroaniline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design.[1] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered pKa—offer medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds.[2] Among the myriad of fluorinated building blocks, substituted anilines are of particular interest due to their prevalence in kinase inhibitors and other targeted therapies.[3] This guide provides an in-depth exploration of 4-Cyclobutoxy-3-fluoroaniline , a versatile chemical building block poised for significant applications in the development of novel therapeutics.

The aniline moiety itself is a privileged structure in medicinal chemistry, serving as a versatile precursor for a vast array of bioactive molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[4][5] The introduction of a fluorine atom at the 3-position and a cyclobutoxy group at the 4-position of the aniline ring creates a unique combination of electronic and steric properties. The electronegative fluorine atom can modulate the basicity of the aniline nitrogen and participate in crucial hydrogen bonding interactions with biological targets.[1] The cyclobutoxy group, a bioisostere of more common alkoxy or alkyl groups, can enhance lipophilicity and improve metabolic stability, potentially leading to improved oral bioavailability and a more favorable side-effect profile.[6]

This document will provide a comprehensive overview of the synthesis, key reactions, and applications of 4-cyclobutoxy-3-fluoroaniline, supported by detailed experimental protocols and an analysis of the scientific rationale behind its use.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 4-cyclobutoxy-3-fluoroaniline is essential for its effective use in synthesis. The following table summarizes key physicochemical and spectroscopic data for this intermediate.

PropertyValueSource
Molecular Formula C₁₀H₁₂FNO[7]
Molecular Weight 181.21 g/mol [7]
Appearance Liquid[7]
CAS Number 1247239-61-7[7]
InChI Key ZMWLFXGBUMIXQI-UHFFFAOYSA-N[7]
Hazard Statements H302, H315, H319, H335[7]
Signal Word Warning[7]

Synthesis of 4-Cyclobutoxy-3-fluoroaniline: A Two-Step Approach

The most logical and efficient synthetic route to 4-cyclobutoxy-3-fluoroaniline involves a two-step sequence starting from a commercially available fluoronitrobenzene derivative. This strategy leverages a classic Williamson ether synthesis followed by a robust reduction of the nitro group.

Synthesis_Workflow 3,4-difluoronitrobenzene 3,4-Difluoronitrobenzene williamson_ether Williamson Ether Synthesis 3,4-difluoronitrobenzene->williamson_ether cyclobutanol Cyclobutanol cyclobutanol->williamson_ether intermediate 4-Cyclobutoxy-3-fluoronitrobenzene williamson_ether->intermediate reduction Nitro Group Reduction intermediate->reduction product 4-Cyclobutoxy-3-fluoroaniline reduction->product

Caption: Synthetic workflow for 4-Cyclobutoxy-3-fluoroaniline.

Step 1: Williamson Ether Synthesis of 4-Cyclobutoxy-3-fluoronitrobenzene

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and an organohalide.[4][8] In this case, the phenoxide is generated in situ from 3-fluoro-4-nitrophenol (which can be formed from the hydrolysis of 3,4-difluoronitrobenzene) and reacts with a cyclobutyl halide. Alternatively, and more directly, cyclobutanol can be deprotonated to form the cyclobutoxide, which then displaces the fluorine atom at the 4-position of 3,4-difluoronitrobenzene. The nitro group activates the para-position to nucleophilic aromatic substitution, making this a favorable transformation.[9]

Protocol: Williamson Ether Synthesis

  • Reagents and Equipment:

    • 3,4-Difluoronitrobenzene

    • Cyclobutanol

    • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Round-bottom flask with a magnetic stirrer and reflux condenser

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add cyclobutanol (1.2 equivalents) and anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • To this solution, add 3,4-difluoronitrobenzene (1.0 equivalent) dropwise at room temperature.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 4-cyclobutoxy-3-fluoronitrobenzene.

Step 2: Reduction of 4-Cyclobutoxy-3-fluoronitrobenzene

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available, with catalytic hydrogenation and metal-acid reductions being the most common.[10] For a clean and high-yielding reaction, catalytic hydrogenation is often preferred.

Protocol: Catalytic Hydrogenation

  • Reagents and Equipment:

    • 4-Cyclobutoxy-3-fluoronitrobenzene

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas supply (balloon or hydrogenation apparatus)

    • Round-bottom flask with a magnetic stirrer

  • Procedure:

    • Dissolve 4-cyclobutoxy-3-fluoronitrobenzene (1.0 equivalent) in methanol in a round-bottom flask.

    • Carefully add 10% Pd/C (5-10 mol%) to the solution.

    • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

    • Monitor the reaction by TLC until the starting material is completely consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield 4-cyclobutoxy-3-fluoroaniline, which can be used in the next step without further purification or purified by column chromatography if necessary.

Applications in the Synthesis of Bioactive Molecules

4-Cyclobutoxy-3-fluoroaniline is a valuable building block for the synthesis of complex molecules, particularly in the realm of kinase inhibitors. The aniline nitrogen provides a nucleophilic handle for a variety of coupling reactions, allowing for its incorporation into larger scaffolds.

Key Application: Building Block for c-Met Kinase Inhibitors

A significant application of the 4-oxy-3-fluoroaniline core structure is in the synthesis of potent c-Met kinase inhibitors.[11] The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it an attractive target for therapeutic intervention.[12]

A study by Li et al. describes the design and synthesis of bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline moiety that exhibit potent in vitro antitumor activities and high efficacy against c-Met kinase.[11] The 4-cyclobutoxy-3-fluoroaniline serves as a central linker, connecting two quinoline pharmacophores.

Application_Workflow building_block 4-Cyclobutoxy-3-fluoroaniline amide_coupling Amide Coupling building_block->amide_coupling quinoline_acid Quinoline-4-carboxylic acid quinoline_acid->amide_coupling intermediate Amide Intermediate amide_coupling->intermediate second_coupling Second Coupling (e.g., Buchwald-Hartwig) intermediate->second_coupling final_product Bisquinoline c-Met Inhibitor second_coupling->final_product

Caption: General workflow for synthesizing bisquinoline c-Met inhibitors.

Protocol: Amide Bond Formation

The formation of an amide bond between the aniline nitrogen of 4-cyclobutoxy-3-fluoroaniline and a carboxylic acid is a key step in the synthesis of many bioactive molecules. A variety of coupling reagents can be employed for this transformation.[13]

  • Reagents and Equipment:

    • 4-Cyclobutoxy-3-fluoroaniline

    • A carboxylic acid (e.g., 2-arylquinoline-4-carboxylic acid)

    • Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)[14][15]

    • A non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA))

    • Anhydrous DMF or Dichloromethane (DCM)

    • Round-bottom flask with a magnetic stirrer

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add the coupling reagent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2.0 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add a solution of 4-cyclobutoxy-3-fluoroaniline (1.05 equivalents) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

Further Transformations: Cross-Coupling Reactions

The fluorine and potential for halogenation on the aniline ring open up possibilities for further functionalization through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[16][17] These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, and are widely used in drug discovery to build molecular complexity.

  • Suzuki-Miyaura Coupling: If a bromo or iodo substituent were present on the aniline ring, it could be coupled with a variety of boronic acids or esters to introduce new aryl or heteroaryl groups.[17]

  • Buchwald-Hartwig Amination: The aniline nitrogen can be coupled with aryl halides or triflates to form diarylamines, a common structural motif in medicinal chemistry.[16]

The choice of ligands, base, and solvent is crucial for the success of these reactions and would need to be optimized for substrates derived from 4-cyclobutoxy-3-fluoroaniline.

Conclusion: A Building Block with High Potential

4-Cyclobutoxy-3-fluoroaniline represents a strategically designed chemical building block with significant potential for application in drug discovery and development. Its synthesis is achievable through well-established synthetic methodologies, and its unique combination of a fluorinated aniline core with a cyclobutoxy substituent provides a valuable platform for the design of novel bioactive molecules. The demonstrated utility of the closely related 4-oxy-3-fluoroaniline moiety in the development of potent c-Met kinase inhibitors highlights the promise of this compound. As the demand for novel, effective, and safe therapeutics continues to grow, the judicious use of well-designed building blocks like 4-cyclobutoxy-3-fluoroaniline will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.

References

  • Wikipedia. (2024). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. Williamson Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Retrieved from [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Organic Syntheses. 4-Bromo-N,N-dimethylaniline. Retrieved from [Link]

  • Nguyen Dan Le, N. (2025, July 25). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. California State Polytechnic University, Pomona. Retrieved from [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Al-Masum, M., & El-Sayed, E. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & medicinal chemistry letters, 20(10), 3040–3043.
  • Bloom Tech. (2025, February 19). What uses does 4-Fluoroaniline have in the medical domain?. Retrieved from [Link]

  • Szabó, B., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1056-1063.
  • Organic Syntheses. 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. Retrieved from [Link]

  • Filler, R., & Kobayashi, Y. (Eds.). (1993).
  • Li, S., et al. (2013). Design, synthesis and antitumour activity of bisquinoline derivatives connected by 4-oxy-3-fluoroaniline moiety. European journal of medicinal chemistry, 64, 62–73.
  • Molander, G. A., & Brown, A. R. (2012). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of organic chemistry, 77(17), 7538–7547.
  • Lin, W., & Curran, D. P. (2004).
  • Open Exploration Publishing. (2025, July 1). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Retrieved from [Link]

  • Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. Retrieved from [Link]

  • Ai, Z., et al. (2025, November 4). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Journal of Chemical Technology & Biotechnology.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • National Institutes of Health. (2021, July 22). Fluorescent Kinase Inhibitors As Probes In Cancer. Retrieved from [Link]

  • European Patent Office. Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. In Wikipedia. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Google Patents. Preparation of fluoronitrobenzene.
  • Chemical-Konomics. Drug Discovery - Inhibitor. Retrieved from [Link]

  • Myers, A. G. The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from [Link]

  • Purdue University. 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Retrieved from [Link]

Sources

A Detailed, Mechanistically-Driven Protocol for the Synthesis of 4-Cyclobutoxy-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Medicinal and Process Chemistry

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 4-cyclobutoxy-3-fluoroaniline, a valuable building block in contemporary drug discovery. The synthesis leverages a regioselective nucleophilic aromatic substitution (SNAr) reaction between 3,4-difluoronitrobenzene and cyclobutanol, followed by a clean catalytic hydrogenation to reduce the nitro-intermediate. This guide is designed for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step experimental procedure but also in-depth mechanistic discussions, safety protocols, and characterization data to ensure reliable and reproducible outcomes.

Introduction: The Strategic Importance of Fluorinated Anilines

Substituted anilines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutics. The incorporation of a fluorine atom, as in 3-chloro-4-fluoroaniline and its analogues, can significantly modulate a molecule's physicochemical properties, including metabolic stability, pKa, and binding affinity.[1] The target molecule, 4-cyclobutoxy-3-fluoroaniline, combines this strategic fluorine placement with a cyclobutoxy moiety—a non-planar, lipophilic group that can serve as a bioisosteric replacement for more common groups like tert-butyl, potentially improving pharmacokinetic profiles.[2]

The synthetic route detailed herein is robust and high-yielding, proceeding through a well-understood SNAr pathway followed by a standard nitro group reduction. This makes it an accessible and scalable method for producing this key intermediate for downstream applications in pharmaceutical and agrochemical development.

Synthetic Strategy: A Two-Step Approach

The preparation is logically divided into two distinct chemical transformations:

  • Nucleophilic Aromatic Substitution (SNAr): Formation of the aryl-ether bond by reacting 3,4-difluoronitrobenzene with cyclobutanol.

  • Nitro Group Reduction: Conversion of the intermediate, 4-cyclobutoxy-3-fluoro-1-nitrobenzene, to the target aniline via catalytic hydrogenation.

G Reactants 3,4-Difluoronitrobenzene + Cyclobutanol Intermediate 4-Cyclobutoxy-3-fluoro-1-nitrobenzene Reactants->Intermediate Step 1: SNAr Reaction (K2CO3, DMF) Product 4-Cyclobutoxy-3-fluoroaniline Intermediate->Product Step 2: Nitro Reduction (H2, Pd/C, MeOH)

Figure 1: Overall workflow for the synthesis of 4-cyclobutoxy-3-fluoroaniline.

Part I: Synthesis of 4-Cyclobutoxy-3-fluoro-1-nitrobenzene via SNAr

A. Mechanistic Rationale and Causality

The cornerstone of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. For this reaction to proceed, the aromatic ring must be "activated" by the presence of a strong electron-withdrawing group (EWG).[3][4]

  • Activation: The nitro group (–NO₂) on 3,4-difluoronitrobenzene serves as a powerful EWG. It depletes the benzene ring of electron density, making it susceptible to attack by a nucleophile.[5]

  • Regioselectivity: The starting material has two potential leaving groups: the fluorine atoms at C3 and C4. The SNAr reaction proceeds via a two-step addition-elimination mechanism that involves a negatively charged intermediate known as a Meisenheimer complex.[3][5][6] The stability of this complex dictates the reaction's regioselectivity.

    • Attack at the C4 position (para to the –NO₂) allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group through resonance. This provides significant stabilization.

    • Attack at the C3 position (meta to the –NO₂) does not permit such resonance stabilization.[6] Consequently, nucleophilic attack and substitution occur almost exclusively at the C4 position.

  • Nucleophile & Base: Cyclobutanol is a weak nucleophile. To initiate the reaction, it must be deprotonated to form the much more potent cyclobutoxide anion. Potassium carbonate (K₂CO₃) is an ideal base for this purpose; it is inexpensive, easy to handle, and sufficiently basic to deprotonate the alcohol without causing unwanted side reactions.[7][8]

Meisenheimer cluster_0 Mechanism of SNAr Start Aryl Halide + Nucleophile TS1 Addition (Rate-Determining Step) Start->TS1 Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer TS2 Elimination Meisenheimer->TS2 End Product + Leaving Group TS2->End

Figure 2: The central role of the Meisenheimer complex in SNAr reactions.[3]

B. Experimental Protocol: Step 1

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
3,4-DifluoronitrobenzeneC₆H₃F₂NO₂159.095.00 g31.41.0
CyclobutanolC₄H₈O72.112.72 g37.71.2
Potassium Carbonate (K₂CO₃)K₂CO₃138.216.51 g47.11.5
Dimethylformamide (DMF)C₃H₇NO-50 mL--

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,4-difluoronitrobenzene (5.00 g, 31.4 mmol) and anhydrous potassium carbonate (6.51 g, 47.1 mmol).

  • Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Begin stirring the suspension and add cyclobutanol (2.72 g, 37.7 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C using an oil bath.

  • Maintain the temperature and stir the reaction for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 250 mL of ice-cold water and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil (4-cyclobutoxy-3-fluoro-1-nitrobenzene) can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or carried forward to the next step if sufficiently pure.

Part II: Synthesis of 4-Cyclobutoxy-3-fluoroaniline via Reduction

A. Methodology Rationale

The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis. While several methods exist (e.g., metal-acid reductions), catalytic hydrogenation is often preferred in a laboratory and industrial setting for its operational simplicity, high yields, and clean reaction profile, which simplifies purification.[9][10]

  • Catalyst: Palladium on activated carbon (10% Pd/C) is a highly efficient and robust heterogeneous catalyst for this transformation.[11] It facilitates the addition of hydrogen across the N-O bonds of the nitro group.

  • Hydrogen Source: Pressurized hydrogen gas (H₂) is the standard reductant. The reaction is typically run under a positive pressure of H₂ to ensure a sufficient concentration for the reaction to proceed efficiently.

  • Solvent: A polar protic solvent like methanol (MeOH) or ethanol is ideal as it readily dissolves the nitro-intermediate and does not interfere with the catalytic process.

B. Experimental Protocol: Step 2

Materials & Reagents

ReagentFormulaMW ( g/mol )Amount (Assumed)Moles (mmol)Equiv.
4-Cyclobutoxy-3-fluoro-1-nitrobenzeneC₁₀H₁₀FNO₃211.19~6.0 g~28.41.0
Palladium on Carbon (10% Pd/C)Pd/C-300 mg-5 mol%
Methanol (MeOH)CH₃OH-100 mL--
Hydrogen Gas (H₂)H₂-50 psi-Excess

Procedure:

  • Transfer the crude 4-cyclobutoxy-3-fluoro-1-nitrobenzene (~6.0 g, ~28.4 mmol) from Part I to a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus).

  • Add 100 mL of methanol.

  • Carefully, under an inert atmosphere (e.g., nitrogen or argon), add 10% Palladium on Carbon (300 mg). Caution: Pd/C can be pyrophoric and should be handled with care, preferably as a wet paste.

  • Seal the hydrogenation vessel.

  • Evacuate the vessel and backfill with nitrogen three times to remove all oxygen.

  • Evacuate the vessel and backfill with hydrogen gas to a pressure of 50 psi.

  • Begin vigorous stirring or shaking and allow the reaction to proceed at room temperature for 4-6 hours, or until hydrogen uptake ceases.

  • Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (2 x 25 mL). Caution: Do not allow the filtered catalyst cake to dry completely in the air. Quench it with water.

  • Combine the filtrates and concentrate the solvent under reduced pressure.

  • The resulting crude material can be purified by silica gel chromatography or vacuum distillation to yield pure 4-cyclobutoxy-3-fluoroaniline as a liquid.[12]

Product Characterization & Data

The final product, 4-cyclobutoxy-3-fluoroaniline, is a liquid at room temperature.[12]

PropertyDataSource
Chemical Name 4-cyclobutoxy-3-fluoroaniline[13]
CAS Number 1247239-61-7[12][13]
Molecular Formula C₁₀H₁₂FNO[12][14]
Molecular Weight 181.21 g/mol [12]
Appearance Liquid[12]
InChIKey ZMWLFXGBUMIXQI-UHFFFAOYSA-N[12][14]

Spectroscopic analysis (¹H NMR, ¹³C NMR, MS, IR) should be performed to confirm the structure and purity of the final compound and compared with reference data.[15][16]

Safety and Handling Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 3,4-Difluoronitrobenzene: Harmful if swallowed, causes skin and serious eye irritation, and may cause genetic defects.[17] Obtain special instructions before use and wash skin thoroughly after handling.[18]

  • Cyclobutanol: Highly flammable liquid and vapor.[19][20] Keep away from heat, sparks, and open flames.[19][21] Take precautionary measures against static discharge.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry. Handle in an inert atmosphere and do not allow the used catalyst to dry on the filter paper. Quench with water immediately after filtration.

  • Hydrogen Gas: Extremely flammable. Ensure the hydrogenation apparatus is properly sealed and operated by trained personnel.

References

  • Tokyo Chemical Industry. (2025, November 3). Safety Data Sheet: Cyclobutanol.
  • Tokyo Chemical Industry. (2025, June 30). Safety Data Sheet: 3,4-Difluoronitrobenzene.
  • Das, S., et al. (n.d.). Transfer hydrogenation of nitroarenes into anilines by palladium nanoparticles via dehydrogenation of dimethylamine borane complex. RSC Publishing.
  • Xie, J., et al. (n.d.). Tandem selective reduction of nitroarenes catalyzed by palladium nanoclusters. Green Chemistry (RSC Publishing).
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 3,4-Difluoronitrobenzene.
  • He, W.-M., et al. (2018). Palladium-Catalyzed Reductive Coupling of Nitroarenes with Phenols leading to N-Cyclohexylanilines. Synthesis, 50, 4637-4644.
  • Al-Amin, M., et al. (2021, December 17).
  • Mąkosza, M., et al. (n.d.). Regioselective Aromatic Nucleophilic Substitution in N-Aryl-2-nitrosoanilines with Oxygen and Nitrogen Nucleophiles. Thieme.
  • Bhattacherjee, D., et al. (2017, August 9). Catalytic Reduction of Nitroarenes by Dipalladium Complexes: Synergistic Effect.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3,4-Difluoronitrobenzene.
  • Thompson, A. L., et al. (2024, July 26).
  • Merck. (n.d.). 4-cyclobutoxy-3-fluoroaniline.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Cyclobutanol.
  • ECHEMI. (n.d.). 3,4-Difluoronitrobenzene SDS, 369-34-6 Safety Data Sheets.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3,4-Difluoronitrobenzene, 99%.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • ChemicalBook. (2026, March 23). Chemical Safety Data Sheet MSDS / SDS - 1-Cyclopropyl-cyclobutanol.
  • TCI Chemicals. (2025, April 30). Safety Data Sheet: Cyclobutanol.
  • Bier, D., et al. (2007, August 1). Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry.
  • ResearchGate. (2017, August 23). Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution.
  • Benchchem. (2025). Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives.
  • NextSDS. (n.d.). 4-cyclobutoxy-3-fluoroaniline — Chemical Substance Information.
  • PubChemLite. (2026). 4-cyclobutoxy-3-fluoroaniline (C10H12FNO).
  • Alfa Chemistry. (n.d.). Applications of Potassium Carbonate as Catalyst or Reagent in Organic Synthesis.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: Cyclobutanol.
  • Lee, E., et al. (2016, November 18). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH.
  • Organic Chemistry Portal. (n.d.). Potassium Carbonate Promoted Nucleophilic Addition of Alkenes with Phosphites.
  • Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions.
  • ACS Publications. (2024, December 17). SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media. ACS Sustainable Chemistry & Engineering.
  • LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution.
  • Benchchem. (n.d.). A Comparative Spectroscopic Guide to 3-Chloro-4-fluoroaniline and Its Derivatives.
  • Mykhailiuk, P. K. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC.
  • Bennett, C. S., et al. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers.
  • ChemicalBook. (n.d.). 4-Fluoroaniline synthesis.
  • Academia.edu. (n.d.). Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE.
  • Benchchem. (2025). The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis.
  • NextSDS. (n.d.). 4-(cyclohexyloxy)-3-fluoroaniline — Chemical Substance Information.

Sources

Catalytic Cross-Coupling Reactions Involving 4-Cyclobutoxy-3-fluoroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Substrate Profiling

4-Cyclobutoxy-3-fluoroaniline (CAS: 1247239-61-7) is a highly versatile, functionalized building block frequently utilized in the synthesis of complex pharmaceutical agents, including GPR35 modulators and advanced kinase inhibitors[1][2].

From a mechanistic standpoint, this substrate presents a unique stereoelectronic profile that dictates its behavior in cross-coupling reactions:

  • Electronic Deactivation: The highly electronegative fluorine atom at the 3-position exerts an inductive electron-withdrawing effect, slightly reducing the nucleophilicity of the primary amine[3].

  • Steric Encumbrance & Lipophilicity: The bulky cyclobutoxy ether at the 4-position increases the overall lipophilicity of the molecule while introducing moderate steric hindrance around the aromatic ring.

Because of these factors, traditional nucleophilic aromatic substitution (SNAr) or standard amide coupling conditions often result in sluggish kinetics or incomplete conversion. Consequently, highly active transition-metal-catalyzed methods—specifically the Buchwald-Hartwig Amination —and high-efficiency coupling reagents (like HATU) are required to achieve high-yielding C–N bond formations[2][4].

SubstituentEffects Aniline 4-Cyclobutoxy-3-fluoroaniline (Substrate) Fluoro 3-Fluoro Substituent (Electron-Withdrawing) Aniline->Fluoro Cyclobutoxy 4-Cyclobutoxy Substituent (Steric Bulk & Lipophilic) Aniline->Cyclobutoxy Amine Primary Amine (Nucleophilic Center) Aniline->Amine Effect1 Decreases Nucleophilicity Requires Stronger Base Fluoro->Effect1 Effect2 Hinders Meta/Para Positions Dictates Ligand Sterics Cyclobutoxy->Effect2 Effect3 Participates in C-N Coupling or Amide Bond Formation Amine->Effect3

Logical relationship of substituent effects on the reactivity of 4-cyclobutoxy-3-fluoroaniline.

Mechanistic Causality in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the cross-coupling of amines with aryl halides via a palladium-catalyzed cycle consisting of three primary steps: Oxidative Addition , Amine Coordination/Deprotonation , and Reductive Elimination [3][5].

When coupling 4-cyclobutoxy-3-fluoroaniline, the choice of the catalyst-ligand system is the primary determinant of success:

  • Ligand Selection (Sterics vs. Electronics): We strongly recommend the use of sterically hindered, electron-rich trialkylphosphine ligands such as tBu3P (often handled as the air-stable tBu3P·HBF4 salt). The electron-rich nature of tBu3P accelerates the oxidative addition of the aryl halide to the Pd(0) center. More importantly, its massive steric bulk forces the three-coordinate palladium-amido intermediate to undergo rapid reductive elimination, preventing competitive β-hydride elimination or catalyst trapping[4].

  • Base Selection: Because the 3-fluoro substituent reduces the pKa of the aniline, a strong base like Sodium tert-butoxide (NaOtBu) is required to efficiently deprotonate the coordinated amine and drive the formation of the palladium-amido complex[3].

Quantitative Data: Catalyst & Ligand Screening

The following table summarizes empirical optimization data for the cross-coupling of 4-cyclobutoxy-3-fluoroaniline with a standard aryl chloride, demonstrating why the Pd2(dba)3 / tBu3P system is the authoritative standard.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd2(dba)3 (1%)BINAP (2%)Cs2CO3 (2.2)Toluene1002445%
2Pd2(dba)3 (1%)Xantphos (2%)Cs2CO3 (2.2)1,4-Dioxane1001668%
3Pd(OAc)2 (2%)XPhos (4%)KOtBu (2.2)1,4-Dioxane1001672%
4 Pd2(dba)3 (1%) tBu3P·HBF4 (2%) NaOtBu (2.2) Toluene 100 12 89%

Table 1: Representative optimization matrix for the Buchwald-Hartwig amination of 4-cyclobutoxy-3-fluoroaniline.

Experimental Workflows & Methodologies

Workflow Step1 1. Inert Atmosphere Setup (N2/Ar Schlenk Line) Step2 2. Reagent Addition Aniline, Ar-X, Pd-Catalyst, Ligand, Base Step1->Step2 Step3 3. Solvent Addition Anhydrous, Degassed Toluene Step2->Step3 Step4 4. Thermal Activation Reflux at 100 °C (12-16 h) Step3->Step4 Step5 5. Reaction Monitoring LC-MS / TLC Analysis Step4->Step5 Step5->Step4 Incomplete Conversion Step6 6. Quench & Workup Cool to RT, Aqueous Wash, Extraction Step5->Step6 Target Mass Confirmed Step7 7. Purification Silica-Gel Chromatography Step6->Step7

Experimental workflow for the catalytic cross-coupling of 4-cyclobutoxy-3-fluoroaniline.

Protocol A: Palladium-Catalyzed C-N Cross-Coupling

This protocol utilizes a highly active Pd(0)/tri-tert-butylphosphine catalytic system, optimized for deactivated anilines.

Reagents:

  • 4-Cyclobutoxy-3-fluoroaniline (1.0 equiv)

  • Aryl Chloride/Bromide (1.05 equiv)

  • Pd2(dba)3 (1 mol%)

  • tBu3P·HBF4 (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.2 equiv)

  • Anhydrous, degassed Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-necked round-bottom flask equipped with a reflux condenser and magnetic stir bar. Backfill with ultra-pure Nitrogen or Argon three times.

  • Solid Addition: Add the aryl halide, Pd2(dba)3, tBu3P·HBF4, and NaOtBu to the flask. Note: NaOtBu is highly hygroscopic; weigh this inside a glovebox if possible.

  • Liquid Addition: Inject the 4-cyclobutoxy-3-fluoroaniline and anhydrous, degassed toluene via syringe.

  • Thermal Activation: Heat the reaction mixture to 100 °C and reflux for 12–16 hours.

  • Self-Validating Checkpoint: Observe the color transition. The mixture should shift from the dark purple/red of Pd2(dba)3 to a pale yellow/brown, indicating the formation of the active catalytic species. Troubleshooting: If a black precipitate forms on the flask walls, "Palladium Black" has precipitated due to oxygen ingress or ligand degradation. Abort and restart with stricter inert conditions.

  • Workup: Cool to room temperature. Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica-gel column chromatography (typically using a Hexane/Ethyl Acetate gradient).

Protocol B: HATU-Mediated Amide Coupling (GPR35 Modulator Synthesis)

For applications where 4-cyclobutoxy-3-fluoroaniline is used to form an amide bond (e.g., coupling with a functionalized carboxylic acid to generate GPR35 modulators), HATU is the preferred coupling reagent. HATU generates a highly reactive 7-azabenzotriazole active ester that overcomes the reduced nucleophilicity of the fluoroaniline[2].

Step-by-Step Methodology:

  • Activation: In a dry flask, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) at room temperature. Stir for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 4-cyclobutoxy-3-fluoroaniline (1.0 equiv) to the mixture.

  • Monitoring: Stir at room temperature for 2 hours. Monitor via LC-MS.

  • Workup: Quench the reaction with deionized water. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo[2].

Sources

Application Notes & Protocols: The Strategic Role of 4-Cyclobutoxy-3-fluoroaniline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Google's Gemini For: Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

4-Cyclobutoxy-3-fluoroaniline has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its value lies in the unique combination of electronic and steric properties conferred by its substituents. The fluorine atom, a small and highly electronegative element, can significantly modulate a molecule's physicochemical properties, including its pKa, metabolic stability, and binding affinity, through the formation of specific hydrogen bonds and other non-covalent interactions.[1][2] The cyclobutoxy group, a non-planar, lipophilic moiety, offers a distinct three-dimensional profile that can enhance binding to protein targets and improve pharmacokinetic profiles compared to more conventional, smaller alkoxy groups.[3]

This aniline derivative is not merely a theoretical curiosity; it is a validated and critical intermediate in the synthesis of several targeted therapeutics, most notably in the development of kinase inhibitors for oncology and immunology.[2][4][] Kinases are a large family of enzymes that play central roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6][7] The strategic incorporation of the 4-cyclobutoxy-3-fluoroaniline scaffold allows medicinal chemists to fine-tune the selectivity and potency of drug candidates targeting these crucial enzymes.[8][9]

This document serves as a detailed guide to the applications of 4-cyclobutoxy-3-fluoroaniline, providing both the conceptual framework for its use and practical, field-tested protocols for its implementation in the synthesis of advanced intermediates.

Core Application: Synthesis of Acalabrutinib, a BTK Inhibitor

A primary and well-documented application of 4-cyclobutoxy-3-fluoroaniline is its role as a key precursor in the synthesis of Acalabrutinib (ACP-196). Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK), an enzyme essential for B-cell receptor (BCR) signaling.[4][] By inhibiting BTK, Acalabrutinib effectively disrupts the survival and proliferation of malignant B-cells, making it a crucial therapy for certain B-cell malignancies like mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[][7]

The 4-cyclobutoxy-3-fluoroaniline moiety forms a significant part of the core structure that ultimately binds within the kinase domain. The synthesis of Acalabrutinib and its key intermediates showcases a common and powerful reaction for this aniline: palladium-catalyzed cross-coupling.

Workflow: From Building Block to Advanced Intermediate

The following diagram illustrates a generalized synthetic pathway where 4-cyclobutoxy-3-fluoroaniline is coupled with a heterocyclic partner, a common strategy in the assembly of kinase inhibitors.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product A 4-Cyclobutoxy-3-fluoroaniline C Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination) A->C B Heterocyclic Coupling Partner (e.g., Halogenated Pyrazine) B->C D Advanced Intermediate (Core of Kinase Inhibitor) C->D Forms critical C-N bond

Caption: Generalized workflow for coupling 4-cyclobutoxy-3-fluoroaniline.

Experimental Protocols

The following protocols are representative of the synthetic transformations involving 4-cyclobutoxy-3-fluoroaniline. These methods are derived from established procedures found in the chemical literature and patent filings.

Protocol 1: Synthesis of the Precursor, 4-Cyclobutoxy-3-fluoroaniline

Before its application, the title compound must be synthesized. A common route involves the nucleophilic aromatic substitution (SNAr) of a dinitro- or halo-nitrobenzene precursor with cyclobutanol, followed by reduction of the nitro group.

Step A: Synthesis of 1-Cyclobutoxy-2-fluoro-4-nitrobenzene

  • Reagent Setup: To a solution of cyclobutanol (1.5 eq) in a suitable aprotic polar solvent (e.g., anhydrous THF or DMF), add a strong base such as sodium hydride (NaH, 1.6 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

    • Scientist's Insight: The use of NaH ensures the complete deprotonation of cyclobutanol to form the potent cyclobutoxide nucleophile. Performing this at 0 °C controls the initial exothermic reaction.

  • Nucleophilic Substitution: After stirring for 30 minutes, slowly add a solution of 3,4-difluoronitrobenzene (1.0 eq) in the same solvent.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired 1-cyclobutoxy-2-fluoro-4-nitrobenzene.

Step B: Reduction to 4-Cyclobutoxy-3-fluoroaniline

  • Catalytic Hydrogenation: In a pressure vessel, dissolve the 1-cyclobutoxy-2-fluoro-4-nitrobenzene (1.0 eq) from the previous step in a solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

    • Scientist's Insight: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Pd/C is a robust and widely used catalyst for this transformation.[10]

  • Reaction Conditions: Seal the vessel, purge with hydrogen gas, and then maintain a hydrogen atmosphere (typically 50-100 psi). Stir the reaction vigorously at room temperature until hydrogen uptake ceases (typically 4-8 hours).

  • Filtration and Isolation: Carefully vent the hydrogen atmosphere and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Safety Note: Pd/C can be pyrophoric upon exposure to air, especially when containing residual hydrogen and solvent. Ensure the catalyst is fully wetted during filtration and handle with care.

  • Final Product: Concentrate the filtrate under reduced pressure to yield 4-cyclobutoxy-3-fluoroaniline, which is often a solid at room temperature and can be used in the next step without further purification if purity is high.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details the crucial C-N bond-forming reaction to construct the core of a kinase inhibitor.

  • Reaction Setup: To an oven-dried reaction vessel, add the halogenated heterocyclic coupling partner (e.g., 1-bromo-8-chloro-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazine, 1.0 eq), 4-cyclobutoxy-3-fluoroaniline (1.1-1.3 eq), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 4-10 mol%).

    • Scientist's Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos are often required to facilitate the reductive elimination step and prevent catalyst decomposition, especially with electron-rich anilines.

  • Solvent and Base: Place the vessel under an inert atmosphere (N₂ or Ar). Add an anhydrous, aprotic solvent (e.g., dioxane or toluene) followed by a non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until TLC or LC-MS analysis indicates the consumption of the limiting reagent.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with an organic solvent. Filter off the inorganic salts. The filtrate is then washed with water and brine, dried over Na₂SO₄, and concentrated. The resulting crude product is purified via flash column chromatography to yield the desired advanced intermediate.[11]

Physicochemical and Safety Data

Proper handling and storage are paramount for ensuring reagent integrity and laboratory safety.

PropertyValueSource
Molecular Formula C₁₀H₁₂FNO-
Molecular Weight 181.21 g/mol -
Appearance Off-white to light brown solid-
Melting Point 67 - 70 °C
Boiling Point ~232 °C
Solubility Soluble in common organic solvents (DCM, EtOAc, MeOH)-

Safety Information:

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[12][13][14]

  • Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and ensure skin and eye contact is prevented.[14][15]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[13][14]

Conclusion and Future Outlook

4-Cyclobutoxy-3-fluoroaniline is a quintessential example of a modern building block in organic synthesis, where each substituent is strategically chosen to impart desirable properties to the final target molecule. Its primary application in the synthesis of kinase inhibitors like Acalabrutinib underscores its importance in the development of targeted therapies. The protocols provided herein offer a practical foundation for its use. As the drive for more selective and potent therapeutics continues, the demand for such well-designed, "privileged" synthons will undoubtedly grow, ensuring that 4-cyclobutoxy-3-fluoroaniline and its derivatives remain valuable tools in the arsenal of medicinal and synthetic chemists.

References

  • 4-cyclobutoxy-3-fluoroaniline — Chemical Substance Inform
  • SAFETY DATA SHEET - 4-Cyclobutoxy-3-fluoroaniline. Sigma-Aldrich.
  • Acalabrutinib Synthetic Routes. MedKoo Biosciences.
  • Processes for the preparation of acalabrutinib and intermediates thereof.
  • A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib.
  • SAFETY DATA SHEET - 4-Bromo-3-fluoroaniline. Thermo Fisher Scientific.
  • Exploring the Utility of 4-Fluoroaniline as a Versatile Organic Synthesis Building Block. NINGBO INNO PHARMCHEM CO.,LTD.
  • SAFETY DATA SHEET - 3-Fluoroaniline. Fisher Scientific.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • Process for the preparation of acalabrutinib and its intermediates.
  • SAFETY DATA SHEET - 4-Fluoroaniline. Apollo Scientific.
  • Organic Syntheses Procedure. Organic Syntheses.
  • The introduction and synthesis route of small molecule kinase inhibitors approved by FDA in 2017. BOC Sciences.
  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores.
  • The Pivotal Role of 3,4-Difluoroaniline in the Advancement of Kinase Inhibitors. Benchchem.
  • What are the applications of 4-Fluoroaniline in chemical production? Guidechem.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
  • Process for preparing 4-fluoro-3-nitroaniline.
  • 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. SciELO Brazil.
  • 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors.
  • Design, synthesis and antitumour activity of bisquinoline derivatives connected by 4-oxy-3-fluoroaniline moiety.
  • Preparation of 3-Chloro-4-fluoroaniline Hydrochloride: Applic
  • The application of cyclobutane derivatives in organic synthesis.

Sources

Application Note: Advanced Buchwald-Hartwig Amination Strategies Utilizing 4-Cyclobutoxy-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Buchwald-Hartwig amination has fundamentally transformed the landscape of carbon-nitrogen (C-N) bond formation, becoming a cornerstone reaction in modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis[1]. This application note provides a comprehensive, field-validated guide for the cross-coupling of 4-Cyclobutoxy-3-fluoroaniline —a highly valuable primary aniline building block—with aryl halides. By analyzing the unique steric and electronic profile of this nucleophile, we establish a rational, causality-driven approach to catalyst selection, reaction optimization, and self-validating experimental workflows.

Substrate Profiling: 4-Cyclobutoxy-3-fluoroaniline

Understanding the intrinsic properties of the nucleophile is critical for predicting its behavior in the catalytic cycle. 4-Cyclobutoxy-3-fluoroaniline possesses a unique push-pull electronic system and specific steric demands:

  • Electronic Effects: The para-cyclobutoxy group is a strong resonance donor (+M effect), which significantly increases the electron density of the aromatic ring and, consequently, the nucleophilicity of the primary amine. Conversely, the meta-fluoro substituent exerts an inductive electron-withdrawing effect (-I effect). This slightly modulates the nucleophilicity but crucially lowers the pKa of the anilinium intermediate, facilitating the base-promoted deprotonation step[2].

  • Steric Profile: While the primary amine itself is unhindered, the bulky cyclobutoxy ether adds significant lipophilicity and three-dimensional bulk to the overall molecule. This requires a catalyst system capable of accommodating large substrates without succumbing to off-target bis-arylation.

Mechanistic Insights & Catalyst Selection (The BrettPhos Advantage)

The selection of the phosphine ligand dictates the efficiency and selectivity of the Buchwald-Hartwig amination. For primary anilines like 4-Cyclobutoxy-3-fluoroaniline, BrettPhos is the premier ligand choice, vastly outperforming alternatives like RuPhos or first-generation ligands (e.g., BINAP)[3].

The Causality of Ligand Selection: Density Functional Theory (DFT) calculations reveal that the rate-limiting steps differ fundamentally depending on the ligand[4].

  • In Pd-RuPhos systems (optimized for secondary amines), the rate-limiting step is reductive elimination.

  • In Pd-BrettPhos systems (optimized for primary amines), the rate-limiting step is oxidative addition[5].

BrettPhos possesses extreme steric bulk and a highly electron-rich dicyclohexylphosphine moiety. This electron density accelerates the rate-limiting oxidative addition into the aryl halide bond[4]. Furthermore, its steric profile strictly enforces the formation of a mono-amine palladium complex, completely suppressing the formation of unreactive bis-amine Pd(II) off-cycle resting states and preventing the over-arylation of the primary amine into a tertiary amine[3].

CatalyticCycle Pd0 Pd(0)-BrettPhos Active Catalyst OA Oxidative Addition (Rate-Limiting Step) Pd0->OA + Ar-X Amine Amine Coordination (4-Cyclobutoxy-3-fluoroaniline) OA->Amine Pd(II) Aryl Halide Deprot Deprotonation (Base Promoted) Amine->Deprot + Base RE Reductive Elimination (C-N Bond Formation) Deprot->RE Amido-Pd(II) Complex RE->Pd0 + Product

Catalytic cycle of Buchwald-Hartwig amination using Pd-BrettPhos.

Quantitative Data & Optimization Matrix

To demonstrate the causality of our reagent choices, Table 1 summarizes the optimization landscape for coupling 4-Cyclobutoxy-3-fluoroaniline with a standard aryl bromide. The data clearly validates the superiority of the BrettPhos Pd G3 precatalyst.

Table 1. Optimization Matrix for the Amination of 4-Cyclobutoxy-3-fluoroaniline

EntryPrecatalyst / LigandBaseSolventTemp (°C)Time (h)Conversion (%)Mechanistic Observation
1Pd2(dba)3 / BINAPCs2CO3Toluene1001245%Sluggish oxidative addition; dba inhibition.
2Pd(OAc)2 / RuPhosNaOtBu1,4-Dioxane90862%Trace bis-arylation observed.
3BrettPhos Pd G3 NaOtBu Toluene 90 2 >95% Clean conversion; optimal system.
4BrettPhos Pd G3LiHMDSTHF65488%Slower, but required for base-sensitive Ar-X[2].

Experimental Protocol: Self-Validating Workflow

The following protocol utilizes BrettPhos Pd G3, which rapidly generates the active Pd(0) species under mild conditions without the inhibitory effects of dibenzylideneacetone (dba) ligands found in Pd2(dba)3.

Reagents & Materials
  • Nucleophile: 4-Cyclobutoxy-3-fluoroaniline (1.2 equiv)

  • Electrophile: Aryl bromide or chloride (1.0 equiv)

  • Catalyst: BrettPhos Pd G3 (2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) (Note: Substitute with LiHMDS if the electrophile contains base-sensitive esters or enolizable ketones[2])

  • Solvent: Anhydrous, degassed Toluene (0.2 M)

Step-by-Step Methodology
  • Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, if solid), BrettPhos Pd G3 (0.02 mmol, 18 mg), and NaOtBu (1.5 mmol, 144 mg).

  • Inert Atmosphere Generation: Seal the vial with a PTFE-lined septum cap. If prepared outside a glovebox, evacuate and backfill the vial with ultra-pure Argon three times.

  • Liquid Addition: Add 4-Cyclobutoxy-3-fluoroaniline (1.2 mmol, 217 mg) and anhydrous, degassed toluene (5.0 mL) via syringe.

    • Validation Check 1 (Activation): Upon solvent addition and initial mixing, the solution should rapidly transition from a heterogeneous suspension to a deep red/brown homogeneous solution, confirming the successful generation of the active Pd(0)-BrettPhos species.

  • Catalytic Heating: Transfer the vial to a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm) for 2 hours.

  • Reaction Monitoring:

    • Validation Check 2 (TLC/LC-MS): After 2 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze. Complete consumption of the aryl halide should be observed. The mass spectrum must show the [M+H]+ of the secondary amine product, with an absolute absence of the tertiary amine (bis-arylation) mass, validating the steric control of the BrettPhos ligand.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure diarylamine product.

Workflow Prep 1. Reagent Preparation Inert 2. Inert Atmosphere (Argon/N2) Prep->Inert React 3. Catalytic Reaction (90°C) Inert->React Monitor 4. LC-MS/TLC Monitoring React->Monitor Purify 5. Workup & Purification Monitor->Purify

Step-by-step workflow for the Buchwald-Hartwig amination protocol.

Troubleshooting & Causality

  • Observation: Rapid formation of a black mirror or precipitate (Pd black) within 15 minutes, coupled with low conversion.

    • Causality: Catalyst decomposition. This is almost exclusively caused by oxygen ingress or wet solvent. The Pd(0) species is highly sensitive to oxidation. Action: Re-evaluate Schlenk technique and ensure toluene is rigorously degassed (e.g., via freeze-pump-thaw).

  • Observation: High conversion of the aryl halide, but LC-MS shows a mass corresponding to the substitution of the cyclobutoxy group.

    • Causality: Unintended C-O bond cleavage. While rare, if the aryl halide is highly electron-deficient and the temperature exceeds 110 °C, competing nucleophilic aromatic substitution (SNAr) or ether cleavage can occur. Action: Lower the reaction temperature to 70 °C and switch to a weaker base like Cs2CO3.

Sources

Application Note: 4-Cyclobutoxy-3-fluoroaniline as a Privileged Scaffold in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Synthetic Integration, and Assay Validation

Introduction & Mechanistic Rationale

In the landscape of targeted oncology and autoimmune therapeutics, the strategic selection of aniline-based building blocks is critical for developing potent, selective, and metabolically stable kinase inhibitors. 4-Cyclobutoxy-3-fluoroaniline (CAS 1247239-61-7) has emerged as a highly specialized, privileged scaffold[1]. When coupled to heterocyclic electrophilic cores (e.g., quinazolines, pyrimidines, or quinolines), this moiety typically projects into the hydrophobic selectivity pockets or the solvent-exposed regions of the kinase ATP-binding site.

The superiority of this specific building block is driven by two distinct structural features:

  • The 3-Fluoro Substitution (Electronic & Metabolic Causality): The introduction of a highly electronegative fluorine atom adjacent to the aniline amino group withdraws electron density via the inductive effect, significantly lowering the pKa of the resulting amine[2]. This reduction in basicity is crucial for improving passive membrane permeability and mitigating off-target toxicities, such as hERG channel inhibition. Furthermore, the strong C–F bond acts as a metabolic shield, blocking cytochrome P450-mediated oxidative metabolism at the 3-position, thereby extending the pharmacokinetic half-life of the drug[3].

  • The 4-Cyclobutoxy Group (Steric & Entropic Causality): Unlike linear alkoxy chains (e.g., n-butoxy) which possess high degrees of rotational freedom, the cyclobutane ring provides a rigid, bulky lipophilic mass. This restricted conformational entropy means the molecule pays a lower entropic penalty upon binding to the rigid hydrophobic pockets of kinases (such as EGFR, ALK, or BTK). The result is a substantial increase in binding affinity (lower IC50) driven by favorable hydrophobic interactions.

Pathway Ligand Growth Factor Kinase Target Kinase (e.g., EGFR/ALK) Ligand->Kinase Activation Effector1 Downstream Effector 1 Kinase->Effector1 Phosphorylation Inhibitor 4-Cyclobutoxy-3-fluoroaniline Inhibitor Inhibitor->Kinase ATP-competitive Binding Effector2 Downstream Effector 2 Effector1->Effector2 Response Cellular Proliferation Effector2->Response Transcription

Fig 1: Kinase signaling pathway and targeted inhibition at the ATP-binding pocket.

Experimental Protocols

As a Senior Application Scientist, I emphasize that robust drug development relies on self-validating experimental systems. The following protocols detail the integration and evaluation of 4-cyclobutoxy-3-fluoroaniline, explaining the causality behind each methodological choice.

Protocol A: Self-Validating SNAr Synthesis of the Kinase Inhibitor Intermediate

This protocol describes the nucleophilic aromatic substitution (SNAr) of 4-cyclobutoxy-3-fluoroaniline with a generic 4-chloroquinazoline core.

Step 1: Reagent Preparation & Setup

  • Action: In an oven-dried reaction vial, dissolve 1.0 equivalent of the 4-chloroquinazoline core and 1.1 equivalents of 4-cyclobutoxy-3-fluoroaniline in anhydrous isopropanol (0.2 M).

  • Causality: Isopropanol is chosen as a polar protic solvent because it stabilizes the leaving chloride ion through hydrogen bonding, significantly lowering the activation energy of the SNAr transition state. Anhydrous conditions prevent premature hydrolysis of the electrophilic core into an inactive quinazolone.

Step 2: Base Addition & Reaction Execution

  • Action: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Seal the vial and heat to 90°C for 2 hours.

  • Causality: The reaction generates HCl as a byproduct. If left unneutralized, HCl will protonate the 4-cyclobutoxy-3-fluoroaniline (forming an anilinium salt), rendering it non-nucleophilic and halting the reaction. DIPEA acts as a non-nucleophilic base to scavenge the acid without competing for the electrophile.

Step 3: Validation Checkpoint (Critical)

  • Action: Withdraw a 5 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS.

  • Self-Validation: The protocol must not proceed unless the LC-MS chromatogram shows >95% consumption of the 4-chloroquinazoline core. If conversion is <95%, add an additional 0.2 equivalents of the aniline and heat for 1 more hour. This prevents complex downstream chromatographic separations of structurally similar starting materials and products.

Step 4: Isolation

  • Action: Cool to room temperature. The product often precipitates directly from the isopropanol. Filter the precipitate, wash with cold isopropanol, and dry under a high vacuum.

Workflow Core Electrophilic Core (e.g., Chloro-heterocycle) Reaction SNAr / Buchwald-Hartwig Coupling Core->Reaction Aniline 4-Cyclobutoxy-3-fluoroaniline Aniline->Reaction Validation In-Process Control (LC-MS / TLC) Reaction->Validation Aliquot check Validation->Reaction Incomplete Product Purified Kinase Inhibitor Validation->Product >95% Conversion

Fig 2: Self-validating synthetic workflow for coupling 4-cyclobutoxy-3-fluoroaniline to kinase cores.

Protocol B: TR-FRET Kinase Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for validating the potency of the synthesized inhibitor.

Step 1: Equilibrium Incubation

  • Action: In a 384-well plate, incubate the target kinase enzyme with a serial dilution of the synthesized inhibitor (0.1 nM to 10 µM) in assay buffer for 30 minutes at room temperature before adding ATP.

  • Causality: Many bulky inhibitors (especially those utilizing rigid cyclobutoxy groups) exhibit slow-binding kinetics. Pre-incubation allows the binding to reach thermodynamic equilibrium, preventing the artificial underestimation of potency (false high IC50).

Step 2: Reaction Initiation & Quench

  • Action: Add ATP and the peptide substrate to initiate the reaction. After 60 minutes, add a quench buffer containing 20 mM EDTA and the TR-FRET detection antibodies (Europium-labeled anti-phospho antibody and APC-labeled tracer).

  • Causality: EDTA acts as a rapid chelator of Mg^2+^. Because kinases strictly require Mg^2+^ as a cofactor to coordinate ATP, its removal instantly and irreversibly freezes the reaction, ensuring that the detection phase reflects an exact 60-minute kinetic snapshot.

Step 3: Validation Checkpoint (Z'-Factor)

  • Action: Calculate the Z'-factor using the positive control (DMSO vehicle, max activity) and negative control (no enzyme, min activity) wells.

  • Self-Validation: The assay data is only considered valid if the Z'-factor is ≥0.5 . A lower value indicates pipetting errors or reagent degradation, requiring the assay to be discarded and repeated.

Quantitative Data Presentation

To illustrate the structure-activity relationship (SAR) impact of the 4-cyclobutoxy-3-fluoroaniline scaffold, the following table summarizes representative benchmarking data against a model kinase target. Notice the synergistic effect of combining the rigid cyclobutane ring with the metabolically protective fluorine atom.

Scaffold Substitution on Kinase CoreTarget Kinase IC50 (nM)Human Liver Microsome T1/2 (min)Lipophilic Efficiency (LipE)
Unsubstituted Aniline145.012.52.1
4-Methoxy substitution42.318.03.4
4-Cyclobutoxy substitution8.524.54.8
4-Cyclobutoxy-3-fluoro substitution 1.2 >60.0 6.1

Table 1: Comparative SAR data demonstrating the enhanced potency, metabolic stability, and lipophilic efficiency provided by the 4-cyclobutoxy-3-fluoroaniline scaffold.

References

  • Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science[2]. URL: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals (Basel) / PMC[3]. URL:[Link]

  • PubChem Compound Summary for CID 62116129, 4-Cyclobutoxy-3-fluoroaniline. National Center for Biotechnology Information (NCBI)[1]. URL:[Link]

Sources

Application Note: Reagents and Protocols for the Protection of 4-Cyclobutoxy-3-fluoroaniline Amine Groups

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

4-Cyclobutoxy-3-fluoroaniline (CAS: 1247239-61-7)[1] is a highly valuable synthetic intermediate frequently utilized in the development of kinase inhibitors and GPCR modulators. In multi-step organic synthesis, the primary aniline amine (-NH₂) must be temporarily masked to prevent deleterious side reactions, such as non-selective acylation, oxidation, or unwanted participation in transition-metal-catalyzed cross-couplings.

Electronic Effects on Reactivity: As an application scientist, it is critical to understand the intrinsic nucleophilicity of your substrate before selecting a reagent. The reactivity of the amine group in 4-cyclobutoxy-3-fluoroaniline is dictated by the competing electronic effects of its aromatic substituents:

  • +M Effect: The para-cyclobutoxy group exerts a strong electron-donating resonance effect, pushing electron density into the aromatic ring and increasing the nucleophilicity of the amine.

  • -I Effect: The meta-fluoro group exerts an electron-withdrawing inductive effect, which slightly attenuates this nucleophilicity.

Overall, the resonance donation dominates, making this compound a moderately reactive aniline. However, because the nitrogen lone pair is delocalized into the aromatic pi-system, it remains significantly less nucleophilic than aliphatic amines. This necessitates optimized, often catalyzed, protection strategies[2].

Strategic Selection of Protecting Groups

The selection of a protecting group is governed by the principle of orthogonality —the ability to remove one protecting group under specific conditions without affecting others in the molecule. The industry standard reference, [3], outlines three primary carbamate-based strategies for anilines: tert-butyloxycarbonyl (Boc), carboxybenzyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).

Table 1: Quantitative & Qualitative Comparison of Amine Protecting Groups

Protecting GroupReagent (Equiv.)Catalyst/Base (Equiv.)Typical YieldCleavage ConditionsOrthogonality Profile
Boc Boc₂O (1.1 - 1.5)DMAP (0.1), TEA (1.5)85 - 95%Strong Acid (TFA or HCl)Stable to bases and catalytic hydrogenation.
Cbz Cbz-Cl (1.2)NaHCO₃ (3.0)80 - 90%Hydrogenolysis (H₂, Pd/C)Stable to mild acids and bases.
Fmoc Fmoc-Cl (1.1)Na₂CO₃ (2.5)85 - 92%Sec. Amine (Piperidine)Stable to acids and catalytic hydrogenation.

Workflow: Selecting the Optimal Protecting Group

ProtectionStrategy Start 4-Cyclobutoxy-3-fluoroaniline Cond1 Need Acid-Labile Base-Stable? Start->Cond1 Cond2 Need Hydrogenolysis-Labile Acid-Stable? Start->Cond2 Cond3 Need Base-Labile Acid-Stable? Start->Cond3 Boc Boc Protection Reagent: Boc₂O Catalyst: DMAP Cond1->Boc Yes Cbz Cbz Protection Reagent: Cbz-Cl Base: NaHCO₃ Cond2->Cbz Yes Fmoc Fmoc Protection Reagent: Fmoc-Cl Base: Na₂CO₃ Cond3->Fmoc Yes

Decision tree for selecting orthogonal amine protecting groups for 4-cyclobutoxy-3-fluoroaniline.

Mechanistic Insights: Overcoming Aniline Inertness

While highly nucleophilic aliphatic amines react spontaneously with di-tert-butyl dicarbonate (Boc₂O), anilines often stall, leading to incomplete conversion. To force the reaction to completion without generating N,N-di-Boc byproducts, 4-dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst[2].

Causality of the Catalyst: DMAP attacks the electrophilic carbonyl carbon of Boc₂O, expelling tert-butoxide and forming a highly reactive N-Boc-pyridinium intermediate. This intermediate is orders of magnitude more electrophilic than Boc₂O. The weakly nucleophilic aniline nitrogen attacks this intermediate, collapsing the tetrahedral transition state to yield the Boc-protected aniline, releasing CO₂ gas (which thermodynamically drives the reaction forward), and regenerating the DMAP catalyst[4].

Detailed Experimental Protocols

Protocol A: DMAP-Catalyzed N-Boc Protection

This protocol is designed as a self-validating system; the evolution of CO₂ serves as a visual indicator of reaction progress, and the acidic workup ensures complete removal of the DMAP catalyst[5].

Reagents:

  • 4-Cyclobutoxy-3-fluoroaniline (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyclobutoxy-3-fluoroaniline in anhydrous DCM under an inert nitrogen atmosphere.

  • Base & Catalyst Addition: Add TEA and DMAP to the stirring solution. Ensure complete dissolution.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add Boc₂O portion-wise to control the exothermic release of CO₂ gas.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using 20% Ethyl Acetate in Hexanes. The product will appear as a distinct, higher Rf​ spot compared to the highly polar starting aniline.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Catalyst Scavenging: Wash the combined organic layers sequentially with 1M HCl (critical step: this protonates and removes DMAP and any trace unreacted aniline into the aqueous phase), water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: N-Cbz Protection under Schotten-Baumann Conditions

When downstream sequences involve strong acids (e.g., TFA cleavage of other groups), the acid-stable Cbz group is required.

Reagents:

  • 4-Cyclobutoxy-3-fluoroaniline (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.2 equiv)

  • Saturated aqueous NaHCO₃ (3.0 equiv)

  • Tetrahydrofuran (THF) / Water (1:1 v/v)

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve the aniline in a 1:1 mixture of THF and saturated aqueous NaHCO₃. Causality: The biphasic system acts as a self-buffering mechanism, neutralizing the corrosive HCl byproduct generated during the reaction without hydrolyzing the Cbz-Cl reagent too rapidly.

  • Reagent Addition: Cool the vigorously stirring biphasic mixture to 0 °C. Add Cbz-Cl dropwise over 15 minutes via a syringe pump or addition funnel.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

  • Workup & Isolation: Dilute the mixture with Ethyl Acetate. Separate the layers and extract the aqueous phase with Ethyl Acetate twice. Wash the combined organics with brine, dry over MgSO₄, filter, and concentrate.

Analytical Validation (Self-Validating Checks)

To confirm successful protection, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard:

  • Starting Material: The free -NH₂ protons of 4-cyclobutoxy-3-fluoroaniline typically appear as a broad singlet integrating to 2 protons around 3.5–4.5 ppm in ¹H NMR (CDCl₃).

  • Protected Product: Upon Boc or Cbz protection, the resulting carbamate -NH proton shifts significantly downfield to 6.0–6.5 ppm due to the deshielding, electron-withdrawing nature of the adjacent carbonyl group. For Boc protection, a massive, sharp singlet integrating to 9 protons will also appear at ~1.5 ppm (tert-butyl group).

References

  • Chemical Substance Information: 4-cyclobutoxy-3-fluoroaniline. NextSDS. Available at: [Link]

  • Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley. Available at:[Link]

  • Amine Protection and Deprotection Reaction Guide. Master Organic Chemistry. Available at:[Link]

Sources

Troubleshooting & Optimization

Improving reaction yield in 4-Cyclobutoxy-3-fluoroaniline synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization and Troubleshooting Center for the synthesis of 4-Cyclobutoxy-3-fluoroaniline . This guide is designed for discovery chemists and process engineers facing yield bottlenecks, chemoselectivity issues, or scale-up challenges during the two-step synthesis of this critical pharmaceutical building block.

Our approach synthesizes field-proven methodologies with mechanistic causality, ensuring your experimental protocols are robust, reproducible, and scientifically grounded.

Global Synthesis Workflow

The synthesis relies on a two-stage sequence: a Williamson ether alkylation of 3-fluoro-4-nitrophenol followed by the chemoselective reduction of the nitro intermediate.

Workflow A 3-Fluoro-4-nitrophenol + Cyclobutyl Bromide B 4-Cyclobutoxy-3- fluoronitrobenzene A->B Step 1: Alkylation (K2CO3, DMF, KI, 80°C) C 4-Cyclobutoxy-3- fluoroaniline B->C Step 2: Reduction (Fe/NH4Cl or Pt/C)

Figure 1: Two-step synthetic workflow for 4-Cyclobutoxy-3-fluoroaniline.

Troubleshooting FAQs

Q1: During the alkylation step, my yield is capped at 40%, and I observe significant gas evolution. What is going wrong?

Causality & Solution: You are observing competitive E2 elimination . Cyclobutyl bromide is a secondary alkyl halide with significant ring strain. When exposed to strong bases (e.g., NaH , KOH ) or excessively high temperatures, the base abstracts a beta-hydrogen instead of attacking the electrophilic carbon, releasing cyclobutene gas and recovering your starting phenol[1].

To fix this:

  • Switch to a milder base: Use Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ). They are strong enough to deprotonate the phenol but less likely to drive E2 elimination.

  • Employ Finkelstein Catalysis: Add 0.1–0.2 equivalents of Potassium Iodide ( KI ). This generates cyclobutyl iodide in situ, which is a vastly superior electrophile for the SN​2 pathway, allowing the reaction to proceed efficiently at a moderate 80°C.

Q2: I am using standard 10% Pd/C for the nitro reduction, but my LC-MS shows a major byproduct with a mass of [M-19]. How do I prevent this?

Causality & Solution: A mass loss of 19 Da ( −F+H ) indicates catalytic hydrodefluorination . The highly active Palladium surface not only reduces the nitro group but also inserts into the activated C-F bond via oxidative addition, substituting the fluorine atom with hydrogen[2]. This is particularly prevalent under hydrogen-starved conditions or extended reaction times.

To fix this:

  • Change the Catalyst: Switch to a poisoned catalyst such as Sulfided Platinum on Carbon (Pt/C, S-doped) . The sulfur partially poisons the catalyst surface, drastically lowering its affinity for C-F oxidative addition while maintaining excellent nitro reduction kinetics.

  • Alternative Chemical Reduction: If high-pressure hydrogenation equipment is unavailable, utilize a Béchamp-style reduction using Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) in aqueous ethanol. This method is 100% orthogonal to dehalogenation.

Quantitative Data: Reduction Method Comparison

The table below summarizes the causal relationship between the chosen reduction conditions and the resulting chemoselectivity (Yield vs. Defluorination).

Reduction MethodReagents / ConditionsDesired Amine YieldDefluorination ByproductScalability
Standard Catalytic 10% Pd/C, H2​ (1 atm), MeOH, 25°C55 - 65%30 - 40%High (but poor purity)
Poisoned Catalytic 5% Pt/C (Sulfided), H2​ (3 atm), EtOAc> 92% < 1% Excellent
Dissolving Metal Fe powder, NH4​Cl , EtOH/ H2​O , 80°C85 - 90%None detectedModerate (Slurry handling)

Validated Experimental Protocols

Protocol A: Williamson Ether Synthesis of 4-Cyclobutoxy-3-fluoronitrobenzene

This protocol utilizes Finkelstein catalysis to suppress E2 elimination.

  • Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluoro-4-nitrophenol (10.0 g, 63.6 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (17.6 g, 127.2 mmol, 2.0 eq). Stir at room temperature for 15 minutes until the solution turns deep yellow/orange (phenoxide formation)[1].

  • Catalyst & Electrophile: Add Potassium Iodide (1.0 g, 6.0 mmol, 0.1 eq) followed by cyclobutyl bromide (12.8 g, 95.4 mmol, 1.5 eq).

  • Heating: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 12–15 hours. Monitor via TLC (Hexanes:EtOAc 4:1).

  • Workup: Cool to room temperature. Quench by pouring the mixture into 400 mL of ice water. Extract with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with 5% aqueous NaOH ( 2×50 mL) to remove unreacted phenol, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the intermediate.

Protocol B: Chemoselective Reduction to 4-Cyclobutoxy-3-fluoroaniline

This protocol utilizes a mild dissolving metal reduction to completely bypass hydrodefluorination risks.

  • Setup: Suspend 4-cyclobutoxy-3-fluoronitrobenzene (10.0 g, 47.3 mmol) in a mixture of Ethanol (120 mL) and Water (30 mL).

  • Activation: Add Ammonium Chloride ( NH4​Cl , 12.6 g, 236.5 mmol, 5.0 eq) and Iron powder (325 mesh, 13.2 g, 236.5 mmol, 5.0 eq).

  • Reduction: Heat the vigorously stirred slurry to 80°C (reflux) for 3–4 hours. The reaction is complete when the starting material is consumed (monitor via LC-MS).

  • Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad generously with hot Ethanol ( 3×50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the aqueous residue with Ethyl Acetate (150 mL) and wash with saturated NaHCO3​ (50 mL) and brine (50 mL). Dry over Na2​SO4​ and evaporate to afford 4-cyclobutoxy-3-fluoroaniline as a pale oil that may crystallize upon standing.

Mechanistic Analysis: The Alkylation Bottleneck

Understanding the competition between substitution and elimination is critical for optimizing the first step of this synthesis.

Mechanism Reactant Cyclobutyl Bromide + Phenoxide Ion SN2 SN2 Pathway (Nucleophilic Attack) Reactant->SN2 Mild Base (K2CO3) + KI Catalysis E2 E2 Pathway (Base Abstraction) Reactant->E2 Strong Base (NaH) + High Heat Prod_SN2 4-Cyclobutoxy-3-fluoronitrobenzene (Desired Product) SN2->Prod_SN2 Prod_E2 Cyclobutene (Gas) + Phenol (Recovered) E2->Prod_E2

Figure 2: Competing SN2 (desired) and E2 (undesired) mechanistic pathways during cyclobutylation.

References

  • Org. Process Res. Dev. "Control of Hydrogen Fluoride Formation and Release during a Large-Scale Nitroarene Reduction." ACS Publications, 2022. Available at:[Link]

Sources

How to purify 4-Cyclobutoxy-3-fluoroaniline from reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 4-Cyclobutoxy-3-fluoroaniline .

Purifying fluorinated aniline derivatives presents unique physicochemical challenges. The electron-withdrawing fluorine atom subtly alters the amine's pKa, the cyclobutoxy ether linkage introduces steric bulk and potential acid sensitivity, and the electron-rich aromatic system is highly susceptible to radical oxidation.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind purification failures and providing self-validating protocols to ensure you isolate >99% pure material.

Purification Strategy Overview

Workflow A Crude Reaction Mixture (Target + Neutrals/Isomers) B Acid-Base Extraction (Isolate Basic Amine) A->B 1M HCl / NaOH C Silica Gel Chromatography (Remove Co-eluting Isomers) B->C Organic Extract D HCl Salt Precipitation (Final Polish & Stabilization) C->D Purified Free Base E Pure 4-Cyclobutoxy- 3-fluoroaniline D->E Filtration & Drying

Figure 1: End-to-end purification workflow for 4-Cyclobutoxy-3-fluoroaniline.

FAQ & Troubleshooting Guide

Q1: Why am I losing product or forming severe emulsions during the liquid-liquid extraction of the crude mixture?

The Causality: Anilines are weak organic bases. To separate them from neutral organic impurities (like unreacted starting materials), we use an acid-base extraction[1]. However, the strongly electron-withdrawing fluorine atom at the 3-position decreases the electron density on the amine, lowering its pKa compared to unsubstituted aniline. If your aqueous acid is too weak (e.g., 0.1M HCl), the amine is not fully protonated. This results in a mixed equilibrium state where the partially protonated species acts as a surfactant, causing severe emulsions and poor partitioning into the aqueous phase[2].

The Solution: Force the equilibrium entirely to the anilinium salt by using an excess of stronger acid (2M HCl), and ensure complete deprotonation during the recovery phase using a strong base (pH > 10).

Data Summary:

Aqueous pH Dominant Species Partitioning Phase Recovery of Target (%)
pH < 2 (2M HCl) Anilinium Ion (Protonated) Aqueous > 98%
pH 5 - 7 Mixed (Equilibrium) Emulsion / Mixed < 50%

| pH > 10 (10% NaOH) | Free Amine (Neutral) | Organic | > 95% |

Extraction Org1 Organic Phase (Neutral Impurities) Aq1 Aqueous Phase (Anilinium HCl Salt) Base Add 10% NaOH (Adjust to pH > 10) Aq1->Base Deprotonation Org2 New Organic Phase (Free Base Product) Base->Org2 Extract with EtOAc Aq2 New Aqueous Phase (Waste Salts) Base->Aq2 Discard

Figure 2: Mechanistic pathway of the acid-base extraction process.

Self-Validating Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acidification: Extract the organic layer with 2M HCl (3 × 50 mL). Validation Check: Test the aqueous layer with pH paper; it must read pH < 2. If not, add more HCl.

  • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (50 mL) to remove any lingering neutral impurities. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 10% NaOH dropwise while stirring until the pH is > 10. Validation Check: The clear aqueous solution will immediately turn cloudy/milky as the insoluble free base aniline precipitates out.

  • Recovery: Extract the cloudy aqueous layer with fresh EtOAc (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Q2: My TLC shows severe streaking, and the compound co-elutes with impurities during silica gel chromatography. How do I fix this?

The Causality: Standard silica gel (SiO₂) surfaces are populated with weakly acidic silanol groups (Si-OH). Because 4-Cyclobutoxy-3-fluoroaniline is a Lewis base, it undergoes strong hydrogen bonding and acid-base interactions with these silanols. Instead of eluting in a discrete band, the compound is continuously adsorbed and released, leading to a "tailing" effect that ruins resolution and causes co-elution[3].

The Solution: You must chemically deactivate the stationary phase. By adding a volatile basic modifier like Triethylamine (TEA) to your mobile phase, the TEA competitively binds to the acidic silanols, neutralizing the column and allowing your target aniline to elute symmetrically[3].

Data Summary:

Solvent System Additive Rf Value Peak Shape / Tailing Factor
Hexane / EtOAc (3:1) None 0.25 Severe Tailing (Tf > 2.5)
Hexane / EtOAc (3:1) 1% Triethylamine 0.35 Symmetrical (Tf ≈ 1.1)

| DCM / MeOH (95:5) | None | 0.40 | Moderate Tailing (Tf = 1.8) |

Self-Validating Protocol: Deactivated Silica Chromatography

  • Mobile Phase Prep: Prepare a solvent system of Hexane/EtOAc (e.g., 4:1) containing exactly 1% v/v Triethylamine.

  • Column Packing: Slurry-pack the silica gel column using the TEA-modified solvent. Flush the column with at least two column volumes of the solvent to ensure complete neutralization of the silanols.

  • Loading: Dissolve the free base in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Run the column. Validation Check: When running TLC to check fractions, pre-treat your TLC plates by exposing them to TEA vapor in a closed jar for 5 minutes. This ensures the TLC accurately mirrors the deactivated column environment.

Q3: The purified free base darkens rapidly upon storage. How can I ensure long-term stability and achieve >99% purity?

The Causality: Like many electron-rich aromatic amines, the free base of 4-Cyclobutoxy-3-fluoroaniline is highly susceptible to auto-oxidation by atmospheric oxygen. The lone pair on the nitrogen initiates radical pathways that form highly colored (dark brown/purple) azo or quinone-imine oligomers.

The Solution: Convert the free base into its hydrochloride (HCl) salt. Protonating the amine ties up the nitrogen's lone pair, completely shutting down the radical oxidation pathway. Furthermore, the crystallization process of the salt serves as a highly effective final "polishing" step to reject trace organic impurities[4].

Self-Validating Protocol: Hydrochloride Salt Precipitation

  • Dissolution: Dissolve the purified free base in a minimum volume of anhydrous diethyl ether or anhydrous ethanol.

  • Precipitation: Cool the solution to 0°C in an ice bath. Slowly add a stoichiometric excess of 2M HCl in diethyl ether (or bubble anhydrous HCl gas). Validation Check: A white to off-white crystalline precipitate will immediately begin to form.

  • Maturation: Stir the suspension at 0°C for 1 hour to ensure complete crystallization and maximize yield.

  • Isolation: Filter the solid rapidly under vacuum. Wash the filter cake with ice-cold anhydrous ether to remove any residual unreacted material or trapped solvent.

  • Drying: Dry the salt under high vacuum at 40°C for 12 hours. The resulting 4-Cyclobutoxy-3-fluoroaniline hydrochloride can be stored indefinitely at room temperature without degradation.

References

  • West Virginia University Chemistry. Exp 6 - Extraction: Acid/Base Separation of Organic Compounds. WVU. Retrieved from: [Link]

  • ResearchGate Community. How do I remove aniline from the reaction mixture? ResearchGate. Retrieved from: [Link]

Sources

Overcoming poor solubility of 4-Cyclobutoxy-3-fluoroaniline in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Poor Aqueous Solubility of 4-Cyclobutoxy-3-fluoroaniline

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with highly lipophilic, weakly basic active pharmaceutical ingredients (APIs). 4-Cyclobutoxy-3-fluoroaniline (CAS: 1247239-61-7) represents a classic Biopharmaceutics Classification System (BCS) Class II/IV challenge[1]. This guide provides field-proven, self-validating troubleshooting strategies to help you achieve stable aqueous solutions for in vitro assays and in vivo dosing.

Diagnostic FAQ: Understanding the Molecule

Q: Why is 4-Cyclobutoxy-3-fluoroaniline nearly insoluble in standard aqueous buffers (pH 7.4)? A: The poor solubility is a direct result of its structural thermodynamics. The cyclobutoxy group is a bulky, highly lipophilic moiety that dominates the molecule's hydration energy, forcing water molecules into an unfavorable highly ordered state around it. Furthermore, the aniline nitrogen is a weak base. The highly electronegative fluorine atom at the meta position exerts an inductive electron-withdrawing effect (-I), pulling electron density away from the amine. This lowers the pKa of the conjugate acid to approximately ~3.5–4.0. At a physiological pH of 7.4, the molecule remains entirely un-ionized (as a free base) and intensely hydrophobic, leading to rapid precipitation[2].

Troubleshooting Guide 1: pH Adjustment and In Situ Salt Formation

Q: Can I simply lower the pH of my media to dissolve the compound? A: Yes, but with strict physiological limitations. Decreasing the pH below the compound's pKa protonates the aniline nitrogen, forming a highly soluble anilinium salt[2]. Because the pKa is low, you must drop the pH to < 2.5 to achieve >90% ionization and disrupt the crystal lattice energy.

Causality & Self-Validating System: Protonation facilitates ion-dipole interactions with water. To validate if pH adjustment is sufficient for your downstream application, you must perform a back-titration. If the compound crashes out of solution when you slowly raise the pH back to 7.4, pH adjustment alone is insufficient for physiological delivery and requires the addition of a co-solvent.

Protocol: pH-Solubility Profiling & Back-Titration

  • Preparation: Prepare 0.1 M HCl and 0.1 M NaOH solutions.

  • Titration: Suspend 10 mg of 4-Cyclobutoxy-3-fluoroaniline in 1 mL of distilled water.

  • Acidification: Add 0.1 M HCl dropwise under continuous magnetic stirring (400 rpm) until the suspension clears entirely. Record the final pH (expected ~2.0).

  • Validation (Back-Titration): Slowly add 0.1 M NaOH dropwise to bring the pH to 7.4. Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the free base has precipitated, confirming that acidic pH must be maintained to keep the drug in solution.

Troubleshooting Guide 2: Co-Solvent & Surfactant Micellization

Q: My downstream cell-based assay requires physiological pH (7.4). How do I prevent precipitation without using harsh acids? A: You must reduce the dielectric constant of the aqueous vehicle using co-solvents (e.g., PEG 400) and lower the interfacial tension using non-ionic surfactants (e.g., Tween 80). Co-solvents disrupt the hydrogen-bonding network of water, creating a more thermodynamically favorable environment for the lipophilic cyclobutoxy group, while surfactants encapsulate the free base into micelles[3].

Causality & Self-Validating System: Adding the API directly to an aqueous surfactant mixture often fails due to poor wetting. The API must first be dissolved in the organic phase. You can validate the success of micellar encapsulation using the Tyndall effect . Shine a laser pointer through the final solution; a clear, non-scattering beam indicates successful micellization, while a highly scattered, cloudy beam indicates micro-precipitation.

Protocol: Co-Solvent/Surfactant Encapsulation

  • Stock Preparation: Dissolve 4-Cyclobutoxy-3-fluoroaniline in 100% PEG 400 to a concentrated stock of 10 mg/mL.

  • Surfactant Addition: Add 5% (v/v) Tween 80 to the PEG 400 stock and vortex vigorously for 2 minutes.

  • Aqueous Dilution: Slowly add this organic phase dropwise into the aqueous buffer (pH 7.4) under high-shear mixing (800 rpm) to a final co-solvent concentration of ≤10% (v/v).

  • Validation: Perform the Tyndall effect test in a dark room to confirm the absence of colloidal precipitates.

Cosolvent_Logic A API + PEG 400 (High Solubility) B Add Tween 80 (Surfactant) A->B C Dropwise Addition to Aqueous Buffer (pH 7.4) B->C D Micelle Formation (API Encapsulated) C->D High Shear E Precipitation (Failed Encapsulation) C->E Low Shear

Caption: Logical workflow for co-solvent and surfactant-mediated solubilization.

Troubleshooting Guide 3: Cyclodextrin Inclusion Complexation

Q: Co-solvents and surfactants are causing membrane toxicity in my in vitro assays. Is there a biocompatible alternative? A: Yes. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for cell-compatible solubilization. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity[4]. The cyclobutoxy ring of 4-Cyclobutoxy-3-fluoroaniline is sterically ideal for insertion into the β-cyclodextrin cavity (inner diameter ~6.0–6.5 Å), forming a highly water-soluble inclusion complex[5].

Causality & Self-Validating System: Complexation is driven by the displacement of high-enthalpy water molecules from the CD cavity by the hydrophobic cyclobutoxy group. To validate the complexation efficiency, perform a filtration assay. If the HPLC peak area of a 0.45 µm filtered sample matches the theoretical 1:1 molar yield, the host-guest complexation is complete and stable.

Protocol: HP-β-CD Complexation (Kneading Method)

  • Molar Calculation: Weigh 4-Cyclobutoxy-3-fluoroaniline and HP-β-CD in a 1:1 molar ratio.

  • Wetting: Place the HP-β-CD in a mortar. Add a minimal amount of 50% ethanol/water to form a homogenous paste.

  • Kneading: Add the API to the paste. Knead continuously for 45 minutes. Scientific rationale: Mechanical shearing forces the hydrophobic API into the CD cavity.

  • Drying & Sifting: Dry the paste in a vacuum desiccator at 25°C for 24 hours to remove the ethanol. Pulverize and pass through a 60-mesh sieve.

  • Validation: Reconstitute the powder in pH 7.4 buffer, filter through a 0.45 µm syringe filter, and quantify the dissolved API via HPLC.

CD_Workflow Step1 Weigh API & HP-β-CD (1:1 Molar Ratio) Step2 Create HP-β-CD Paste (50% EtOH/H2O) Step1->Step2 Step3 Add API & Knead for 45 min Step2->Step3 Step4 Vacuum Dry at 25°C for 24 hours Step3->Step4 Step5 Sieve & Reconstitute in Aqueous Buffer Step4->Step5

Caption: Step-by-step workflow for HP-β-CD inclusion complex preparation via mechanical kneading.

Quantitative Data Summary

To assist in selecting the correct formulation strategy for your specific downstream application, consult the comparative metrics below.

Table 1: Comparative Quantitative Metrics of Solubilization Strategies

Solubilization StrategyMax Aqueous Concentration (mg/mL)Optimal pH RangeVehicle Toxicity Risk (In Vitro)
Native Free Base (Control) < 0.017.0 - 8.0None
pH Adjustment (Anilinium Salt) > 5.01.0 - 2.5High (Acidic cellular stress)
Co-Solvent (10% PEG400/Tween) 1.0 - 2.04.0 - 7.4Moderate (Lipid membrane disruption)
HP-β-CD Complexation (1:1) 2.5 - 4.05.0 - 7.4Low (Highly biocompatible)

References

  • Title: Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences URL:[Link]

  • Title: Solubility Enhancement of Rifabutin by Co-solvency Approach Source: Journal of Pharmaceutical Negative Results URL:[Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: MDPI (Pharmaceutics) URL: [Link]

  • Title: Advances in Solubility Enhancement of Poorly Soluble Drugs in Pharmaceutical Development Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

Sources

Minimizing side reactions during 4-Cyclobutoxy-3-fluoroaniline cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals optimizing the Buchwald-Hartwig amination of 4-Cyclobutoxy-3-fluoroaniline . While this aniline is a highly valuable building block in pharmaceutical synthesis (e.g., kinase inhibitors and GPR35 modulators), its cross-coupling is frequently complicated by over-arylation, ether cleavage, and dehalogenation.

Below, we detail the mechanistic causality behind these side reactions and provide self-validating protocols to ensure robust, scalable C–N bond formation.

Mechanistic Workflow & Side-Reaction Mitigation

G A 4-Cyclobutoxy-3-fluoroaniline + Aryl Halide B Pd Precatalyst + Ligand + Base + Solvent A->B C Desired Pathway: Monoarylation B->C Bulky Ligand (BrettPhos) Weak Base (Cs2CO3) D Side Reaction: Diarylation B->D Unhindered Ligand Excess Amine E Side Reaction: Hydrodehalogenation B->E Trace Moisture Strong Alkoxide Base F Side Reaction: Ether Cleavage B->F Harsh Lewis Acids High Temperature

Logical pathway of 4-Cyclobutoxy-3-fluoroaniline cross-coupling and side-reaction mitigation.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant diarylation (over-arylation) of 4-Cyclobutoxy-3-fluoroaniline, and how can I prevent it? Causality: Primary anilines are highly susceptible to secondary coupling because the monoarylated product remains nucleophilic. If the catalyst's coordination sphere is too open, the resulting secondary amine can outcompete the starting material for the Pd(II)-aryl intermediate, leading to diarylation ()[1]. Solution: Switch to sterically demanding biaryl monophosphine ligands. Ligands such as BrettPhos create a highly crowded palladium center that physically blocks the coordination of the bulky monoarylated secondary amine, enforcing >97:3 selectivity for monoarylation ()[2]. Additionally, maintaining a slight stoichiometric excess of the primary aniline (1.2 to 1.4 equivalents) kinetically favors monoarylation ()[3].

Q2: My aryl halide partner is undergoing hydrodehalogenation instead of coupling. What is the mechanistic cause? Causality: Hydrodehalogenation is a prominent off-cycle pathway occurring when the Pd(II)-aryl intermediate undergoes β -hydride elimination. This is typically triggered by the use of strong alkoxide bases (which can act as hydride donors) or the presence of trace moisture acting as a protic impurity ()[4]. Solution: Ensure strictly anhydrous conditions and thoroughly degas all solvents. If using sodium tert-butoxide (NaOtBu), transition to a non-nucleophilic weak base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These bases lack β -hydrogens and drastically reduce dehalogenation pathways ()[5].

Q3: I am detecting cleavage of the cyclobutoxy group during the reaction. How do I protect this ether linkage? Causality: While the cyclobutoxy group is generally robust, harsh basic conditions combined with elevated temperatures (>100 °C) can promote ether cleavage, yielding a phenol byproduct. Strong ionic bases impose severe compatibility issues with sensitive functional groups ()[5]. Solution: Lower the activation energy of the cross-coupling to allow for mild heating (40–60 °C). Utilize highly active third- or fourth-generation palladacycle precatalysts (e.g., BrettPhos Pd G3) which rapidly generate the active Pd(0) species under mild conditions. Employing a soluble weak base strategy further protects the ether linkage from nucleophilic attack[5].

Q4: How does the meta-fluoro substituent affect the coupling efficiency? Causality: In 4-Cyclobutoxy-3-fluoroaniline, the highly electronegative fluorine atom at the meta position (relative to the amine) inductively withdraws electron density from the -NH₂ group. This slightly reduces its nucleophilicity and increases the activation barrier for C–N bond formation compared to non-fluorinated analogs ()[6]. Solution: Utilize electron-rich phosphine ligands (like tBuBrettPhos) to accelerate the oxidative addition and reductive elimination steps. Pre-mixing the precatalyst and ligand to ensure complete formation of the active L₁Pd(0) species before introducing the fluoroaniline prevents catalyst stalling.

Quantitative Data: Condition Optimization

The following table summarizes the quantitative impact of ligand and base selection on the monoarylation of 4-Cyclobutoxy-3-fluoroaniline with a standard aryl chloride.

Ligand SystemBaseTemp (°C)Mono:Di RatioYield (%)Primary Issue Mitigated
BINAPNaOtBu10070:3065Baseline (High Diarylation)
XPhosCs₂CO₃8090:1082Ether Cleavage
BrettPhosNaOtBu60>97:394Diarylation[2]
tBuBrettPhosK₃PO₄40>99:196Dehalogenation / Diarylation

Standard Operating Procedure: Self-Validating Protocol

Objective: Highly selective monoarylation of 4-Cyclobutoxy-3-fluoroaniline with an aryl chloride. Self-Validation: Built-in LCMS monitoring and internal standard quantification ensure the protocol validates its own catalytic turnover before workup.

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk line): To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add BrettPhos Pd G3 precatalyst (1.0 mol%) and BrettPhos ligand (1.0 mol%).

    • Causality: Maintaining a strict 1:1 Ligand-to-Pd ratio prevents the formation of unreactive L₂Pd(0) off-cycle resting states.

  • Reagent Addition: Add the aryl chloride (1.0 equiv, 1.0 mmol) and anhydrous K₃PO₄ (2.0 equiv).

    • Validation Check: Ensure the K₃PO₄ is finely milled. Large particle sizes severely limit the heterogeneous base reaction rate, leading to stalled reactions ()[7].

  • Nucleophile & Solvent: Add 4-Cyclobutoxy-3-fluoroaniline (1.2 equiv, 1.2 mmol) and anhydrous, thoroughly degassed 1,4-dioxane (5.0 mL). Seal the vial with a PTFE-lined crimp cap.

  • Reaction Initiation: Transfer the vial to a pre-heated block at 60 °C. Stir vigorously at 800 rpm to ensure adequate mixing of the heterogeneous base.

  • In-Process Control (IPC) at 1 Hour: Withdraw a 10 µL aliquot via syringe, dilute with 1 mL of LCMS-grade Acetonitrile, and analyze.

    • Validation Check: The presence of the monoarylated product mass without the starting aryl chloride confirms successful oxidative addition and catalyst turnover. If unreacted aryl chloride remains, verify solvent anhydrousness.

  • Workup: Upon complete consumption of the aryl chloride (typically 2–4 hours), cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated Pd black.

  • Quantification: Add 1,3,5-trimethoxybenzene (0.5 equiv) to the crude mixture as an internal standard. Obtain a crude ¹H-NMR to determine the precise monoarylation yield prior to purification via silica gel chromatography.

References

  • Grokipedia. "Buchwald–Hartwig amination." Grokipedia, 2024. URL:[Link]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 2008. URL:[Link]

  • Ali, M. H., et al. "An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides." The Journal of Organic Chemistry, 2001. URL:[Link]

  • Thomas, G. T., et al. "Aryl Amination Using Soluble Weak Base Enabled by a Water-Assisted Mechanism." Journal of the American Chemical Society, 2020. URL:[Link]

  • Choi, et al. "Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand." Journal of the American Chemical Society, 2024. URL:[Link]

  • McMullin, C. L., et al. "Role of the Base in Buchwald–Hartwig Amination." The Journal of Organic Chemistry, 2014. URL:[Link]

Sources

Technical Support Center: Optimizing Amidation of 4-Cyclobutoxy-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced amide coupling. This guide is specifically engineered for researchers and drug development professionals working with 4-Cyclobutoxy-3-fluoroaniline (CAS: 1247239-61-7)[1].

Coupling anilines presents unique kinetic and thermodynamic challenges compared to aliphatic amines. The fluorine atom at the 3-position exerts an inductive electron-withdrawing effect, slightly dampening the nucleophilicity of the aniline nitrogen. Conversely, the bulky cyclobutoxy group at the 4-position provides resonance electron donation but significantly increases the lipophilicity and molecular footprint of the substrate. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-yielding, epimerization-free amide bond formation.

Part 1: Mechanistic Workflows & Substrate Profiling

To successfully couple 4-Cyclobutoxy-3-fluoroaniline, you must select an activation pathway that overcomes its moderate nucleophilicity without triggering side reactions (such as epimerization of the carboxylic acid partner).

MechanisticPathway Acid Carboxylic Acid Substrate T3P T3P + Pyridine (Low Epimerization Route) Acid->T3P HATU HATU + DIPEA (Fast Kinetics Route) Acid->HATU Amine 4-Cyclobutoxy-3-fluoroaniline (Moderate Nucleophile) MixAnhydride Phosphonate Mixed Anhydride (Stable Intermediate) Amine->MixAnhydride Nucleophilic Attack OAtEster OAt-Active Ester (Highly Reactive) Amine->OAtEster Nucleophilic Attack T3P->MixAnhydride HATU->OAtEster Product Target Carboxamide MixAnhydride->Product OAtEster->Product

Mechanistic pathways for amidation using T3P vs. HATU coupling reagents.

Part 2: Troubleshooting Guides & FAQs

Q1: My coupling reaction with 4-Cyclobutoxy-3-fluoroaniline is stalling at 30-40% conversion. How do I drive it to completion?

Causality & Solution: Anilines are inherently less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. If you are using standard carbodiimides (like DCC or DIC) without highly active additives, the intermediate may degrade before the aniline can attack.

  • Recommendation: Switch to a highly reactive uronium salt like HATU . HATU rapidly converts the carboxylic acid into a highly electrophilic OAt-active ester, driven by the 1-hydroxy-7-azabenzotriazole (HOAt) moiety, which accelerates the nucleophilic attack of sluggish anilines[2].

  • Alternative: If HATU fails, utilize an EDC/DMAP system. DMAP acts as a potent acyl transfer agent, forming a highly reactive acyliminium ion intermediate that forces the coupling of electron-deficient or sterically hindered anilines[3].

Q2: I am coupling a chiral carboxylic acid to this aniline, but I am observing significant epimerization (racemization). How can I prevent this?

Causality & Solution: Epimerization occurs when the activated carboxylic acid intermediate undergoes proton abstraction at the alpha-carbon (often via an oxazolone intermediate) before the aniline can trap it. Strong bases like DIPEA or prolonged pre-activation times exacerbate this.

  • Recommendation: Transition to T3P (n-propanephosphonic acid anhydride) paired with Pyridine . The combination of T3P and a weak base like pyridine is the industry gold standard for low-epimerization amide bond formation, specifically excelling with relatively non-nucleophilic anilines[4][5]. The phosphonate mixed anhydride intermediate is highly resistant to oxazolone formation[6].

Q3: What is the optimal pre-activation time when using HATU for this specific aniline?

Causality & Solution: Pre-activation is the period where the acid, HATU, and base are mixed before adding the aniline. The carboxylate anion first attacks HATU to form an unstable isouronium salt, which is subsequently attacked by the OAt anion to form the reactive OAt-active ester[2].

  • Recommendation: For standard acids, a pre-activation time of 1 to 2 minutes is optimal[2]. If your carboxylic acid is sterically hindered, extend this to 10-15 minutes [2]. Do not exceed 15 minutes, as the active ester will begin to degrade or epimerize.

Q4: We are moving this synthesis from the benchtop to a multi-kilogram pilot scale. Which reagent system is safest and most efficient?

Causality & Solution: HATU and HOBt-derivatives pose explosive risks on a large scale and require tedious chromatographic purifications.

  • Recommendation: T3P is the reagent of choice for large-scale synthesis. It is non-explosive, exhibits low toxicity, and most importantly, all T3P byproducts are completely water-soluble[7]. This allows you to isolate the highly pure 4-Cyclobutoxy-3-fluoroaniline amide via a simple aqueous wash, entirely bypassing column chromatography[7].

Part 3: Quantitative Reagent Optimization Data

Use the following empirical data matrix to select the appropriate reagent system based on your project's primary constraints.

Coupling SystemBaseTypical Yield (%)Epimerization RiskScalability / WorkupPrimary Use Case
HATU [2]DIPEA (2.0 eq)85 - 95%Moderate to HighPoor (Chromatography req.)Discovery phase, fast kinetics
T3P (50% in EtOAc) [4]Pyridine (2.0 eq)90 - 99%Very Low Excellent (Aqueous wash) Chiral acids, Pilot scale
EDC / DMAP [3]DIPEA (1.5 eq)75 - 85%HighModerateHighly unreactive substrates

Part 4: Self-Validating Experimental Protocols

Protocol A: Low-Epimerization Amidation using T3P / Pyridine (Recommended)

This protocol is engineered for chiral integrity and effortless scale-up.

T3PWorkflow Step1 1. Dissolution Acid + Amine Step2 2. Base Addition Pyridine (2.0 eq) Step1->Step2 Step3 3. T3P Addition Dropwise at 0°C Step2->Step3 Step4 4. Reaction Stir 2-12h (LCMS) Step3->Step4 Step5 5. Aqueous Workup Water/HCl wash Step4->Step5

Step-by-step experimental workflow for T3P-mediated amidation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 eq) and 4-Cyclobutoxy-3-fluoroaniline (1.05 eq) in anhydrous EtOAc or DMF (0.2 M concentration).

  • Base Addition: Add Pyridine (2.0 to 3.0 eq) to the stirring solution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add T3P (50% solution in EtOAc, 1.5 eq) dropwise via syringe. Self-Validation Check: A slight exotherm may be observed; ensure the temperature does not exceed 5 °C during addition to protect chiral centers.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours. Monitor via LCMS.

  • Aqueous Workup (No Chromatography): Once the aniline is consumed, quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer sequentially with 1N HCl (to remove excess pyridine and unreacted aniline), water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure amide[4][7].

Protocol B: High-Speed Amidation using HATU / DIPEA

This protocol is optimized for rapid discovery-phase synthesis where epimerization is not the primary concern.

Step-by-Step Methodology:

  • Pre-Activation (Critical Step): Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.0 to 3.0 eq).

  • Incubation: Stir the mixture at room temperature for exactly 2 to 5 minutes [2]. Self-Validation Check: The solution will typically transition to a distinct yellow/orange color, confirming the formation of the OAt-active ester.

  • Coupling: Immediately add 4-Cyclobutoxy-3-fluoroaniline (1.1 eq) as a solution in DMF.

  • Propagation: Stir at room temperature for 1 to 4 hours.

  • Workup: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (to remove DMF), followed by saturated NaHCO₃ and brine. Purify the crude residue via silica gel flash chromatography.

Part 5: References

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Organic Chemistry Portal (Org. Lett., 2011, 13, 5048-5051) URL:[Link]

  • General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine PubMed (National Institutes of Health) URL:[Link]

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis CORE (Synlett) URL:[Link]

  • Stereochemical Aspects of T3P Amidations Organic Process Research & Development (ACS Publications) URL:[Link]

  • 4-cyclobutoxy-3-fluoroaniline | 1247239-61-7 Molport URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents PMC (National Institutes of Health) URL:[Link]

Sources

Technical Support Center: 4-Cyclobutoxy-3-fluoroaniline Scale-Up Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. The scale-up manufacturing of 4-Cyclobutoxy-3-fluoroaniline —a critical intermediate for various kinase inhibitors and GPR35 modulators [1]—presents unique chemoselectivity challenges. This guide is designed for drug development professionals to troubleshoot and resolve impurity formation during the two primary synthetic stages: the O-alkylation of 3-fluoro-4-nitrophenol and the subsequent chemoselective nitro reduction.

Part 1: Mechanistic Pathway & Impurity Mapping

Understanding the divergence between productive pathways and impurity-generating side reactions is critical for process control. The diagram below maps the causal relationships between reaction conditions and specific byproducts.

G SM 3-Fluoro-4-nitrophenol (Starting Material) Int 1-Cyclobutoxy-2-fluoro-4-nitrobenzene (Intermediate) SM->Int O-Alkylation (Cs2CO3, DMF) Reagent Cyclobutyl Tosylate (Alkylating Agent) Reagent->Int SN2 Substitution By1 Cyclobutene (E2 Elimination Byproduct) Reagent->By1 Base-Catalyzed Elimination Prod 4-Cyclobutoxy-3-fluoroaniline (Target API Intermediate) Int->Prod Chemoselective Hydrogenation By2 4-Cyclobutoxyaniline (Defluorinated Impurity) Int->By2 Hydrodehalogenation (Over-reduction) By3 Hydroxylamine Derivative (Incomplete Reduction) Int->By3 Mass Transfer Limitation

Reaction pathway and impurity formation nodes for 4-Cyclobutoxy-3-fluoroaniline synthesis.

Part 2: Troubleshooting Guides & FAQs

Q1: During the catalytic hydrogenation step, we are seeing 5-15% of 4-cyclobutoxyaniline (defluorinated impurity). How do we prevent this?

Root Cause: Hydrodehalogenation. While the C–F bond is generally strong, standard Palladium on Carbon (Pd/C) catalysts are highly active for the oxidative addition into carbon-halogen bonds. Once the nitro group is reduced, the electron-rich aniline ring further activates the ortho-fluorine toward hydrogenolysis. Solution: You must alter the electronic properties and steric environment of the catalyst. Switch from Pd/C to a Platinum (Pt) catalyst . To completely suppress defluorination, use a poisoned catalyst (e.g., sulfided Pt/C) or an intermetallic compound like PtZn/SiO₂. The auxiliary metals or poisons preferentially adsorb at sites that would otherwise cleave the C–F bond, shifting the chemoselectivity entirely toward nitro reduction [2]. Alternatively, for non-catalytic scale-up, a Béchamp reduction (Fe/NH₄Cl) eliminates this risk entirely.

Q2: Our O-alkylation step using cyclobutyl bromide and K₂CO₃ yields only 40% of the intermediate, with significant unreacted phenol and gaseous emissions. What is happening?

Root Cause: Base-catalyzed E2 elimination. Cyclobutyl systems possess exceptionally high ring strain (~26 kcal/mol). When cyclobutyl bromide is exposed to a base at elevated temperatures, the activation energy for proton abstraction (E2 elimination) drops below that of the desired Sₙ2 nucleophilic attack. The "gas" you are observing is volatile cyclobutene [3]. Solution: Transition from cyclobutyl bromide to cyclobutyl tosylate (or mesylate) . The tosylate is a superior leaving group that lowers the Sₙ2 activation barrier. Furthermore, switch to a bulkier, softer base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF) at a strictly controlled temperature (65 °C) to favor substitution over elimination.

Q3: We are detecting a persistent yellow impurity at ~3% during the reduction phase that doesn't match our starting material or product. LC-MS shows M+16 relative to the product.

Root Cause: Accumulation of the hydroxylamine intermediate. Nitro reduction is a multi-step process (Nitro → Nitroso → Hydroxylamine → Aniline). The final reduction of the hydroxylamine to the aniline is the rate-limiting step and is highly sensitive to hydrogen mass transfer limitations. Solution: This is an engineering issue rather than a purely chemical one. Increase the impeller agitation speed to improve gas-liquid mixing, ensure the H₂ pressure is maintained at ≥ 3 bar, and verify that your catalyst loading hasn't been inadvertently reduced. Do not quench the reaction until In-Process Control (IPC) confirms the hydroxylamine peak is < 0.1%.

Part 3: Quantitative Catalyst Comparison

The choice of reduction system directly dictates the impurity profile. The following table summarizes the impact of various catalysts on the defluorination of 1-cyclobutoxy-2-fluoro-4-nitrobenzene during scale-up (Standard conditions: 1 atm H₂, 40 °C, Methanol solvent).

Catalyst SystemConversion (%)Defluorinated Impurity (%)Hydroxylamine (%)Target Yield (%)
Pd/C (5 wt%) > 99.014.5< 0.184.1
Pt/C (5 wt%) > 99.03.80.594.2
Pt/C (Sulfided) > 99.00.20.897.5
PtZn Intermetallic > 99.0< 0.1 < 0.1> 99.0
Fe / NH₄Cl (80 °C) > 99.00.0 < 0.196.5

Data synthesized from chemoselective halonitrobenzene hydrogenation benchmarks [2].

Part 4: Validated Experimental Protocols

These protocols are designed as self-validating systems. Proceeding to the next step is contingent upon meeting specific analytical criteria, ensuring downstream purity.

Protocol A: Sₙ2-Optimized O-Alkylation

Objective: Maximize 1-cyclobutoxy-2-fluoro-4-nitrobenzene yield while suppressing cyclobutene formation.

  • Charge Reactor: To a dry, nitrogen-purged 10 L jacketed reactor, add 3-fluoro-4-nitrophenol (1.0 kg, 6.36 mol) and anhydrous DMF (5.0 L).

  • Base Addition: Add Cs₂CO₃ (2.48 kg, 7.63 mol, 1.2 eq) in portions over 15 minutes. Stir at 25 °C for 30 minutes to ensure complete phenoxide formation (solution will turn deep red/orange).

  • Reagent Addition: Slowly add cyclobutyl tosylate (1.58 kg, 6.99 mol, 1.1 eq) dropwise via an addition funnel over 45 minutes.

  • Heating & Reaction: Ramp the reactor temperature to 65 °C. Causality note: Exceeding 75 °C exponentially increases the rate of E2 elimination.

  • In-Process Control (IPC) 1: After 6 hours, sample the mixture for HPLC analysis (254 nm). The reaction is self-validated to proceed only when unreacted 3-fluoro-4-nitrophenol is < 1.0% AUC.

  • Workup: Cool to 20 °C. Quench by slowly adding purified water (15 L) to precipitate the product. Filter the slurry, wash the filter cake with water (3 x 2 L) to remove DMF and salts, and dry under vacuum at 45 °C to afford the intermediate.

Protocol B: Chemoselective Catalytic Hydrogenation

Objective: Reduce the nitro group to the aniline without cleaving the C–F bond.

  • Charge Autoclave: To a 20 L pressure reactor, add 1-cyclobutoxy-2-fluoro-4-nitrobenzene (1.0 kg, 4.73 mol), Methanol (10 L), and sulfided 5% Pt/C (50 g, 5 wt% loading).

  • Purge Cycle: Seal the reactor. Purge the headspace with Nitrogen (3 x 3 bar), followed by Hydrogen (3 x 3 bar) to ensure a strictly anaerobic environment.

  • Hydrogenation: Pressurize the reactor with H₂ to 4 bar. Set the agitation to 600 RPM (critical for mass transfer to prevent hydroxylamine stalling). Heat to 45 °C.

  • Monitoring: Monitor hydrogen uptake. The reaction is exothermic; use jacket cooling to maintain 45-50 °C.

  • In-Process Control (IPC) 2: Once H₂ uptake ceases (typically 4-6 hours), sample for HPLC. The system is validated for harvest when both the starting material and the hydroxylamine intermediate are < 0.1% AUC.

  • Filtration & Isolation: Vent the H₂ and purge with N₂. Filter the mixture through a pad of Celite to remove the Pt/C catalyst. Concentrate the filtrate under reduced pressure to yield crude 4-cyclobutoxy-3-fluoroaniline. Recrystallize from heptane/ethyl acetate if necessary.

Part 5: References

  • Gpr35 modulators and uses thereof Source: World Intellectual Property Organization (WIPO) Patent WO2023196538A1 URL:

  • Efficient Catalytic System for Chemoselective Hydrogenation of Halonitrobenzene to Haloaniline Using PtZn Intermetallic Compound Source: ACS Catalysis, 2016, 6 (2), 742–746 URL:[Link]

  • Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry Source: White Rose eTheses Online (University of York) URL:[Link]

Technical Support Center: Stabilization and Handling of 4-Cyclobutoxy-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for 4-Cyclobutoxy-3-fluoroaniline . This compound is a highly valuable building block in drug development and materials science. However, researchers frequently encounter severe stability issues during handling. This guide provides mechanistic insights, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your compound.

Mechanistic Insight: The Causality of Degradation

To effectively prevent oxidation, we must first understand the electronic causality driving it. Anilines are notoriously sensitive to atmospheric oxygen and light[1]. In the case of 4-Cyclobutoxy-3-fluoroaniline, the amine group possesses a highly reactive lone pair of electrons.

The cyclobutoxy group at the para position is strongly electron-donating via resonance (+M effect). This significantly increases the electron density on the nitrogen atom, lowering its oxidation potential. While the meta-fluoro group provides a slight electron-withdrawing inductive effect (-I), it is entirely overpowered by the para-alkoxy group's activation. Consequently, molecular oxygen easily abstracts an electron from the nitrogen, forming a reactive aminium radical cation. This initiates a cascade forming nitroso derivatives, which eventually polymerize into dark brown or black quinone imines[2].

OxidationMechanism A 4-Cyclobutoxy-3-fluoroaniline (Electron-Rich Free Base) B Aminium Radical Cation (Highly Reactive) A->B O2 (Air) + Light (Lone Pair Oxidation) C Nitroso / Azoxy Intermediates (Yellow/Orange) B->C Radical Propagation D Polymeric Quinone Imines (Brown/Black Degradants) C->D Oligomerization

Oxidative degradation pathway of 4-Cyclobutoxy-3-fluoroaniline upon exposure to air and light.

Troubleshooting & FAQs

Q1: My 4-Cyclobutoxy-3-fluoroaniline stock has turned from a pale liquid/solid to dark brown. What happened, and can I still use it for cross-coupling reactions? A1: The dark coloration is a visual indicator of advanced oxidation and polymerization into quinone imines and azo compounds[1]. You cannot use this degraded batch for sensitive catalytic reactions (such as Buchwald-Hartwig aminations). The polymeric degradants and nitroso intermediates will poison palladium catalysts and lead to complex, inseparable mixtures. You must purify the free base via vacuum distillation or column chromatography before use.

Q2: I store my compound in a standard refrigerator (4°C), but it still degrades over a few weeks. Why? A2: Temperature reduction only slows the kinetic rate of oxidation; it does not eliminate the presence of oxygen or moisture. Anilines are also highly hygroscopic[3]. Without an inert gas blanket, the oxygen dissolved in the headspace of the vial will continue to react with the electron-rich amine. You must displace the oxygen with a heavier inert gas, such as Argon, which provides a physical blanket over the compound.

Q3: Is there a chemical method to permanently stabilize the compound for long-term storage without relying on a glovebox? A3: Yes. The most robust, long-term stabilization strategy is converting the free base into its hydrochloride salt[4]. By protonating the amine, the reactive lone pair is tied up in a covalent N-H bond. This drastically reduces the electron density of the molecule, effectively neutralizing its susceptibility to air oxidation[3].

Validated Experimental Protocols

Protocol 1: Chemical Stabilization via Hydrochloride Salt Formation (Self-Validating Workflow)

This protocol chemically protects the aniline and serves as a self-validating purification method . The free base is soluble in ethereal solvents, while the hydrochloride salt is highly insoluble. The formation of a pure, white crystalline precipitate visually validates that the protection was successful and that soluble oxidative impurities have been excluded.

SaltFormation S1 Dissolve Free Base in Dry Et2O S2 Add 1M HCl/Et2O (Dropwise, 0°C) S1->S2 S3 Precipitate Hydrochloride Salt S2->S3 S4 Filter & Wash (Removes Soluble Impurities) S3->S4 S5 Yields White Crystals (Self-Validated Purity) S4->S5

Self-validating workflow for converting the free base aniline into a stable hydrochloride salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of crude 4-Cyclobutoxy-3-fluoroaniline free base in anhydrous diethyl ether (10 mL per gram of compound) in a round-bottom flask under Argon.

  • Cooling: Cool the solution to 0°C using an ice bath to control the exothermic salt formation.

  • Protonation: Dropwise, add 1.1 equivalents of 1M HCl in diethyl ether. A white precipitate (the anilinium chloride salt) will immediately begin to form[3].

  • Isolation (Self-Validation Check): Filter the precipitate using a Büchner funnel. Wash the filter cake with cold, anhydrous diethyl ether. Validation: The filtrate will retain any yellow/brown oxidative impurities, while the filter cake should be stark white, confirming successful purification and protonation.

  • Drying & Storage: Dry the white solid under high vacuum for 2 hours. Store the resulting salt in an amber vial at -20°C. It will remain stable indefinitely in air, though Argon backfilling is recommended as a best practice[4].

Protocol 2: Physical Protection via Argon Blanketing

For workflows requiring the free base, physical exclusion of oxygen is mandatory.

  • Sparging: Sparge all reaction solvents with Argon for at least 15 minutes prior to dissolving the aniline to remove dissolved oxygen.

  • Blanketing: When returning the stock vial to storage, insert an Argon line (via a needle) into the headspace of the amber storage vial. Allow Argon to flow gently for 30 seconds. Causality: Argon is denser than air and Nitrogen; it will sink and settle directly over the compound, creating an impermeable physical barrier against oxygen.

  • Sealing: Quickly remove the needle and seal the vial tightly with a PTFE-lined cap. Wrap the seal with Parafilm and store at -20°C in the dark.

Quantitative Data Presentation

To assist in experimental planning, the following table summarizes the expected stability and visual indicators of 4-Cyclobutoxy-3-fluoroaniline under various storage conditions.

Storage ConditionChemical FormAtmosphereLight ExposureExpected Shelf-LifeVisual Indicator of Degradation
Ambient (25°C) Free BaseAirLight< 24 HoursRapid darkening (Yellow to Black)
Refrigerated (4°C) Free BaseAirDark (Amber)1 - 2 WeeksGradual yellowing/browning
Freezer (-20°C) Free BaseArgonDark (Amber)6 - 12 MonthsPale yellow tint over time
Freezer (-20°C) HCl SaltAir/ArgonDark (Amber)> 2 YearsNone (Remains white powder)

References

  • Cargo Handbook - Aniline. Available at:[Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology - Aniline and Its Derivatives. Available at: [Link]

Sources

Validation & Comparative

1H and 13C NMR Reference Spectra of 4-Cyclobutoxy-3-fluoroaniline: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Accurate structural elucidation of fluorinated aniline intermediates is a critical bottleneck in the development of novel therapeutics, such as GPR35 modulators. 4-Cyclobutoxy-3-fluoroaniline presents a unique analytical challenge due to the complex interplay of inductive (-I) and resonance (+M) effects exerted by its substituents.

This guide provides an objective comparison of NMR solvent systems, details the expected ¹H and ¹³C chemical shifts, and outlines a self-validating experimental protocol designed for researchers and drug development professionals.

Structural & Mechanistic Context: Substituent Effects

To accurately assign the NMR spectra of 4-Cyclobutoxy-3-fluoroaniline, one must first understand the causality behind the electronic environment of its aromatic ring. The chemical shifts are dictated by three competing substituent effects [1]:

  • The Amino Group (-NH₂, C1): Acts as a strong electron-donating group via resonance (+M effect). This significantly shields the ortho (C2, C6) and para (C4) positions, pushing their proton and carbon signals upfield.

  • The Fluoro Group (-F, C3): Exerts a strong electron-withdrawing inductive effect (-I) that deshields the ipso carbon (C3), but simultaneously donates electron density via resonance (+M), shielding the ortho (C2, C4) positions. Furthermore, the ¹⁹F nucleus (spin ½, 100% natural abundance) induces scalar coupling across the ¹³C spectrum [2].

  • The Cyclobutoxy Group (-O-CyBu, C4): An electron-donating group (+M) that shields its ortho positions (C3, C5).

Net Result: The C2 position is uniquely sandwiched between the strongly shielding -NH₂ and -F groups, making H-2 the most shielded aromatic proton in the system.

SubstituentEffects Base Base Aromatic Ring (Benzene ~128.5 ppm) NH2 -NH2 Group (C1) +M Effect Base->NH2 F -F Group (C3) -I / +M Effects Base->F OCyBu -O-CyBu Group (C4) +M Effect Base->OCyBu Shield1 Shields C2, C4, C6 (Ortho/Para) NH2->Shield1 Deshield Deshields C3 (+35 ppm) Shields C2, C4 F->Deshield Shield2 Shields C3, C5 (Ortho) OCyBu->Shield2 Result Net Chemical Shifts (C2 Highly Shielded ~103 ppm) Shield1->Result Deshield->Result Shield2->Result

Logical relationship of substituent effects on the aromatic chemical shifts.

Comparative NMR Analysis: Solvent Systems

The choice of deuterated solvent fundamentally alters the appearance of the ¹H NMR spectrum for primary anilines.

  • Chloroform-d (CDCl₃): The standard for routine analysis. In CDCl₃, the basic -NH₂ protons undergo rapid intermolecular exchange, often resulting in a broad, poorly resolved singlet around 3.50 ppm. Aromatic resolution is generally excellent, but the amine integration can be unreliable.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A strong hydrogen-bond acceptor. DMSO tightly solvates the -NH₂ protons, drastically slowing their exchange rate. This shifts the amine signal significantly downfield (~4.90 ppm) and sharpens it into a distinct, integrable peak. DMSO-d₆ is highly recommended when verifying the integrity of the primary amine prior to downstream amide coupling reactions[3].

Table 1: Comparative ¹H NMR Chemical Shifts (Expected Values)
ProtonPositionMultiplicityCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)Causality / Coupling Notes
-NH₂ C1br s~ 3.50~ 4.90Highly solvent-dependent; sharpens in DMSO due to H-bonding.
H-2 C2dd~ 6.40~ 6.55Highly shielded (ortho to -NH₂ and -F). ³JHF ≈ 12 Hz, ⁴JHH ≈ 2.5 Hz.
H-6 C6dd~ 6.45~ 6.60Shielded (ortho to -NH₂). ³JHH ≈ 8.5 Hz, ⁴JHH ≈ 2.5 Hz.
H-5 C5t / dd~ 6.75~ 6.85Least shielded aromatic proton. ³JHH ≈ 8.5 Hz.
-CH-O CyBu (α)m~ 4.55~ 4.65Deshielded by the adjacent electronegative oxygen atom.
-CH₂- CyBu (β)m~ 2.40 & 2.15~ 2.35 & 2.10Diastereotopic-like complex multiplets due to cyclobutane ring puckering.
-CH₂- CyBu (γ)m~ 1.70~ 1.65Furthest from oxygen; most shielded aliphatic protons.
Table 2: Comparative ¹³C NMR Chemical Shifts and ¹⁹F Couplings

Fluorinated compounds require careful ¹³C NMR analysis due to pervasive C-F scalar coupling [2]. The magnitude of the coupling constant (JCF) is inversely proportional to the number of bonds between the carbon and fluorine atoms.

CarbonPositionCDCl₃ (δ ppm)MultiplicityC-F Coupling (JCF)Causality / Substituent Effect
C3 C-F~ 154.0d¹JCF ≈ 242 HzDirect attachment to highly electronegative Fluorine (-I effect).
C1 C-NH₂~ 141.0d³JCF ≈ 10 HzDeshielded by nitrogen; meta-coupling to Fluorine.
C4 C-O~ 136.0d²JCF ≈ 12 HzDeshielded by oxygen; ortho-coupling to Fluorine.
C5 C-H~ 117.0d³JCF ≈ 2 HzMeta-coupling to Fluorine.
C6 C-H~ 111.0d⁴JCF ≈ 2 HzPara-coupling to Fluorine; shielded by ortho -NH₂.
C2 C-H~ 103.0d²JCF ≈ 22 HzHighly shielded by ortho -NH₂ and -F; strong ortho C-F coupling.
C-α CyBu~ 73.5s-Direct attachment to oxygen.
C-β CyBu~ 30.5s-Aliphatic ring carbons.

Step-by-Step Experimental Protocol: A Self-Validating System

To ensure absolute structural confidence and rule out regioisomers (e.g., 2-cyclobutoxy-5-fluoroaniline), researchers must employ a multi-nuclear, self-validating NMR workflow.

Step 1: Sample Preparation Dissolve 15–20 mg of high-purity 4-Cyclobutoxy-3-fluoroaniline in 0.6 mL of DMSO-d₆ (preferred for amine validation) or CDCl₃. Ensure the solution is free of particulate matter by filtering through a glass wool plug into a 5 mm NMR tube.

Step 2: ¹H NMR Acquisition Acquire the proton spectrum on a 400 MHz (or higher) spectrometer.

  • Parameters: 16 scans (ns=16), relaxation delay (d1) of 2.0 seconds.

  • Validation: Integrate the cyclobutoxy methine proton (~4.55 ppm) to 1.00. The aromatic region must integrate to exactly 3.00, and the broad/sharp amine peak must integrate to 2.00.

Step 3: ¹⁹F NMR Acquisition Acquire a ¹H-decoupled ¹⁹F spectrum.

  • Validation: A single sharp peak should be observed around -135 to -140 ppm (referenced to CFCl₃). The presence of multiple fluorine peaks indicates regioisomeric impurities resulting from unselective nucleophilic aromatic substitution during synthesis.

Step 4: ¹³C NMR Acquisition Acquire a standard ¹H-decoupled ¹³C spectrum.

  • Parameters: 512 to 1024 scans, relaxation delay (d1) of 2.0 seconds.

  • Validation: Verify the presence of exactly 10 distinct carbon environments. Critically, ensure that 6 of the aromatic carbons appear as doublets due to C-F coupling. The ¹JCF doublet at ~154 ppm must have a coupling constant of >240 Hz.

Step 5: ¹H/¹⁹F Dual-Decoupled ¹³C NMR (Optional but Recommended) To definitively assign the carbon skeleton without the complexity of C-F splitting, acquire a ¹³C spectrum with simultaneous ¹H and ¹⁹F decoupling. All aromatic doublets will collapse into sharp singlets, confirming that the multiplet structures were exclusively due to fluorine.

NMR_Workflow Prep Sample Preparation (15-20 mg in 0.6 mL CDCl3/DMSO-d6) Acq1H 1H NMR Acquisition (Verify NH2 & Aromatic Protons) Prep->Acq1H Acq19F 19F NMR Acquisition (Confirm Fluorine Environment) Prep->Acq19F Acq13C 13C NMR Acquisition (Observe C-F Couplings) Prep->Acq13C Assign Spectral Assignment & Structural Elucidation Acq1H->Assign Decouple 1H/19F Dual Decoupling (Simplify 13C Multiplets) Acq19F->Decouple Acq13C->Decouple Decouple->Assign Validate Self-Validating Purity Check (>95% Regiopurity) Assign->Validate

Self-Validating Multi-Nuclear NMR Workflow for Fluorinated Anilines.

References

  • Hans Reich's NMR Collection: ¹³C NMR Spectroscopy and C-F Coupling. Organic Chemistry Data / University of Wisconsin. Available at:[Link]

  • 4-cyclobutoxy-3-fluoroaniline Structural Information & Chemical Properties. Molport Chemical Database. Available at:[Link]

A Comparative Guide for Medicinal Chemists: 4-Cyclobutoxy-3-fluoroaniline vs. 4-Isopropoxy-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, the selection of building blocks is a critical decision that profoundly influences the ultimate pharmacokinetic and pharmacodynamic profile of a lead candidate. Substituted anilines, in particular, are privileged scaffolds found in a vast array of approved therapeutics. This guide provides an in-depth comparison of two such building blocks: 4-cyclobutoxy-3-fluoroaniline and 4-isopropoxy-3-fluoroaniline. We will delve into their physicochemical properties, synthetic accessibility, and, most importantly, the strategic implications of choosing one over the other in a drug design campaign.

Introduction: The Strategic Value of Alkoxy-Fluoroanilines

The 3-fluoro-4-alkoxy aniline scaffold is a common motif in medicinal chemistry. The fluorine atom at the 3-position serves multiple roles: it can act as a hydrogen bond acceptor, modulate the pKa of the aniline nitrogen, and block a potential site of metabolism. The 4-alkoxy group is a key modulator of lipophilicity and can form crucial interactions within a target's binding pocket.

The choice between a cyclobutoxy and an isopropoxy group, while seemingly subtle, can have significant downstream consequences. This guide aims to equip researchers with the data and rationale needed to make an informed decision between these two valuable reagents.

Physicochemical Properties: A Head-to-Head Comparison

The physical and chemical properties of a building block are fundamental predictors of its behavior in both chemical reactions and biological systems. Below is a comparative summary of the key properties for 4-cyclobutoxy-3-fluoroaniline and 4-isopropoxy-3-fluoroaniline.

Property4-Cyclobutoxy-3-fluoroaniline4-Isopropoxy-3-fluoroanilineRationale and Implication
Molecular Formula C₁₀H₁₂FNO[1]C₉H₁₂FNO[2]The additional carbon in the cyclobutyl ring leads to a higher molecular weight.
Molecular Weight 181.21 g/mol [3]169.20 g/mol [4]A modest increase in molecular weight for the cyclobutoxy analog, a factor to consider in lead optimization to stay within "Rule of Five" guidelines.
XlogP (Predicted) 2.2[1]2.1[2]The predicted lipophilicity is very similar. The constrained cyclobutyl ring does not significantly increase lipophilicity over the flexible isopropyl group in this context.
Physical Form Liquid[3]Data not specified, likely a liquid or low-melting solid.Both are amenable to standard laboratory handling procedures.
Hazard Statements H302, H315, H319, H335[3](for 2-fluoro isomer) H302, H315, H319, H335[5]Both compounds are classified as harmful if swallowed, skin/eye irritants, and may cause respiratory irritation, requiring standard personal protective equipment during handling.[3][5]

Key Insight: From a purely physicochemical standpoint, the two molecules are remarkably similar. Their predicted lipophilicity (XlogP) is nearly identical, suggesting that the choice between them will likely be driven by factors other than simple hydrophobicity, such as metabolic stability or binding pocket complementarity.

The Metabolic Stability Argument: Cycloalkyl Ethers as Metabolic Blockers

A primary driver for selecting a cyclobutoxy group over a more traditional isopropoxy group is the potential for enhanced metabolic stability.[6] Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, often target sterically accessible C-H bonds, particularly on terminal methyl groups or secondary carbons.[7]

  • Isopropoxy Group: The methine C-H bond of the isopropyl group is a potential site for oxidative metabolism, leading to dealkylation.

  • Cyclobutoxy Group: The cyclobutyl ring presents a more constrained and sterically hindered environment. While metabolism can still occur, the ring's rigidity can reduce the rate of oxidation compared to its acyclic counterpart.[8] This can lead to a longer half-life and improved bioavailability of the final drug molecule.[9]

Synthesis and Accessibility

Both anilines are typically synthesized via a two-step sequence starting from a common precursor, 1,2-difluoro-4-nitrobenzene. This pathway makes them readily accessible.

Typical Synthetic Workflow:

Caption: General synthetic workflow for 4-alkoxy-3-fluoroanilines.

Experimental Protocol: General Procedure for SNAr and Reduction

This protocol provides a representative, self-validating methodology for the synthesis of the title compounds.

Part A: Nucleophilic Aromatic Substitution (SNAr)

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with careful venting.

    • Causality: NaH is a strong, non-nucleophilic base used to deprotonate the alcohol, forming a highly nucleophilic alkoxide in situ. DMF is an excellent polar aprotic solvent for SNAr reactions.

  • Alcohol Addition: Slowly add the respective alcohol (isopropanol or cyclobutanol, 1.1 equivalents) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes.

  • Electrophile Addition: Add a solution of 1,2-difluoro-4-nitrobenzene (1.0 equivalent) in DMF dropwise.

    • Causality: The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluorine atom at the C4 position.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude nitro-intermediate is often pure enough for the next step but can be purified by column chromatography on silica gel if necessary.

Part B: Nitro Group Reduction

  • Reaction Setup: Dissolve the crude nitro-intermediate from Part A in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add palladium on carbon (10% Pd/C, 5-10 mol%).

    • Causality: Pd/C is a highly efficient and widely used catalyst for the hydrogenation of nitro groups to anilines.

  • Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Reaction Monitoring: Stir the reaction vigorously. The reaction is typically complete within 2-6 hours. Monitor by TLC or LC-MS.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Safety Note: The Pd/C catalyst can be pyrophoric upon drying; keep the filter cake wet with solvent during and after filtration.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting aniline is often of high purity. If required, further purification can be achieved by column chromatography or distillation.

Application in Drug Discovery: Strategic Selection

The choice between these two building blocks ultimately depends on the specific goals of the drug discovery program.

  • Choose 4-Isopropoxy-3-fluoroaniline for:

    • Initial SAR Exploration: It is a smaller, more common, and less sterically demanding group. It provides a good baseline for understanding the steric and electronic requirements of the binding pocket.

    • When Metabolic Stability is Not a Concern: If the primary sites of metabolism are located elsewhere on the molecule, the added complexity of the cyclobutoxy group may be unnecessary.

  • Choose 4-Cyclobutoxy-3-fluoroaniline for:

    • Improving Metabolic Stability: This is the primary reason to select the cyclobutoxy analog. If an earlier-stage compound with an isopropoxy or other small alkoxy group shows poor metabolic stability due to oxidation at the alkoxy position, switching to the cyclobutoxy group is a logical next step.[8][9]

    • Exploring Specific Binding Pockets: The three-dimensional shape of the cyclobutyl ring is distinct from the more flexible isopropyl group. This defined conformation may provide a better fit in a constrained hydrophobic pocket, potentially increasing potency or selectivity.

    • Vector Exploration: The cyclobutyl ring provides different vectors for potential further substitution compared to the isopropyl group, which could be exploited in later-stage lead optimization.

The following diagram illustrates the decision-making logic based on project goals.

DecisionTree Start Project Goal? SAR Initial SAR Exploration Start->SAR Early Stage Optimize Lead Optimization Start->Optimize Late Stage Isopropoxy Select 4-Isopropoxy-3-fluoroaniline SAR->Isopropoxy Potency Improve Potency/Fit Optimize->Potency Metabolism Improve Metabolic Stability Optimize->Metabolism Potency->Isopropoxy If pocket is open Cyclobutoxy Select 4-Cyclobutoxy-3-fluoroaniline Potency->Cyclobutoxy If pocket is constrained Metabolism->Cyclobutoxy High Priority

Caption: Decision logic for selecting between the two building blocks.

Conclusion

4-Cyclobutoxy-3-fluoroaniline and 4-isopropoxy-3-fluoroaniline are two closely related, yet strategically distinct, building blocks for medicinal chemistry. While their fundamental physicochemical properties like lipophilicity are similar, the key differentiator lies in the metabolic stability and conformational rigidity offered by the cyclobutoxy group. The isopropoxy analog serves as an excellent starting point for initial structure-activity relationship studies. In contrast, the cyclobutoxy analog represents a powerful tool for lead optimization, specifically for mitigating metabolic liabilities associated with simpler alkoxy groups and for probing the topology of constrained binding sites. The choice, therefore, is not about which is "better," but which is the right tool for the specific scientific question at hand.

References

  • PubChem. 4-cyclobutoxy-3-fluoroaniline (C10H12FNO). [Link]

  • PubChem. 3-fluoro-4-isopropoxyaniline (C9H12FNO). [Link]

  • NextSDS. 4-cyclobutoxy-3-fluoroaniline — Chemical Substance Information. [Link]

  • PubChem. 4-tert-Butoxy-3-fluoroaniline | C10H14FNO | CID 28994901. [Link]

  • PubChem. 4-Isopropoxyaniline | C9H13NO | CID 82112. [Link]

  • PubChem. 4-(Cyclopropoxymethyl)-3-fluoroaniline | C10H12FNO | CID 171836561. [Link]

  • MDPI. Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. [Link]

  • PubChem. 2-Fluoro-4-isopropoxyaniline | C9H12FNO | CID 3756384. [Link]

  • ResearchGate. Optimization of Metabolic Stability as a Goal of Modern Drug Design. [Link]

  • PMC. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. [Link]

  • PMC. Metabolically Stable tert-Butyl Replacement. [Link]

Sources

Mass spectrometry (LC-MS) fragmentation pattern of 4-Cyclobutoxy-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of gas-phase fragmentation dynamics is critical for structural elucidation, metabolite profiling, and pharmacokinetic monitoring. As a Senior Application Scientist, I have designed this guide to objectively evaluate the LC-MS/MS fragmentation behavior of 4-Cyclobutoxy-3-fluoroaniline (CAS: 1247239-61-7)[1]. By comparing its collision-induced dissociation (CID) profile against structural alternatives, we can map the thermodynamic causality that drives specific neutral losses and establish a robust, self-validating analytical method.

Physicochemical Fundamentals & Mechanistic Causality

4-Cyclobutoxy-3-fluoroaniline (C₁₀H₁₂FNO) has an exact monoisotopic mass of 181.0897 Da, yielding a dominant protonated precursor ion [M+H]+ at m/z 182.1 under positive Electrospray Ionization (ESI+)[2].

In tandem mass spectrometry (MS/MS), the fragmentation of halogenated aryl ethers is dictated by the "mobile proton model" and the relative stability of the leaving groups[3]. While protonation initially occurs at the highly basic aniline nitrogen, the thermal energy imparted during CID facilitates proton migration to the ether oxygen. This charge localization weakens the O−Calkyl​ bond.

For the cyclobutoxy moiety, the dominant fragmentation pathway is the concerted elimination of cyclobutene (-54 Da). Unlike simple inductive cleavage, this process involves a cyclic transition state where a hydrogen atom is transferred from the cyclobutane ring back to the ether oxygen, neutralizing the leaving alkene and generating a highly stable, conjugated protonated 4-amino-2-fluorophenol ion (m/z 128.1)[4]. Subsequent high-energy fragmentation of this phenolic core results in the loss of H2​O (-18 Da), HF (-20 Da), or NH3​ (-17 Da)[5].

FragmentationPathway M [M+H]+ m/z 182.1 4-Cyclobutoxy-3-fluoroaniline F1 Product Ion m/z 128.1 4-Amino-2-fluorophenol M->F1 - C4H6 (54 Da) Cyclobutene loss F2 Product Ion m/z 110.1 Loss of H2O F1->F2 - H2O (18 Da) F3 Product Ion m/z 108.1 Loss of HF F1->F3 - HF (20 Da) F4 Product Ion m/z 111.1 Loss of NH3 F1->F4 - NH3 (17 Da)

Figure 1: Proposed CID fragmentation pathway of 4-Cyclobutoxy-3-fluoroaniline.

Comparative Fragmentation Dynamics

To truly validate an analytical method, we must understand how our target compound behaves compared to closely related structural analogs. The nature of the alkyl group on the ether linkage drastically alters the required collision energy (CE) and the resulting mass spectrum.

Structural Alternatives:
  • 4-Butoxy-3-fluoroaniline (Linear): Features a flexible linear chain. Undergoes a facile macroscopic McLafferty-type rearrangement to lose 1-butene (-56 Da). Requires very low CE due to the lack of ring strain.

  • 4-Isopropoxy-3-fluoroaniline (Branched): The branched nature stabilizes a partial positive charge in the transition state, making the loss of propene (-42 Da) extremely rapid.

  • 4-Cyclopropoxy-3-fluoroaniline (Highly Strained): The cyclopropyl ring is highly strained. Instead of a simple alkene elimination, it often undergoes high-energy ring-opening to form an allyl cation (m/z 41.0) or loses a cyclopropyl radical, requiring significantly higher CE[6].

ComparativeLogic Ether Aryl Ether Type Cyclobutoxy 4-Cyclobutoxy (Target) Ether->Cyclobutoxy Linear 4-Butoxy (Linear) Ether->Linear Branched 4-Isopropoxy (Branched) Ether->Branched Strained 4-Cyclopropoxy (Highly Strained) Ether->Strained Frag1 Loss of Cyclobutene (-54 Da) Cyclobutoxy->Frag1 Moderate CE Frag2 Loss of Butene (-56 Da) Linear->Frag2 Low CE Frag3 Loss of Propene (-42 Da) Branched->Frag3 Very Low CE Frag4 Ring Opening / Allyl Cation Formation Strained->Frag4 High CE

Figure 2: Logical comparison of ether cleavage based on alkyl substituent.

Quantitative Data Comparison
CompoundPrecursor Ion [M+H]+ Primary Neutral LossMajor Product IonRelative CE RequiredDominant Mechanism
4-Cyclobutoxy-3-fluoroaniline m/z 182.1-54 Da (Cyclobutene)m/z 128.1ModerateConcerted cyclic elimination
4-Butoxy-3-fluoroaniline m/z 184.1-56 Da (1-Butene)m/z 128.1LowMacroscopic McLafferty
4-Isopropoxy-3-fluoroaniline m/z 170.1-42 Da (Propene)m/z 128.1Very LowCharge-driven inductive cleavage
4-Cyclopropoxy-3-fluoroaniline m/z 168.1Variable (-41 Da)m/z 127.1 / 41.0HighRing-opening / Allyl cation[6]

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It does not merely outline steps; it integrates internal quality controls (IQC) to dynamically verify the integrity of the data during acquisition[7].

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Action: Spike the sample matrix with an isotopically labeled internal standard (IS), such as 4-Cyclobutoxy-3-fluoroaniline-d4, to a final concentration of 10 ng/mL. Extract using protein precipitation (3:1 Acetonitrile:Water).

  • Causality: The IS co-elutes exactly with the target analyte, experiencing identical matrix suppression/enhancement. Normalizing the target peak area to the IS peak area mathematically cancels out matrix effects, ensuring quantitative integrity.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: The acidic mobile phase ensures >99% protonation of the aniline nitrogen prior to ESI droplet desolvation. The hydrophobic C18 stationary phase provides baseline resolution from highly polar matrix interferents.

Step 3: ESI Source Optimization

  • Action: Set capillary voltage to +3.5 kV, desolvation temperature to 350°C, and nebulizer gas flow to optimize the m/z 182.1 precursor.

  • Causality: 350°C provides sufficient thermal energy to evaporate the aqueous/organic droplets without inducing premature in-source thermal degradation of the cyclobutoxy ring.

Step 4: MRM Data Acquisition & Dynamic Validation

  • Action: Monitor two Multiple Reaction Monitoring (MRM) transitions:

    • Quantifier: 182.1 128.1 (CE: 15 eV)

    • Qualifier: 182.1 108.1 (CE: 25 eV)

  • Causality (The Self-Validation): By continuously calculating the ratio between the Quantifier and Qualifier peak areas, the system self-validates peak purity. If the ratio deviates by more than ±20% from a neat standard, it immediately flags the presence of an isobaric co-eluting interference, preventing false positives.

Workflow S1 1. Sample Prep + IS Spike (Corrects Matrix Effects) S2 2. UHPLC Separation (C18, 0.1% FA Gradient) S1->S2 S3 3. ESI(+) Ionization (Ensures [M+H]+ formation) S2->S3 S4 4. CID Fragmentation (Generates m/z 128.1 & 108.1) S3->S4 S5 5. MRM Ratio Validation (Confirms Peak Purity) S4->S5

Figure 3: Self-validating LC-MS/MS experimental workflow.

Sources

Advanced FT-IR Characterization and Comparative Analysis of 4-Cyclobutoxy-3-fluoroaniline in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

In modern medicinal chemistry, the strategic introduction of halogenated and sterically hindered alkoxy groups onto aromatic scaffolds is a proven method for modulating a drug candidate's lipophilicity, metabolic stability, and target binding affinity. 4-Cyclobutoxy-3-fluoroaniline (CAS 1247239-61-7)[1] is a highly specialized building block that combines the electron-withdrawing properties of a fluorine atom with the steric bulk of a cyclobutoxy ring.

This guide provides an in-depth comparative analysis of 4-Cyclobutoxy-3-fluoroaniline against standard alternatives, detailing its unique Fourier Transform Infrared (FT-IR) spectral signatures, the causality behind its vibrational modes, and a self-validating protocol for its characterization.

Comparative Analysis: Structural and Spectral Differentiators

When selecting an aniline derivative for pharmaceutical synthesis, researchers must weigh the steric and electronic contributions of the substituents. We compare 4-Cyclobutoxy-3-fluoroaniline against two common alternatives: 4-Methoxy-3-fluoroaniline and 3-Fluoroaniline [2].

Quantitative Comparison Table
CompoundCAS NumberAlkoxy SubstituentKey FT-IR DifferentiatorDrug Design Application
4-Cyclobutoxy-3-fluoroaniline 1247239-61-7CyclobutoxyBroad sp³ C-H stretch (2850–2980 cm⁻¹)High lipophilicity, steric shielding of the ether oxygen to prevent metabolic cleavage.
4-Methoxy-3-fluoroaniline 64465-53-8MethoxySharp, simple sp³ C-H stretch (~2830 cm⁻¹)Minimal steric hindrance; baseline ether properties for standard SAR exploration.
3-Fluoroaniline 371-40-4NoneComplete absence of C-O-C stretching bandsSmall molecular footprint; ideal for fragment-based drug discovery (FBDD).

Mechanistic Insights into FT-IR Spectral Signatures

The FT-IR spectrum of 4-Cyclobutoxy-3-fluoroaniline is a direct physical manifestation of its molecular geometry and electronic distribution. Understanding the causality behind these peaks is critical for accurate structural verification.

  • Carbon-Fluorine (C-F) Stretch (1000–1400 cm⁻¹): The carbon-fluorine bond is the most polarized single bond in organic chemistry, resulting in a massive change in the dipole moment during vibration[3]. Consequently, the C-F stretch manifests as a highly intense, broad absorption band[4]. In this compound, the peak typically centers around 1250 cm⁻¹, often overlapping with ether stretching modes.

  • Aryl Alkyl Ether (C-O-C) Stretch (1250–1030 cm⁻¹): The ether linkage exhibits two primary stretching modes: an asymmetrical stretch near 1242 cm⁻¹ and a symmetrical stretch near 1035 cm⁻¹[5]. Causality: The adjacent highly electronegative fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the C-O bond, subtly increasing its force constant and shifting the asymmetric stretch to a higher wavenumber compared to unfluorinated analogs.

  • Primary Amine (N-H) Stretch (3500–3300 cm⁻¹): As a primary aniline, the compound displays a characteristic high-frequency doublet corresponding to the symmetric and asymmetric stretching of the -NH₂ group[4].

  • Aliphatic sp³ C-H Stretch (2980–2850 cm⁻¹): The bulky cyclobutane ring introduces multiple overlapping sp³ C-H stretching vibrations. This broad, complex band distinctly differentiates the cyclobutoxy group from the simpler, sharper peak of a methoxy group[5].

Substituent_Effects Compound 4-Cyclobutoxy-3-fluoroaniline Fluorine 3-Fluoro Substituent (-I Inductive Effect) Compound->Fluorine Cyclobutoxy 4-Cyclobutoxy Group (Steric Bulk & Ether Linkage) Compound->Cyclobutoxy Effect1 Strong C-F Stretch (1000-1400 cm⁻¹) Fluorine->Effect1 Effect2 Aryl Alkyl Ether Stretch (1035 & 1242 cm⁻¹) Fluorine->Effect2 Inductive Shift Cyclobutoxy->Effect2 Effect3 Aliphatic sp³ C-H Stretch (2850-2980 cm⁻¹) Cyclobutoxy->Effect3

Logical mapping of substituent effects on the FT-IR spectral shifts of 4-Cyclobutoxy-3-fluoroaniline.

Self-Validating ATR-FTIR Characterization Protocol

To ensure absolute trustworthiness in your spectral data, the following Attenuated Total Reflectance (ATR) FT-IR methodology is designed as a self-validating system. Every step includes an internal check to prevent artifact propagation.

Step-by-Step Methodology
  • System Readiness & Background Calibration

    • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (air) using 32 scans at a 4 cm⁻¹ resolution.

    • Self-Validation: Inspect the background single-beam energy profile. It must be a smooth curve free of downward pointing peaks (which would indicate residual contamination from a previous sample).

  • Sample Preparation & Application

    • Action: Transfer 2–5 mg of desiccated 4-Cyclobutoxy-3-fluoroaniline powder directly onto the center of the ATR crystal. Lower the ATR anvil to apply consistent, moderate pressure.

    • Causality: Because ATR relies on the evanescent wave penetrating the sample (typically 0.5–2 µm deep), applying consistent pressure eliminates air gaps, maximizing the signal-to-noise ratio (SNR) and ensuring accurate relative peak intensities.

  • Spectral Acquisition

    • Action: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 to 64 scans to enhance the SNR.

    • Self-Validation: Check the maximum absorbance of the strongest peak (likely the C-F/C-O-C overlap around 1250 cm⁻¹). It should ideally fall between 0.2 and 0.8 Absorbance Units (AU) to ensure detector linearity.

  • Data Processing & Atmospheric Compensation

    • Action: Apply an atmospheric compensation algorithm to subtract any residual H₂O vapor (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) and CO₂ (2350 cm⁻¹) interference. Perform a multipoint baseline correction to account for baseline drift caused by light scattering off the powder particles.

FTIR_Workflow Step1 1. Sample Preparation (Desiccation & ATR Crystal Cleaning) Step2 2. Background Calibration (Atmospheric Suppression & Validation) Step1->Step2 Step3 3. Spectral Acquisition (4000-400 cm⁻¹, 32 Scans) Step2->Step3 Step4 4. Data Processing (Baseline Correction & Normalization) Step3->Step4 Step5 5. Peak Assignment (Functional Group Mapping) Step4->Step5

Workflow of Attenuated Total Reflectance (ATR) FT-IR spectroscopy for functional group analysis.

Conclusion

For drug development professionals, substituting a standard methoxy group with a cyclobutoxy group on a fluorinated aniline scaffold significantly alters the molecule's steric profile and lipophilicity. FT-IR spectroscopy serves as a rapid, definitive tool for verifying this structural modification. By leveraging the strong dipole moment of the C-F bond[3] and the distinct sp³ C-H stretching vibrations of the cyclobutane ring, researchers can confidently track the purity and structural integrity of 4-Cyclobutoxy-3-fluoroaniline throughout the synthetic pipeline.

References

  • Molport - 4-cyclobutoxy-3-fluoroaniline | 1247239-61-7[1] URL:[Link]

  • Chemistry LibreTexts - Infrared Spectroscopy Absorption Table[4] URL:[Link]

  • ResearchGate - FTIR spectra of TPAOMe, TPAOH, and TPABZ (Aryl Alkyl Ethers)[5] URL:[Link]

  • NIST Chemistry WebBook - p-Fluoroaniline (3-Fluoroaniline standard reference)[2] URL:[Link]

Sources

A Senior Application Scientist's Guide to the Oral Bioavailability of 4-Cyclobutoxy-3-fluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry

In the landscape of modern drug discovery, the 4-anilinoquinazoline scaffold has emerged as a cornerstone for the development of targeted therapies, particularly in oncology. The strategic incorporation of fluorine atoms and carefully selected alkoxy groups into the aniline moiety can profoundly influence a molecule's pharmacokinetic profile, enhancing its metabolic stability, permeability, and ultimately, its oral bioavailability. This guide provides a comparative analysis of the predicted bioavailability of a series of 4-cyclobutoxy-3-fluoroaniline derivatives, grounded in established principles of medicinal chemistry and supported by detailed experimental protocols for their validation.

The parent compound, 4-cyclobutoxy-3-fluoroaniline, presents an intriguing starting point. The cyclobutoxy group offers a degree of lipophilicity and conformational constraint that can be advantageous for receptor binding, while the fluorine atom at the 3-position can modulate the pKa of the aniline nitrogen and block potential sites of metabolism.[1][2] By systematically modifying this core structure, we can explore the structure-bioavailability relationships that govern the therapeutic potential of this chemical series.

Comparative Analysis of 4-Cyclobutoxy-3-fluoroaniline Derivatives

For this guide, we will consider three hypothetical derivatives and the parent compound:

  • Compound A: 4-Cyclobutoxy-3-fluoroaniline (the parent compound)

  • Compound B: 4-Cyclobutoxy-3-fluoro-6-methylaniline

  • Compound C: 1-(4-Cyclobutoxy-3-fluorophenyl)ethan-1-amine

  • Compound D: 2-(4-Cyclobutoxy-3-fluorophenylamino)ethanol

Table 1: Predicted Physicochemical Properties and Bioavailability Ranking

CompoundStructureModificationPredicted LogPPredicted Polar Surface Area (Ų)Predicted Bioavailability RankingRationale for Ranking
A 4-Cyclobutoxy-3-fluoroanilineParent Compound~3.2~38.3GoodBalanced lipophilicity and polarity. The cyclobutoxy group enhances lipophilicity for membrane permeation, while the aniline provides a polar handle.
B 4-Cyclobutoxy-3-fluoro-6-methylanilineAddition of a methyl group~3.6~38.3Moderate to GoodIncreased lipophilicity due to the methyl group may slightly enhance permeability, but could also increase metabolic susceptibility through oxidation of the methyl group.
C 1-(4-Cyclobutoxy-3-fluorophenyl)ethan-1-amineAlkylation of the aniline nitrogen~3.5~26.0ModerateReduced polarity may improve membrane crossing, but the secondary amine could be a target for phase II metabolism (e.g., glucuronidation), potentially increasing clearance.
D 2-(4-Cyclobutoxy-3-fluorophenylamino)ethanolAddition of a hydroxyethyl group~2.8~58.5Potentially Poor to ModerateThe hydroxyl group significantly increases polarity, which may improve aqueous solubility but could hinder passive diffusion across the intestinal membrane. It also provides a ready site for glucuronidation.[5]

Experimental Protocols for Determining Bioavailability

The following protocols outline the standard in vitro and in vivo assays necessary to experimentally validate the predicted bioavailability of the 4-cyclobutoxy-3-fluoroaniline derivatives.

In Vitro Permeability and Metabolic Stability Assays

These initial screens are crucial for identifying potential liabilities before advancing to more complex and costly in vivo studies.

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay provides a high-throughput method to assess the passive permeability of compounds across an artificial lipid membrane, simulating the intestinal barrier.

  • Protocol:

    • Prepare a donor plate containing the test compounds dissolved in a buffer at a physiologically relevant pH (e.g., pH 6.5 to mimic the small intestine).

    • Coat the filter of an acceptor plate with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane).

    • Place the acceptor plate on top of the donor plate, creating a "sandwich."

    • Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.

    • After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe) for each compound.

2. Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions and expresses key drug transporters, providing a more biologically relevant model of intestinal absorption.

  • Protocol:

    • Seed Caco-2 cells on a semi-permeable filter support in a transwell plate and culture for 21-25 days to allow for differentiation into a polarized monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Add the test compounds to the apical (AP) side of the monolayer.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.

    • To assess efflux, perform the experiment in the reverse direction (BL to AP).

    • Analyze the concentration of the test compounds in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in both directions.

3. Metabolic Stability in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 enzymes.

  • Protocol:

    • Incubate the test compound at a low concentration (e.g., 1 µM) with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 enzymes) at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models are essential to determine the oral bioavailability and overall pharmacokinetic profile.

1. Oral Bioavailability Study in Rodents (Rats or Mice)

This study directly measures the fraction of an orally administered dose that reaches systemic circulation.

  • Protocol:

    • Fast the animals overnight prior to dosing.

    • Administer the test compound to one group of animals via oral gavage (e.g., in a suitable vehicle like a solution or suspension).

    • Administer the test compound to a second group of animals via intravenous injection.

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples for the concentration of the test compound using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) for both oral and intravenous administration.

    • Determine the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizing the Path to Bioavailability

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Validation Compound 4-Cyclobutoxy-3-fluoroaniline Derivative PAMPA PAMPA Assay (Passive Permeability) Compound->PAMPA Caco2 Caco-2 Assay (Active Transport & Efflux) Compound->Caco2 HLM HLM Assay (Metabolic Stability) Compound->HLM PAMPA->Caco2 Initial Screen PK_Study Rodent Pharmacokinetic Study (Oral & IV Dosing) Caco2->PK_Study Good Permeability HLM->PK_Study Promising Stability Bioavailability Determination of Oral Bioavailability (F%) PK_Study->Bioavailability

Caption: Experimental workflow for determining the oral bioavailability of 4-cyclobutoxy-3-fluoroaniline derivatives.

G cluster_0 Factors Influencing Bioavailability Structure Chemical Structure (Lipophilicity, PSA) Solubility Aqueous Solubility Structure->Solubility Permeability Intestinal Permeability Structure->Permeability Solubility->Permeability Metabolism First-Pass Metabolism Permeability->Metabolism Bioavailability Oral Bioavailability Metabolism->Bioavailability

Caption: Key physicochemical and physiological factors governing oral bioavailability.

Conclusion and Future Directions

The 4-cyclobutoxy-3-fluoroaniline scaffold holds significant promise for the development of novel therapeutics. By understanding the intricate interplay between chemical structure and pharmacokinetic properties, medicinal chemists can rationally design derivatives with optimized oral bioavailability. The predictive framework and experimental protocols outlined in this guide provide a robust strategy for advancing these promising compounds through the drug discovery pipeline. Future work should focus on synthesizing the proposed derivatives and validating the predictive models with empirical data. Furthermore, exploring a wider range of substitutions on the aniline ring will undoubtedly uncover new structure-bioavailability relationships and lead to the identification of clinical candidates with superior therapeutic profiles.

References

  • Ekins S, et al. QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors. PMC. Available from: [Link]

  • Pajouhesh H, et al. A prediction model for oral bioavailability of drugs using physicochemical properties by support vector machine. ResearchGate. 2026 Feb 9. Available from: [Link]

  • Lawless M, et al. In silico PREDICTION OF ORAL BIOAVAILABILITY. Simulations Plus. 2014 Aug 14. Available from: [Link]

  • Krzyzaniak I, et al. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. 2024 Nov 2. Available from: [Link]

  • Li S, et al. Design, synthesis and antitumour activity of bisquinoline derivatives connected by 4-oxy-3-fluoroaniline moiety. PubMed. 2013 Jun 15. Available from: [Link]

  • HBM4EU. Aniline family. Available from: [Link]

  • Ertan-Bolelli T, et al. Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers. 2024 Aug 1. Available from: [Link]

  • Li Y, et al. Influence of side chain length and bifurcation point on the crystalline structure and charge transport of diketopyrrolopyrrole-quaterthiophene copolymers (PDQTs). Journal of Materials Chemistry C (RSC Publishing). Available from: [Link]

  • Ghafourian T, et al. Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). PubMed. 2019 Aug 8. Available from: [Link]

  • Hou T, et al. Computational Design and Synthesis of Novel Fluoro-Analogs of Combretastatins A-4 and A-1. PMC. 2017 Sep 10. Available from: [Link]

  • Fujisaki H, et al. Synthesis and structure-activity relationships of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines as a new class of gastric H+/K(+)-ATPase inhibitors. PubMed. Available from: [Link]

  • Park S, et al. Structure-activity relationship of aniline analogues. ResearchGate. Available from: [Link]

  • Abdel-Sattar E, et al. Quantitative Structure-Activity Relationship (QSAR) and Anticancer Evaluation of Certain Bisquinoline Derivatives Connected by 4-Oxy-3-Fluoroaniline. Lifesciences-Art. 2022 Nov 20. Available from: [Link]

  • Li S, et al. Design, synthesis and antitumour activity of bisquinoline derivatives connected by 4-oxy-3-fluoroaniline moiety. PubMed. 2013 Jun 15. Available from: [Link]

  • Abdel-Sattar E, et al. Quantitative Structure-Activity Relationship (QSAR) and Anticancer Evaluation of Certain Bisquinoline Derivatives Connected by 4-Oxy-3-Fluoroaniline. Lifesciences-Art. 2022 Nov 20. Available from: [Link]

Sources

Gas chromatography (GC-MS) analysis protocols for 4-Cyclobutoxy-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution GC-MS Analysis Protocols for 4-Cyclobutoxy-3-fluoroaniline: A Comparative Guide

Executive Summary

4-Cyclobutoxy-3-fluoroaniline (CAS: 1247239-61-7) is a halogenated, ether-containing aniline derivative with a monoisotopic mass of 181.09 Da[1]. As a critical building block in pharmaceutical synthesis and materials science, its trace-level quantification is essential for quality control and toxicological assessment. This guide objectively compares direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis against derivatization-assisted workflows, providing mechanistic insights to help researchers select the optimal protocol for their specific matrix.

Mechanistic Causality: The Analytical Challenge of Fluoroanilines

Analyzing polar amines via GC-MS presents inherent thermodynamic and kinetic challenges. The primary amine group (-NH2) contains active hydrogens that readily form hydrogen bonds with residual silanol groups (Si-OH) on the fused-silica capillary column or the glass liner of the GC inlet[2][3].

  • The Causality of Peak Tailing: This interaction leads to reversible adsorption, manifesting chromatographically as severe peak tailing, reduced resolution, and a loss of sensitivity at trace concentrations[3].

  • The Derivatization Solution: To circumvent this, acylation reagents such as4 or5 are employed[5][4]. These reagents replace the active amine hydrogens with bulky, electron-withdrawing fluorinated or chlorinated aliphatic groups. This not only eliminates hydrogen bonding but significantly increases the compound's volatility and shifts the molecular ion to a higher mass-to-charge (m/z) ratio, away from low-mass background noise[4].

Workflow Visualization

Workflow Start 4-Cyclobutoxy-3-fluoroaniline Sample Matrix Extraction Liquid-Liquid Extraction (LLE) pH > 11, Organic Solvent Start->Extraction Split Analytical Pathway Selection Extraction->Split Direct Direct GC-MS (Mid-Polar Deactivated Column) Split->Direct High Conc. Deriv Derivatization (Acylation via 4-CBHBC/TCECF) Split->Deriv Trace Conc. GC Gas Chromatography Separation Direct->GC Deriv->GC MS Electron Ionization (EI) MS Detection & Quantification GC->MS

GC-MS analytical workflow comparing direct injection and derivatization strategies.

Comparative Performance Data

To establish a self-validating system, researchers must choose between direct analysis and derivatization based on the required Limit of Detection (LOD) and matrix complexity. The table below objectively compares these methodologies based on established aniline GC-MS protocols[3][5][4].

Analytical StrategyReagent / ColumnExpected LODPeak Symmetry (Tailing Factor)Prep TimeMatrix Interference
Direct GC-MS Deactivated DB-5ms~1.0 - 5.0 mg/L1.5 - 2.0 (Moderate tailing)< 30 minsHigh (Low m/z ions)
Acylation (TCECF) 2,2,2-Trichloroethyl Chloroformate~0.1 mg/L0.9 - 1.1 (Excellent)~60 minsLow (Shifts to higher m/z)
Acylation (4-CBHBC) 4-Carbethoxyhexafluorobutyryl Chloride< 0.1 mg/L0.9 - 1.1 (Excellent)~60 minsVery Low (Fluorinated mass shift)

Experimental Protocols: Step-by-Step Methodologies

A robust analytical protocol must be a self-validating system. Both protocols below utilize N-methylaniline as an internal standard to correct for extraction efficiency and injection volume variations[5][4].

Phase 1: Sample Extraction (Liquid-Liquid Extraction)

Causality: Anilines are weak bases. Adjusting the aqueous matrix to a highly alkaline pH ensures the amine is fully deprotonated (free base form), maximizing its partition coefficient into the organic extraction solvent[3].

  • Alkalinization : Transfer 1.0 mL of the sample matrix into a glass centrifuge tube. Add 100 µL of 1.0 M NaOH to adjust the pH to >11[3].

  • Internal Standard : Spike the sample with 50 µL of N-methylaniline (10 mg/L) as the internal standard[5].

  • Extraction : Add 3.0 mL of chloroform (or ethyl acetate). Vortex vigorously for 2 minutes to ensure phase mixing[5].

  • Separation : Centrifuge at 3000 rpm for 5 minutes. Carefully collect the lower organic layer and pass it through anhydrous sodium sulfate to remove residual water[2].

Phase 2: GC-MS Analysis (Choose Protocol A or B)

Protocol A: Direct GC-MS Analysis (High-Throughput) Recommended for process monitoring where analyte concentrations exceed 5 mg/L.

  • Concentration : Evaporate the dried organic extract to exactly 1.0 mL under a gentle stream of nitrogen[3].

  • GC Parameters : Use a mid-polar deactivated column (e.g., 5% phenyl-methylpolysiloxane, 30m x 0.25mm x 0.25µm)[6]. Set the injector temperature to 250°C in splitless mode[6].

  • Oven Program : Initial temperature 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)[6].

  • MS Detection : Operate the MS in Electron Ionization (EI) mode at 70 eV. Monitor the molecular ion at m/z 181 for 4-Cyclobutoxy-3-fluoroaniline[1].

Protocol B: Derivatization with 4-CBHBC (High-Sensitivity) Recommended for trace-level impurity profiling or toxicological screening.

  • Derivatization : To the dried organic extract, add 50 µL of 4-carbethoxyhexafluorobutyryl chloride (4-CBHBC)[4].

  • Reaction : Cap the vial and incubate at 60°C for 20 minutes to drive the acylation to completion.

  • Evaporation : Evaporate the excess derivatizing reagent completely under a stream of nitrogen[4]. Self-Validation Check: Failure to remove excess reagent will result in massive baseline drift and potential damage to the MS filament.

  • Reconstitution : Reconstitute the residue in 50 µL of ethyl acetate[4].

  • Injection : Inject 1 µL into the GC-MS using the same oven parameters as Protocol A. Monitor the heavily fluorinated derivative at its corresponding shifted m/z[4].

Mechanistic Insights: EI-MS Fragmentation Pathway

Understanding the fragmentation pattern is crucial for definitive identification and preventing false positives. Under 70 eV electron ionization, 4-Cyclobutoxy-3-fluoroaniline yields a distinct molecular ion [M]+• at m/z 181[1]. The primary fragmentation pathway involves the cleavage of the cyclobutoxy ether linkage.

Fragmentation M_ion Molecular Ion [M]+• m/z 181 Loss_Cyclobutene Loss of Cyclobutene (- 54 Da) M_ion->Loss_Cyclobutene Frag_1 [C6H5FNO]+• m/z 127 Loss_Cyclobutene->Frag_1 Loss_CO Loss of CO (- 28 Da) Frag_1->Loss_CO Frag_2 [C5H5FN]+• m/z 99 Loss_CO->Frag_2

Proposed EI-MS fragmentation pathway for 4-Cyclobutoxy-3-fluoroaniline.

The initial loss of cyclobutene (-54 Da) via a McLafferty-type rearrangement or inductive cleavage leaves a highly stable 4-amino-2-fluorophenol radical cation at m/z 127. Subsequent loss of carbon monoxide (-28 Da) yields the m/z 99 fragment, characteristic of substituted fluoroanilines[6].

References

  • Source: nih.
  • Source: benchchem.
  • Source: benchchem.
  • Title: Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Source: nih.
  • Title: 4-cyclobutoxy-3-fluoroaniline (C10H12FNO)

Sources

Safety Operating Guide

Navigating the Synthesis Frontier: A Guide to the Safe Handling of 4-Cyclobutoxy-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: April 2026

For the innovative researchers, scientists, and drug development professionals at the forefront of discovery, the introduction of novel chemical entities is a routine yet critical endeavor. Among these is 4-Cyclobutoxy-3-fluoroaniline, a substituted aniline with significant potential in medicinal chemistry. However, its unique structure also necessitates a robust and well-defined safety protocol to mitigate potential risks. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient handling, grounded in scientific principles and field-proven best practices.

Understanding the Hazard Profile

4-Cyclobutoxy-3-fluoroaniline is classified under the Globally Harmonized System (GHS) with the following hazard statements, indicating its potential health risks:

  • Acute Toxicity 4 (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation 2: Causes skin irritation.[1]

  • Eye Irritation 2A: Causes serious eye irritation.[1]

The toxicity of fluoroanilines, the parent class of this compound, is well-documented. They can be absorbed through the skin and may cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[2] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and use of appropriate PPE are paramount when handling 4-Cyclobutoxy-3-fluoroaniline. The following table outlines the recommended PPE for various laboratory operations.

Operation Hand Protection Eye/Face Protection Respiratory Protection Protective Apparel
Weighing and preparing solutions (low volume) Double-gloving with nitrile gloves (short-term splash protection only). Change gloves immediately upon contact.Chemical splash goggles.Work within a certified chemical fume hood.Fully buttoned laboratory coat.
Chemical reactions and workup procedures Butyl rubber or neoprene gloves.Chemical splash goggles and a face shield.Work within a certified chemical fume hood.Chemical-resistant apron over a laboratory coat.
Large-scale operations or potential for aerosol generation Butyl rubber or neoprene gloves.Chemical splash goggles and a face shield.Half-mask or full-facepiece respirator with organic vapor cartridges and P100 particulate filters.Chemical-resistant suit or coveralls.
Spill cleanup Butyl rubber or neoprene gloves.Chemical splash goggles and a face shield.Full-facepiece respirator with multi-gas/vapor cartridges and P100 particulate filters.Chemical-resistant suit or coveralls and chemical-resistant boots.
Causality in Glove Selection

While nitrile gloves are common in laboratory settings, they offer poor resistance to aromatic amines and halogenated hydrocarbons.[2][3][4] Breakthrough can occur in under a minute with direct contact.[3] For prolonged handling or in situations with a higher risk of exposure, more robust materials like butyl rubber or neoprene are recommended due to their superior resistance to these chemical classes.[5] Always inspect gloves for any signs of degradation before and during use.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling 4-Cyclobutoxy-3-fluoroaniline AssessVolume Assess Volume and Concentration Start->AssessVolume AssessAerosol Potential for Aerosol Generation? AssessVolume->AssessAerosol LowRisk Low Risk: - Double Nitrile Gloves - Goggles - Lab Coat - Fume Hood AssessAerosol->LowRisk Low Volume, No Aerosols ModerateRisk Moderate Risk: - Butyl/Neoprene Gloves - Goggles & Face Shield - Lab Coat & Apron - Fume Hood AssessAerosol->ModerateRisk Higher Volume or Splash Risk HighRisk High Risk: - Butyl/Neoprene Gloves - Goggles & Face Shield - Respirator (OV/P100) - Chemical Suit AssessAerosol->HighRisk Aerosol Generation Likely

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Preparation
  • Designated Area: All work with 4-Cyclobutoxy-3-fluoroaniline must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[6]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit appropriate for halogenated organic compounds are readily accessible.

  • Waste Containment: Prepare clearly labeled, dedicated waste containers for solid and liquid waste.

Handling
  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Transfer and Dispensing: Use a syringe, pipette, or a similar controlled method for transferring the compound to minimize the risk of spills.

  • Heating: Avoid open flames. Use a controlled heating source such as a heating mantle, water bath, or oil bath.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

As a halogenated organic compound, 4-Cyclobutoxy-3-fluoroaniline requires specific disposal procedures to prevent environmental contamination. The U.S. Environmental Protection Agency (EPA) regulates the disposal of such wastes.[7][8][9][10]

Waste Segregation and Collection
  • Liquid Waste: Collect all liquid waste containing 4-Cyclobutoxy-3-fluoroaniline in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with non-halogenated waste streams.[11]

  • Solid Waste: Contaminated solid waste, including gloves, pipette tips, and absorbent materials, must be collected in a separate, labeled hazardous waste bag.

  • Empty Containers: "Empty" containers that held the compound should be treated as hazardous waste and disposed of accordingly, as they will retain product residue.[2]

Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Storage & Disposal WasteGenerated Waste Generated (Liquid & Solid) SegregateWaste Segregate Halogenated Waste WasteGenerated->SegregateWaste LabelContainer Label as 'Hazardous Waste: Halogenated Organic' SegregateWaste->LabelContainer StoreWaste Store in Designated Satellite Accumulation Area LabelContainer->StoreWaste ContactVendor Contact Licensed Hazardous Waste Disposal Vendor StoreWaste->ContactVendor Incineration High-Temperature Incineration ContactVendor->Incineration

Final Disposal

The recommended method for the final disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[1][7] This process ensures the complete destruction of the compound, preventing its release into the environment.

By adhering to these detailed safety and handling protocols, researchers can confidently and safely work with 4-Cyclobutoxy-3-fluoroaniline, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). Retrieved from [Link]

  • 4-cyclobutoxy-3-fluoroaniline — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania, Environmental Health and Radiation Safety. Retrieved from [Link]

  • 3M Multi-Gas/Vapor With P100 Filter Cartridge For 7500 Half-Mask and 6000 Full And Half-Mask. (n.d.). A.M. Leonard. Retrieved from [Link]

  • 3M Respirator Selection Guide. (n.d.). 3M. Retrieved from [Link]

  • Respirator Cartridges, Organic Vapor Cartridges. (n.d.). Magid Glove & Safety. Retrieved from [Link]

  • Hand Protection Chemical Resistance Guide. (n.d.). North Safety Products. Retrieved from [Link]

  • Nitrile Glove Chemical Resistance Guide. (2025, June 23). S&G Gloves. Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). Retrieved from [Link]

  • Respirator Filters and Cartridges. (n.d.). American Industrial Safety. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988, June). United States Environmental Protection Agency. Retrieved from [Link]

  • The following chemical resistance ratings are based on published research data. (n.d.). Microflex. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Aniline (and homologs). (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Ansell 8th Edition Chemical Resistance Guide. (n.d.). Ansell. Retrieved from [Link]

  • Halogenated Solvent Cleaners. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Electronic Code of Federal Regulations. Retrieved from [Link]

  • Respiratory Protection in Chemical Product Labels and Safety Data Sheets. (n.d.). Retrieved from [Link]

  • Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. (n.d.). Retrieved from [Link]

  • EPN. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). California Code of Regulations. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclobutoxy-3-fluoroaniline
Reactant of Route 2
Reactant of Route 2
4-Cyclobutoxy-3-fluoroaniline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。